molecular formula C6H11ClO2S B13160068 (1-Ethylcyclopropyl)methanesulfonyl chloride

(1-Ethylcyclopropyl)methanesulfonyl chloride

Cat. No.: B13160068
M. Wt: 182.67 g/mol
InChI Key: RKRHINOQOWRYCV-UHFFFAOYSA-N
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Description

(1-Ethylcyclopropyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C6H11ClO2S and its molecular weight is 182.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Ethylcyclopropyl)methanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Ethylcyclopropyl)methanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11ClO2S

Molecular Weight

182.67 g/mol

IUPAC Name

(1-ethylcyclopropyl)methanesulfonyl chloride

InChI

InChI=1S/C6H11ClO2S/c1-2-6(3-4-6)5-10(7,8)9/h2-5H2,1H3

InChI Key

RKRHINOQOWRYCV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1)CS(=O)(=O)Cl

Origin of Product

United States

Foundational & Exploratory

Strategic Applications and Handling of (1-Ethylcyclopropyl)methanesulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The exploration of novel chemical space is a cornerstone of modern drug discovery. The introduction of sterically constrained, lipophilic motifs can drastically alter a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (1-Ethylcyclopropyl)methanesulfonyl chloride (CAS 1780735-58-1) is a highly specialized aliphatic sulfonyl chloride that serves as a premium building block for synthesizing complex sulfonamides and sulfonate esters[1].

Unlike standard straight-chain alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride), the 1-ethylcyclopropyl moiety provides a unique combination of steric shielding and enhanced lipophilicity. This whitepaper details the physicochemical properties, mechanistic behavior, and field-validated protocols required to effectively utilize this reagent in high-throughput and scale-up synthetic environments.

Physicochemical Profiling

Understanding the baseline properties of CAS 1780735-58-1 is critical for predicting its reactivity and stability. As an aliphatic sulfonyl chloride, it is highly electrophilic and susceptible to nucleophilic attack by both intended amines and ambient moisture[1].

Table 1: Core Chemical Properties
PropertyValue
Chemical Name (1-Ethylcyclopropyl)methanesulfonyl chloride
CAS Registry Number 1780735-58-1[2]
Molecular Formula C₆H₁₁ClO₂S
Molecular Weight 182.67 g/mol
Structural Class Aliphatic Sulfonyl Chloride
Predicted Reactivity High (Moisture Sensitive)
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N₂), Keep Dry[1]

Mechanistic Insights: The Aliphatic Sulfonyl Challenge

As a Senior Application Scientist, I frequently observe a critical misunderstanding when chemists transition from aromatic sulfonyl chlorides (like Tosyl chloride) to aliphatic variants like CAS 1780735-58-1.

The Sulfene Mechanism (E1cB-like Pathway)

Aromatic sulfonyl chlorides typically undergo direct bimolecular nucleophilic substitution (


 at the sulfur atom). However, (1-ethylcyclopropyl)methanesulfonyl chloride possesses 

-protons on the methylene bridge connecting the cyclopropyl ring to the sulfonyl group.

When exposed to standard tertiary amine bases (e.g., Triethylamine or DIPEA), these


-protons can be abstracted. This rapid deprotonation leads to the expulsion of the chloride ion and the formation of a highly reactive, transient sulfene intermediate  (

). The target amine nucleophile then traps this sulfene to form the final sulfonamide.

Causality in Experimental Design: If the base is added too rapidly or the reaction temperature is not strictly controlled, the highly reactive sulfene can undergo self-oligomerization or react with trace water, drastically reducing the yield of the desired sulfonamide. This dictates our strict requirement for dropwise addition at 0°C.

Mechanism Start Aliphatic Sulfonyl Chloride CAS 1780735-58-1 Base Tertiary Amine Base (e.g., DIPEA) Start->Base Alpha-deprotonation Sulfene Transient Sulfene Intermediate [R-C=SO2] Base->Sulfene -HCl Nucleophile Amine Nucleophile (R'-NH2) Sulfene->Nucleophile Trapping Product Target Sulfonamide Nucleophile->Product

Fig 1. E1cB-like sulfene mechanism for aliphatic sulfonyl chlorides.

Experimental Protocols & Workflows

To ensure high-fidelity synthesis and self-validating results, the following protocol has been optimized to suppress hydrolysis and sulfene dimerization.

Protocol: Synthesis of N-Alkyl/Aryl (1-Ethylcyclopropyl)methanesulfonamides

Objective: To couple CAS 1780735-58-1 with a primary or secondary amine yielding a pure sulfonamide.

Reagents Required:

  • Amine nucleophile (1.0 eq)

  • (1-Ethylcyclopropyl)methanesulfonyl chloride (1.1 - 1.2 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Methodology:

  • System Purging (Self-Validation Step): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 5 minutes. Causality: Atmospheric moisture will rapidly hydrolyze the sulfonyl chloride to its corresponding, unreactive sulfonic acid.

  • Nucleophile Preparation: Dissolve the amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM. Cool the reaction vessel to 0°C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the sulfene generation and suppresses unwanted side reactions.

  • Electrophile Addition: Dissolve CAS 1780735-58-1 (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15-30 minutes to the 0°C reaction mixture. Causality: Dropwise addition maintains a low steady-state concentration of the sulfene intermediate, favoring trapping by the amine over self-condensation.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature. Stir for 2-4 hours. Monitor the reaction via LC-MS. Self-Validation: The disappearance of the amine mass and the appearance of the

    
     of the sulfonamide confirms successful trapping.
    
  • Quench and Partition: Quench the reaction by adding saturated aqueous

    
    . Extract the aqueous layer with DCM (3x).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Workflow A 1. System Purge (Argon, Dry Flask) B 2. Amine + Base (Anhydrous DCM) A->B C 3. Add CAS 1780735-58-1 (0°C, Dropwise) B->C D 4. Sulfene Trapping (LC-MS Monitor) C->D E 5. Aqueous Quench & Extraction D->E F 6. Purified Sulfonamide E->F

Fig 2. Step-by-step workflow for sulfonamide synthesis using CAS 1780735-58-1.

Handling, Stability, and Storage

The integrity of your building blocks dictates the success of your synthesis. (1-Ethylcyclopropyl)methanesulfonyl chloride is a reactive electrophile that degrades upon exposure to ambient humidity[1].

  • Storage: Must be stored at 2-8°C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen)[1].

  • Degradation Monitoring: If the reagent appears cloudy or contains a white precipitate, it has likely hydrolyzed to (1-ethylcyclopropyl)methanesulfonic acid. This byproduct is insoluble in non-polar organic solvents and will not react with amines.

  • Safety: Handle exclusively inside a certified chemical fume hood. Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage. Standard PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

References

  • BLD Pharm. "(1-Cyanocyclopropyl)methanesulfonyl chloride Product Information (Includes related product CAS 1780735-58-1 properties)." BLD Pharm.
  • ATS Mall. "(1-Ethylcyclopropyl)methanesulfonyl chloride - CAS:1780735-58-1.

Sources

Cyclopropylmethanesulfonyl Chloride & Its Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic introduction of specific functional groups is paramount for optimizing a drug's pharmacokinetics, metabolic stability, and target affinity. Cyclopropylmethanesulfonyl chloride (CPMSC) has emerged as a highly privileged electrophilic building block. By facilitating the synthesis of cyclopropylmethanesulfonamides and related derivatives, CPMSC allows drug developers to leverage the unique steric and electronic properties of the cyclopropylmethylsulfonyl moiety. This guide explores the physicochemical rationale behind its use, catalogues its most significant therapeutic derivatives, and provides validated, step-by-step synthetic methodologies.

Physicochemical Rationale & Reagent Properties

The decision to incorporate a cyclopropylmethylsulfonyl group rather than a standard alkyl or aryl sulfonyl group is driven by specific structural and metabolic advantages:

  • Steric Rigidity & Entropic Optimization: The cyclopropyl ring possesses unique

    
    -like character in its C-C bonds, restricting conformational freedom. This rigidity reduces the entropic penalty incurred upon binding to a target protein's hydrophobic pocket.
    
  • Metabolic Stability: Unlike linear alkyl chains (e.g., n-butyl or isobutyl groups) which are highly susceptible to cytochrome P450-mediated oxidation, the cyclopropyl ring is significantly more resistant to metabolic degradation.

  • Hydrogen Bonding: The strongly electron-withdrawing sulfonyl group (

    
    ) acts as a potent, directional hydrogen bond acceptor, anchoring the molecule within kinase or protease active sites.
    

To successfully utilize this moiety, researchers rely on the precursor CPMSC, a highly reactive liquid reagent requiring strict handling conditions [1].

Table 1: Physicochemical Properties of Cyclopropylmethanesulfonyl Chloride [1][2][3]

PropertyValue
CAS Number 114132-26-2
Molecular Formula C

H

ClO

S
Molecular Weight 154.62 g/mol
Physical State Liquid
Purity ≥95%
Storage Temperature -20°C (Inert Atmosphere)

Comprehensive List of Key Derivatives & Therapeutic Applications

The substitution of primary or secondary amines with CPMSC yields sulfonamide derivatives that have shown profound efficacy across diverse therapeutic areas.

Table 2: Notable Cyclopropylmethanesulfonyl Derivatives in Drug Development

Derivative / CompoundPrimary TargetTherapeutic AreaFunctional Role of Moiety
VBY-825 Cathepsins (B, L, S, V)Oncology / AntiviralReversible covalent binding; enhances target residence time.
Inhibitor 51b Glycine Transporter 1 (GlyT1)SchizophreniaReduces P-glycoprotein efflux; improves CNS penetrance.
BRAF Inhibitor Intermediates BRAF KinaseMelanoma / CNS TumorsIncreases lipophilicity for Blood-Brain Barrier (BBB) crossing.
Menin-MLL Inhibitors Menin-MLL Protein InteractionLeukemiaProvides optimal steric fit within the epigenetic binding pocket.
VBY-825 (Cathepsin Inhibitor)

VBY-825 is a potent, reversible cysteine protease inhibitor targeting host cathepsins B, L, S, and V [4][5]. The cyclopropylmethylsulfonyl group in VBY-825 is critical for its binding kinetics. Recently, it has demonstrated antiviral potential by preventing the proteolytic cleavage of the SARS-CoV-2 Spike (S) protein within the endosome, a necessary step for viral-host membrane fusion[5].

Pathway VBY VBY-825 Derivative (Cyclopropylmethylsulfonyl Moiety) Cat Host Cysteinyl Cathepsins (Cathepsin B, L, S, V) VBY->Cat Reversible Covalent Binding Spike Viral Spike (S) Protein Endosomal Processing Cat->Spike Proteolytic Cleavage Fusion Viral-Host Membrane Fusion Spike->Fusion Fusogenic Activation

Mechanism of VBY-825 inhibiting host cathepsins to prevent viral spike protein activation.

GlyT1 Inhibitor 51b

Developed for the treatment of schizophrenia, Inhibitor 51b utilizes a cyclopropylmethanesulfonamide core to selectively inhibit Glycine Transporter 1 (GlyT1) [6]. The specific inclusion of the cyclopropyl group was found to significantly improve the drug's efflux ratio by reducing its interaction with P-glycoprotein (P-gp), thereby ensuring adequate accumulation in the central nervous system[6].

Kinase and Epigenetic Inhibitors

Recent patent literature highlights the use of CPMSC in synthesizing inhibitors for BRAF-associated tumors [7] and Menin-MLL protein interactions [8]. In BRAF inhibitors, the moiety enhances blood-brain barrier penetrance for treating malignant extracranial tumors[7]. For Menin-MLL inhibitors, the sulfonamide linkage provides the precise geometric angle required to disrupt the oncogenic protein-protein interaction driving acute leukemias[8].

Experimental Methodology: Synthesis of Cyclopropylmethanesulfonamides

The following protocol outlines the nucleophilic acyl substitution of an amine (e.g., a substituted pyridine or aniline) with CPMSC to yield a cyclopropylmethanesulfonamide. This protocol is engineered as a self-validating system, ensuring high yield and purity.

Mechanistic Causality & Reagent Selection
  • Solvent Choice (Dichloromethane - DCM): DCM is an aprotic solvent. Using protic solvents (like methanol or water) would lead to the rapid, premature hydrolysis of the highly electrophilic sulfonyl chloride into an inactive sulfonic acid [7].

  • Temperature Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Adding CPMSC at 0 °C prevents thermal degradation and minimizes the formation of bis-sulfonamide byproducts [7].

  • Acid Scavenger (Triethylamine or Pyridine): The reaction generates hydrochloric acid (HCl). Without a base, HCl will protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction [7].

Step-by-Step Protocol
  • Preparation: Dissolve the starting amine (1.0 equivalent, e.g., 1.024 mmol) in anhydrous DCM (approx. 10-15 mL per mmol) under an inert nitrogen atmosphere [7].

  • Base Addition: Add Triethylamine (TEA) or Pyridine (3.0 equivalents) to the stirring solution.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add Cyclopropylmethanesulfonyl chloride (1.2 to 1.5 equivalents) dropwise over 10 minutes to control the exotherm [7].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 16 to 19 hours [8].

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% Methanol in DCM solvent system. Validation: The complete disappearance of the starting amine spot confirms total conversion [8].

  • Aqueous Quench & Workup: Quench the reaction by adding distilled water (20 mL). Extract the mixture with DCM (2 × 30 mL).

  • Chemical Validation (Washing): Wash the combined organic layers with aqueous NaHCO

    
     (2 × 20 mL). Validation: This step neutralizes residual acid and hydrolyzes any unreacted CPMSC into water-soluble salts, ensuring the organic layer exclusively retains the target sulfonamide [8].
    
  • Isolation: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude cyclopropylmethanesulfonamide derivative [7].

Synthesis A Amine Nucleophile (e.g., Substituted Pyridine) C Aprotic Solvent System (DCM or DMF) A->C B Cyclopropylmethanesulfonyl Chloride (Electrophile) B->C D Base Addition (TEA/Pyridine) at 0°C (Exotherm Control) C->D E Nucleophilic Acyl Substitution (Stir 16h, 25°C - 40°C) D->E HCl Scavenging F Aqueous Quench & Extraction (NaHCO3 Wash / Na2SO4 Dry) E->F TLC Validation G Cyclopropylmethanesulfonamide Target Derivative F->G Concentration

Workflow for synthesizing cyclopropylmethanesulfonamide derivatives via nucleophilic substitution.

References

  • Array BioPharma Inc. "Compounds for the treatment of BRAF-associated diseases and disorders". US Patent US11414404B2.
  • Biomea Fusion, Inc. "Inhibitors of the menin-mll interaction". US Patent US20240400564A1.
  • PubChem. "Vby-825 | C23H29F4N3O5S | CID 70945511". National Center for Biotechnology Information. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "GlyT1 inhibitor 51b". Guide to Malaria Pharmacology Database. URL:[Link]

Sources

1-Substituted Cyclopropyl Sulfonyl Chlorides in Medicinal Chemistry: Synthesis, Reactivity, and Drug Design Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of traditional alkyl or aryl groups with cycloalkyl motifs is a proven tactic to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. Among these, 1-substituted cyclopropyl sulfonyl chlorides have emerged as indispensable building blocks. They enable the installation of highly rigid, metabolically stable, and structurally defined sulfonamide pharmacophores.

As a Senior Application Scientist, I have observed that the unique sp²-like character of the cyclopropane ring, combined with the quaternary nature of the 1-substituted center, provides an unparalleled balance of lipophilicity and target-binding directionality. This technical guide explores the rationale behind utilizing 1-substituted cyclopropyl sulfonamides, details the causality of their synthetic methodologies, and provides self-validating experimental protocols for drug development professionals.

The Strategic Value of the 1-Substituted Cyclopropyl Motif

Overcoming Metabolic Liabilities

Traditional aliphatic sulfonamides (e.g., isopropyl sulfonamides) possess highly abstractable alpha-protons, making them prime targets for Cytochrome P450 (CYP450)-mediated oxidative degradation. By utilizing a 1-substituted cyclopropyl group, the alpha-proton is entirely removed. Furthermore, the high s-character of the cyclopropyl C-H bonds (approx. 33% s-character) significantly increases bond dissociation energy, rendering the entire ring highly resistant to metabolic oxidation.

Clinical Validation and Target Affinity

The incorporation of 1-substituted cyclopropyl sulfonamides has successfully driven several molecules to clinical approval and advanced trials:

  • HCV NS3 Protease Inhibitors: Drugs like Grazoprevir and Simeprevir utilize a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivative. The vinyl cyclopropyl sulfonamide side chain undergoes a critical 180° conformational reorientation to break intramolecular hydrogen bonds and expose polar moieties, maximizing intermolecular hydrogen bonding with the viral target[1][2].

  • MEK1/2 Inhibitors: The oncolytic agent Refametinib incorporates a 1-allylcyclopropanesulfonyl moiety. This specific bulky group acts as a conformational lock within the allosteric pocket of MEK1/2, preventing ERK phosphorylation[3].

  • Novel Therapeutics: Beyond antivirals and oncology, cyclopropyl sulfonamides are actively used in designing delta-opioid receptor inverse agonists (e.g., SYK-83)[4] and broad-spectrum snakebite venom metalloproteinase (SVMP) inhibitors (e.g., DC-174), where the cyclopropyl ring forms unique hydrophobic interactions with target histidine residues[5].

PharmacologicalPathway S1 1-Allylcyclopropyl Sulfonamide (Refametinib) S2 Binding to MEK1/2 Allosteric Pocket S1->S2 S3 Conformational Lock of Kinase Domain S2->S3 S4 Inhibition of ERK Phosphorylation S3->S4 S5 Tumor Cell Growth Arrest S4->S5

Pharmacological pathway of MEK1/2 inhibition by 1-allylcyclopropyl sulfonamide derivatives.

Physicochemical Profiling: Quantitative Comparisons

To understand the structural advantage of the 1-substituted cyclopropyl group, we must compare it against traditional isosteres. The table below summarizes the quantitative and qualitative shifts in physicochemical properties when modifying the sulfonamide R-group.

Table 1: Comparative Physicochemical Properties of Sulfonamide R-Groups

Physicochemical ParameterPhenyl SulfonamideIsopropyl SulfonamideUnsubstituted Cyclopropyl1-Substituted Cyclopropyl
Lipophilicity (logP) High (+1.5)Moderate (+0.8)Low-Moderate (+0.5)Moderate (+0.9 to +1.2)
Metabolic Half-Life Moderate (Aromatic oxidation)Low (Alpha-H oxidation)High (C-H bond strength)Very High (Steric shield, no

-H)
Conformational Space Planar, rigidFlexible, rotatingRigid, defined vectorHighly restricted (Quaternary)
Steric Bulk (A-Value) ~3.0~2.1~1.5>2.5 (High localized bulk)

Synthetic Methodologies: Overcoming the Alpha-Proton Challenge

Synthesizing 1-substituted cyclopropyl sulfonyl chlorides presents a unique chemical challenge. Direct alkylation of an unsubstituted cyclopropanesulfonyl chloride is impossible because the electrophilic sulfonyl chloride group would rapidly degrade under the strongly basic conditions required to deprotonate the alpha-carbon. To bypass this, two primary field-proven strategies are employed.

Route A: Oxidative Cleavage of Disulfides

This route is highly effective when the 1-substituted cyclopropyl precursor is available as a thiol or disulfide. The disulfide is subjected to oxidative cleavage using N-chlorosuccinimide (NCS) and aqueous HCl[3].

  • Causality: NCS provides a controlled, mild source of electrophilic chlorine, while HCl supplies the necessary chloride ions to trap the intermediate sulfonium species. This prevents over-oxidation to the sulfonic acid—a common failure point when using harsher oxidants like H₂O₂.

Route B: The CIPE-Driven Dianion Strategy

When the target sulfonyl chloride is too unstable for isolation, chemists utilize a workaround starting from commercially available unsubstituted cyclopropanesulfonyl chloride[6]. The chloride is converted to an N-tert-butyl sulfonamide. Treatment with two equivalents of n-Butyllithium (n-BuLi) generates a dianion, which is then trapped with an electrophile[7].

  • Causality: The bulky tert-butyl group serves two purposes. First, it sterically shields the sulfur atom from nucleophilic attack by n-BuLi. Second, it facilitates the Complex Induced Proximity Effect (CIPE), directing the second equivalent of lithium specifically to the alpha-carbon, ensuring regioselective alkylation.

SynthesisWorkflow A Cyclopropanesulfonyl Chloride B t-BuNH2 Protection A->B C N-t-Butyl Sulfonamide B->C D n-BuLi (2 eq) Lithiation at -78°C C->D E Dianion Intermediate D->E F Electrophile (R-X) Alkylation E->F G 1-Substituted Sulfonamide F->G

Workflow for the dianion-mediated synthesis of 1-substituted cyclopropyl sulfonamides.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to subsequent steps, thereby minimizing downstream failures.

Protocol 1: Synthesis of 1-Allylcyclopropanesulfonyl Chloride via Oxidative Cleavage

Adapted from the synthesis of Refametinib intermediates[3].

  • Preparation: Dissolve bis(1-allylcyclopropyl) disulfide (10.0 mmol) in anhydrous acetonitrile (40 mL). Add 2M aqueous HCl (10 mL).

  • Temperature Control: Cool the biphasic mixture to exactly 0 °C using an ice-water bath. Causality: Sulfonyl chlorides are highly susceptible to hydrolysis; maintaining 0 °C suppresses the nucleophilic attack of water on the newly formed S-Cl bond.

  • Oxidation: Add N-chlorosuccinimide (NCS, 40.0 mmol) in four equal portions over 30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Self-Validation (In-Process): After 1 hour, pull a 50 µL aliquot, partition in hexane/water, and spot the organic layer on a silica TLC plate. Elute with 10% EtOAc/Hexane. The reaction is complete when the non-polar disulfide spot disappears, replaced by a strongly UV-active/KMnO₄-stainable spot at lower Rf.

  • Workup: Quench the reaction by pouring it into 100 mL of crushed ice. Extract rapidly with cold diethyl ether (3 x 50 mL). Wash the combined organics with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <25 °C to yield the crude 1-allylcyclopropanesulfonyl chloride. Use immediately in the next coupling step.

Protocol 2: Synthesis of 1-Methylcyclopropanesulfonamide via Dianion Alkylation

Adapted from the Synlett 2006 methodology for facile 1-substitution[7].

  • Protection: React cyclopropanesulfonyl chloride with excess tert-butylamine in dichloromethane at 0 °C to yield N-tert-butyl cyclopropanesulfonamide. Isolate via standard aqueous workup.

  • Lithiation: Dissolve the N-tert-butyl cyclopropanesulfonamide (5.0 mmol) in anhydrous THF (25 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dianion Formation: Add n-Butyllithium (2.5 M in hexanes, 10.5 mmol, 2.1 eq) dropwise over 15 minutes. Causality: The slight excess ensures complete formation of the dianion without leaving unreacted mono-anion, which would complicate purification.

  • Equilibration: Remove the cooling bath and allow the mixture to warm to room temperature for 2 hours to ensure complete alpha-deprotonation. Re-cool the reaction to -78 °C.

  • Alkylation: Add methyl iodide (6.0 mmol, 1.2 eq) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to room temperature overnight.

  • Self-Validation (NMR Check): Quench a 0.5 mL aliquot with D₂O and extract with CDCl₃. Run a crude ¹H-NMR. The complete disappearance of the cyclopropyl alpha-proton multiplet (typically around 2.4–2.6 ppm) and the appearance of a sharp methyl singlet (~1.4 ppm) validates successful 1-substitution.

  • Deprotection: Treat the purified intermediate with Trifluoroacetic acid (TFA) at room temperature for 4 hours to cleave the tert-butyl group, yielding the primary 1-methylcyclopropanesulfonamide.

References

  • Conformational Trajectory of the Molecular Chameleon Grazoprevir From Formulation to Target-Bound National Center for Biotechnology Information (PMC). URL:[Link]

  • Refametinib. Dual MEK 1/2 inhibitor, Oncolytic. Portico / Drugs of the Future. URL: [Link]

  • Opioids and Their Receptors: Present and Emerging Concepts in Opioid Drug Discovery National Center for Biotechnology Information (PMC). URL:[Link]

  • Discovery and Development of DC-174 as a Novel Oral Snakebite Treatment bioRxiv. URL: [Link]

  • Pro-drug forming compounds (US10273263B2) / A Facile Synthesis of 1-Substituted Cyclopropyl sulfonamides (Synlett 2006)

Sources

Steric Properties and Conformational Dynamics of the (1-Ethylcyclopropyl)methyl Group: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropylmethyl (CPM) moiety is a privileged scaffold in medicinal chemistry, widely recognized for its ability to optimize hydrophobicity and reduce hepatic clearance rates[1]. However, the introduction of an ethyl substituent at the C1 position of the cyclopropane ring—yielding the (1-ethylcyclopropyl)methyl group —fundamentally alters the stereoelectronic and steric landscape of the molecule. This in-depth technical whitepaper explores the unique steric properties, metabolic resilience, and synthetic integration of this highly hindered quaternary architecture, providing actionable insights for researchers and drug development professionals.

PART 1: Topological and Steric Profiling

The defining structural feature of the (1-ethylcyclopropyl)methyl group is the geminal disubstitution at the C1 quaternary carbon. This single node connects the highly strained cyclopropane ring, the ethyl group, and the methylene linker attached to the primary pharmacophore.

The Thorpe-Ingold Effect and Conformational Locking

The internal bond angle of a cyclopropane ring is tightly constrained to approximately 60°. To compensate for this extreme angular strain, the external bond angles at the C1 position (between the ethyl group and the methylene linker) are forced to expand. This geometric distortion, driven by the Thorpe-Ingold (gem-dialkyl) effect , induces a severe steric clash between the ethyl chain and the adjacent methylene linker[2].

Causality of Conformational Restriction: The steric bulk of the ethyl group (A-value ~1.75 kcal/mol) physically impedes the free rotation of the C(quaternary)–CH₂ bond. By locking the attached pharmacophore into a specific, rigid spatial orientation, the (1-ethylcyclopropyl)methyl group drastically reduces the entropic penalty incurred upon receptor binding, thereby enhancing target affinity.

Comparative Steric Parameters

The following table summarizes the steric and conformational shifts as substitution at the cyclopropane C1 position increases:

Structural FeatureCyclopropylmethyl (CPM)(1-Methylcyclopropyl)methyl(1-Ethylcyclopropyl)methyl
C1 Substitution Secondary CarbonQuaternary (Methyl)Quaternary (Ethyl)
Relative Steric Hindrance BaselineHighExtreme
Conformational State Highly FlexiblePartially RestrictedRigidly Locked
Metabolic Liability Susceptible to

-oxidation
Moderately ShieldedHighly Shielded

PART 2: Metabolic Resilience via Steric Shielding

A persistent challenge in drug development is the oxidative liability of aliphatic linkers. Unsubstituted cyclopropylmethyl groups, while generally stable, can still be susceptible to cytochrome P450-mediated


-oxidation and subsequent radical-driven ring-opening[1].

The (1-ethylcyclopropyl)methyl group neutralizes this liability through profound steric shielding. The ethyl group acts as a physical barrier, blocking the approach of the CYP450 heme-oxo species to the


-methylene carbon. This steric control over oxidative pathways is so dominant that it has been leveraged in transition-metal-catalyzed C–H oxidations; the extreme steric hindrance at the quaternary center completely suppresses unwanted 

-hydroxylation, dictating the regioselectivity of rebound pathways toward less hindered sites[3].

ConformationalLogic A 1-Ethylcyclopropyl Scaffold B Gem-Disubstitution (Ethyl + Methylene) A->B Structural Feature C Steric Clash & Restricted Rotation B->C Induces D Conformational Locking (Thorpe-Ingold Effect) C->D Results In E Enhanced Target Affinity & Metabolic Stability D->E Pharmacological Effect

Logic flow of conformational restriction induced by the 1-ethylcyclopropyl gem-disubstitution.

PART 3: Self-Validating Synthetic Methodology

Constructing the highly hindered quaternary center of the (1-ethylcyclopropyl)methyl group requires robust, sterically tolerant chemistry. The most reliable and scalable route to the foundational building block—(1-ethylcyclopropyl)methanamine —utilizes a nitrile-alkylation strategy to bypass the limitations of hazardous carbene chemistry[4].

SyntheticWorkflow Step1 Butyronitrile + 1,2-Dibromoethane Step2 Cycloalkylation (NaH, DMSO, 50°C) Step1->Step2 Base Activation Step3 1-Ethylcyclopropane- carbonitrile Step2->Step3 Quaternary C Formation Step4 Reduction (LiAlH4, THF, 0°C) Step3->Step4 Hydride Transfer Step5 (1-Ethylcyclopropyl) methanamine Step4->Step5 Amine Yield

Step-by-step synthetic workflow for generating the (1-ethylcyclopropyl)methanamine building block.

Experimental Protocol: Synthesis of (1-Ethylcyclopropyl)methanamine

Phase 1: Cycloalkylation (Quaternary Center Formation)

  • Reagent Preparation: Under an inert nitrogen atmosphere, suspend Sodium Hydride (NaH, 2.2 eq, 60% dispersion) in anhydrous DMSO.

    • Causality: NaH in DMSO generates the highly reactive dimsyl anion. This superbase is strictly necessary to drive the double deprotonation of the sterically hindered nitrile, which weaker bases cannot achieve.

  • Nitrile Addition: Add butyronitrile (1.0 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add 1,2-dibromoethane (1.1 eq) dropwise. Heat the reaction to 50°C and stir for 12 hours.

    • Causality: The elevated temperature provides the thermodynamic driving force required to overcome the immense activation energy barrier imposed by the steric clash during the second intramolecular alkylation step, successfully closing the cyclopropane ring.

  • Workup: Quench carefully with ice water and extract with diethyl ether (3x). Dry over MgSO₄ and concentrate to yield crude 1-ethylcyclopropanecarbonitrile.

Phase 2: Nitrile Reduction

  • Activation: Dissolve the crude 1-ethylcyclopropanecarbonitrile in anhydrous THF and cool to 0°C.

  • Reduction: Slowly add Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in portions.

    • Causality: The powerful, unhindered nucleophilicity of the hydride ion from LiAlH₄ is required to reduce the sterically shielded nitrile group. Milder reducing agents (e.g., NaBH₄) will fail to penetrate the steric shield provided by the 1-ethyl group.

  • Isolation (Self-Validating Step): Reflux for 4 hours, cool to 0°C, and perform a classic Fieser workup (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O). This precisely precipitates the aluminum salts as a granular white solid, ensuring the resulting amine is highly pure without the need for complex chromatography. Filter and concentrate to yield pure (1-ethylcyclopropyl)methanamine.

PART 4: Medicinal Chemistry Applications (Case Studies)

The unique steric topology of the 1-alkylcyclopropylmethyl group has been strategically deployed to solve complex binding challenges in advanced therapeutics.

Overcoming Viral Drug Resistance

In the development of pan-genotypic HCV NS3/4A protease inhibitors, drug resistance (specifically the D168A mutation) renders many standard therapies ineffective. Researchers discovered that modifying the P4 capping group of quinoxaline-based macrocycles with 1-alkylcyclopropylmethyl derivatives dramatically altered the resistance profile[5].

Mechanism of Action: The steric bulk of the 1-alkyl group (such as methyl or ethyl) at the quaternary cyclopropane center forces the macrocycle into a highly specific bioactive conformation. This shape complementarity maximizes van der Waals contacts within the S4 pocket while simultaneously avoiding steric clashes with the mutated alanine residue at position 168. Consequently, these sterically locked inhibitors maintain sub-nanomolar potency against resistant viral strains where flexible, acyclic analogs fail[5].

References

Sources

Suppliers of (1-Ethylcyclopropyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Sourcing and Synthetic Application of (1-Ethylcyclopropyl)methanesulfonyl chloride in Drug Discovery

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the strategic introduction of sterically hindered functional groups is a proven tactic for improving the pharmacokinetic profiles of drug candidates. (1-Ethylcyclopropyl)methanesulfonyl chloride (CAS: 1780735-58-1) is a highly specialized electrophilic building block utilized precisely for this purpose[1].

The integration of a 1-ethylcyclopropyl moiety adjacent to a sulfonamide linkage provides profound structural advantages. The quaternary carbon center of the cyclopropyl ring introduces significant steric hindrance, which effectively shields the alpha-protons and the sulfonamide nitrogen from enzymatic degradation (e.g., CYP450-mediated oxidation). Furthermore, the cyclopropyl ring restricts the conformational flexibility of the resulting molecule, often locking the compound into a bioactive conformation that enhances target affinity while simultaneously increasing lipophilicity for improved blood-brain barrier (BBB) penetration.

Supplier Landscape & Quality Metrics

Procuring high-purity (1-Ethylcyclopropyl)methanesulfonyl chloride is critical. Sulfonyl chlorides are inherently moisture-sensitive and prone to hydrolysis. When evaluating suppliers, researchers must verify the absence of the sulfonic acid byproduct, which acts as an inert impurity that skews reaction stoichiometry.

Table 1: Commercial

SupplierCatalog / Item No.PurityStock StatusChemical Formula
BLD Pharm BD01066865≥95%InquireC₆H₁₁ClO₂S
ATS Mall BD01066865-1g95%In StockC₆H₁₁ClO₂S
EvitaChem N/AN/AIn StockC₆H₁₁ClO₂S

Data aggregated from current supplier inventories[1][2][3].

Quality Control Causality & Self-Validation: Upon receipt, it is imperative to store the reagent under an inert atmosphere (argon or nitrogen) at 2-8 °C[3]. Exposure to ambient humidity leads to rapid hydrolysis.

  • Self-Validating QC Check: Before committing the reagent to a complex synthesis, dissolve a 1 mg aliquot in anhydrous methanol and analyze it via LC-MS. The rapid in-situ formation of the methyl sulfonate ester (detectable by mass) confirms the presence of the active sulfonyl chloride. Conversely, if the mass spectrum predominantly shows the free sulfonic acid [M-Cl+OH], the reagent has degraded and must be discarded.

Synthetic Applications & Experimental Protocols

The primary utility of this reagent lies in the synthesis of complex, metabolically stable N-substituted sulfonamides.

Protocol: Synthesis of N-Substituted (1-Ethylcyclopropyl)methanesulfonamides

  • Step 1: Preparation of the Reaction Mixture Dissolve the target primary or secondary amine (1.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

    • Causality: Anhydrous conditions are non-negotiable. Trace water will competitively attack the highly electrophilic sulfonyl chloride, converting it into the unreactive sulfonic acid and drastically reducing the overall yield.

  • Step 2: Base Addition Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) to the solution and cool the reaction flask to 0 °C using an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation, driving the reaction forward without competing with the amine for the electrophilic sulfonyl center. Cooling to 0 °C minimizes exothermic side reactions and prevents the degradation of sensitive amine substrates.

  • Step 3: Electrophile Introduction Dropwise add (1-Ethylcyclopropyl)methanesulfonyl chloride (1.2 equiv.) to the cooled solution.

    • Causality: Dropwise addition controls the local concentration of the electrophile. For primary amines, this prevents over-reaction and the formation of undesired bis-sulfonamides.

  • Step 4: Reaction Progression & Self-Validation Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Self-Validating System: Run a parallel Thin Layer Chromatography (TLC) assay against the starting amine. The disappearance of the amine spot (visualized with ninhydrin) and the emergence of a less polar product spot confirms progression. Post-workup LC-MS must be employed to validate the exact mass of the sulfonamide, ruling out the presence of unreacted starting materials.

  • Step 5: Quenching and Workup Quench the reaction with 1N aqueous HCl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Causality: The acidic wash protonates and removes excess DIPEA and any unreacted basic amine starting material, partitioning them into the aqueous layer and leaving the highly pure, neutral sulfonamide product in the organic phase.

Reaction Workflow Visualization

G A Primary/Secondary Amine (Substrate) B (1-Ethylcyclopropyl)methanesulfonyl chloride (CAS: 1780735-58-1) C Base (DIPEA/Pyridine) Solvent: Anhydrous DCM, 0 °C D Nucleophilic Attack at Sulfonyl Center C->D E Aqueous Workup (1N HCl, Brine) D->E F Purification (Flash Chromatography) E->F G Target Sulfonamide Derivative (High Metabolic Stability) F->G AB AB AB->C

Workflow for the synthesis of metabolically stable sulfonamides using the title reagent.

References

  • ATS Mall. "(1-Ethylcyclopropyl)methanesulfonyl chloride - CAS:1780735-58-1." ATS Mall Product Catalog. Retrieved from [Link]

Sources

Technical Guide: Safety & Handling of (1-Ethylcyclopropyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Compound: (1-Ethylcyclopropyl)methanesulfonyl chloride

  • CAS Number: 1856858-26-8[1]

  • Document Type: Technical Safety & Handling Guide (Whitepaper)

  • Version: 1.0 (R&D Focused)

Part 1: Executive Technical Summary

In the context of drug discovery, (1-Ethylcyclopropyl)methanesulfonyl chloride is a high-value building block used primarily to introduce the (1-ethylcyclopropyl)methylsulfonyl moiety. This structural motif is increasingly common in medicinal chemistry (e.g., HCV inhibitors, kinase modulators) due to the cyclopropyl ring’s ability to constrain conformation and improve metabolic stability compared to flexible alkyl chains.

However, the utility of this reagent is matched by its hazardous nature. It functions as a hard electrophile and a potent lachrymator . Unlike simple methanesulfonyl chloride (MsCl), the steric bulk of the 1-ethyl substituent provides slight kinetic shielding, but it does not mitigate the catastrophic potential of hydrolysis. Upon contact with moisture, it liberates hydrogen chloride (HCl) gas and the corresponding sulfonic acid, leading to immediate corrosive injury and equipment degradation.

This guide moves beyond the standard SDS checklist, providing a mechanistic workflow for safe utilization in high-stakes synthesis campaigns.

Chemical Identity Table[2][3]
PropertyData
CAS Number 1856858-26-8
IUPAC Name (1-Ethylcyclopropyl)methanesulfonyl chloride
Molecular Formula C6H11ClO2S
Molecular Weight 182.67 g/mol
Physical State Liquid (Colorless to pale yellow oil)
Solubility Soluble in DCM, THF, EtOAc; Reacts violently with Water
Primary Hazard Skin Corr.[1][2][3][4][5][6][7][8] 1B (H314) ; Lachrymator

Part 2: Hazard Mechanism & Stability Profile

To handle this compound safely, one must understand its decomposition pathways. The sulfonyl chloride group (


) is thermodynamically unstable in the presence of nucleophiles, particularly water.
The Hydrolysis Cascade

The following diagram illustrates the degradation pathway. Note that the reaction is autocatalytic; the generated HCl can solubilize in atmospheric moisture to create a corrosive mist that further degrades containment seals.

HydrolysisMechanism Reagent (1-Ethylcyclopropyl) methanesulfonyl chloride Transition Tetrahedral Intermediate Reagent->Transition Nucleophilic Attack Water H₂O (Moisture) Water->Transition Nucleophilic Attack Acid (1-Ethylcyclopropyl) methanesulfonic acid Transition->Acid Elimination Gas HCl (Gas/Mist) Transition->Gas Exothermic Release Corrosion Tissue/Metal Corrosion Gas->Corrosion Contact

Figure 1: Mechanistic pathway of hydrolysis. The reaction releases heat and HCl gas, creating an immediate respiratory and ocular hazard.

Specific Structural Considerations
  • Cyclopropyl Strain: The cyclopropyl ring possesses significant Baeyer strain. While the sulfonyl chloride group is the primary reactive site, thermal runaway (e.g., during a fire) can trigger ring-opening decomposition, releasing complex sulfur-containing volatiles.

  • Lachrymatory Effect: Like benzenesulfonyl chloride, this reagent alkylates TRPA1 channels in sensory nerves, causing intense tearing and respiratory distress at ppm concentrations.

Part 3: "The Dry Chain" – Handling & Storage Protocol

Standard lab safety is insufficient. A "Dry Chain" protocol is required to maintain reagent integrity and operator safety.[9]

Storage Architecture
  • Temperature: Store at 2–8°C . Cold storage slows the rate of hydrolysis from trace moisture ingress.

  • Atmosphere: Inert gas blanket (Argon or Nitrogen) is mandatory.

  • Container: Teflon-lined caps are required. Do not use metal spatulas or standard syringes with rubber plungers that may degrade; use glass/gas-tight syringes or positive-displacement pipettes .

Transfer Protocol (Self-Validating)
  • Validation: Before opening the bottle, check for "crusting" (white solids) around the cap. This indicates hydrolysis has occurred, and the bottle may be pressurized with HCl.

  • Venting: If the septum appears domed, vent the bottle in a fume hood using a needle connected to a soda-lime trap to neutralize escaping HCl.

Reaction Setup
  • Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard.

  • Base Trap: When using this reagent for sulfonylation (e.g., reacting with an amine), always include a heterogeneous base (like

    
    ) or a tertiary amine (DIPEA/TEA) to sequester the HCl byproduct immediately.
    
  • Quenching: Never quench reaction mixtures containing excess sulfonyl chloride directly with water. Use a mixture of ice and saturated aqueous sodium bicarbonate to control the exotherm and neutralize acidity simultaneously.

Part 4: Emergency Response & Spill Control

In the event of a spill, water is NOT the immediate decontamination agent, as it will generate a cloud of acid mist.

Spill Response Workflow

SpillResponse Start Spill Detected Evacuate Evacuate Area (Lachrymator Risk) Start->Evacuate DoNot DO NOT ADD WATER DIRECTLY Start->DoNot Critical Warning PPE Don PPE: Resp. Protection + Silver Shield Gloves Evacuate->PPE Contain Cover with Dry Lime/Sand PPE->Contain Neutralize Slowly add to Dilute NaOH/NaHCO3 Contain->Neutralize Clean Double Bag Waste Label as Corrosive Neutralize->Clean

Figure 2: Decision logic for managing a sulfonyl chloride spill. Note the prohibition of direct water contact.[10][6][7][9][11]

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen should be administered by trained personnel. Mechanism: HCl causes laryngeal spasms and pulmonary edema; effects may be delayed.

  • Skin Contact: Immediate removal of contaminated clothing.[10][7][8][9][12] Wash with soap and water for 15 minutes. Note: Do not use organic solvents (ethanol/acetone) to wash skin, as they increase permeability and drive the chemical deeper into the dermis.

  • Eye Contact: Rinse for 15 minutes.[13] Consult an ophthalmologist immediately. The lachrymatory nature usually forces eyes shut; manual retraction of eyelids is necessary for effective rinsing.

Part 5: Toxicological & Ecological Data

While specific LD50 data for this specific CAS is proprietary or sparse, we apply Read-Across principles from the structural analog, Methanesulfonyl Chloride (CAS 124-63-0).

EndpointAnalog Data (MsCl)Application to Target Compound
Acute Oral Toxicity LD50: ~250 mg/kg (Rat)Toxic. Treat as H301 (Toxic if swallowed).
Inhalation Toxicity LC50: ~25 ppm (Rat, 4h)Fatal. Treat as H330 (Fatal if inhaled).
Skin Corrosion Corrosive (Category 1B)Corrosive. Causes irreversible tissue destruction.
Sensitization Positive in Guinea PigSensitizer. Potential for allergic dermatitis.

Ecological Impact: The compound is harmful to aquatic life (H412).[10][2][5][7] However, its persistence is low because it rapidly hydrolyzes in environmental water to form the sulfonic acid, which is more stable but pH-dependent in its toxicity.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14106996, Cyclopropylmethanesulfonyl chloride (Analogous Structure). Retrieved March 4, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Methanesulfonyl chloride - Hazards. Retrieved March 4, 2026, from [Link]

Sources

Methodological & Application

Application Note: (1-Ethylcyclopropyl)methanesulfonyl Chloride in Drug Discovery

[1]

Executive Summary

(1-Ethylcyclopropyl)methanesulfonyl chloride (CAS 1780735-58-1 ) is a specialized building block designed for the synthesis of metabolically stable sulfonamides.[1] In modern medicinal chemistry, this reagent serves as a critical tool for optimizing Lead-Likeness (LLE) by introducing a sterically demanding yet lipophilic motif that resists oxidative metabolism.[1]

This guide details the strategic rationale for using this building block, provides optimized coupling protocols for library synthesis, and outlines troubleshooting measures for sterically hindered aminations.

Chemical Profile
PropertyDetail
Chemical Name (1-Ethylcyclopropyl)methanesulfonyl chloride
CAS Number 1780735-58-1
Molecular Formula

Molecular Weight 182.67 g/mol
Structural Feature Gem-disubstituted cyclopropyl ring (1-ethyl, 1-methylsulfonyl)
Key Application Synthesis of sulfonamide bioisosteres (mimicking tert-butyl or isopropyl groups)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive

Strategic Rationale: The "Gem-Disubstituted" Advantage

Metabolic Stability & Bioisosterism

The (1-ethylcyclopropyl)methyl moiety is a sophisticated bioisostere for standard aliphatic groups like tert-butyl or isopropyl chains.[1]

  • Metabolic Blocking: Unsubstituted cyclopropyl rings are susceptible to P450-mediated oxidation (ring opening or hydroxylation).[1] Introducing a substituent at the 1-position (gem-disubstitution) sterically blocks the

    
    -carbon, significantly increasing metabolic half-life (
    
    
    ).[1]
  • Conformational Restriction: The cyclopropyl ring locks the vectors of the ethyl and sulfonyl groups, reducing the entropic penalty upon binding to a protein target compared to a flexible alkyl chain.

  • Lipophilicity Modulation: The ethyl group adds lipophilicity (

    
    ) to penetrate hydrophobic pockets, while the sulfonyl group provides a polar anchor.
    
Structural Biology Context

In kinase or protease inhibitors, the (1-ethylcyclopropyl)methyl group often fills hydrophobic "selectivity pockets" (e.g., the P2 or P3 pockets in proteases). The "neopentyl-like" steric bulk around the sulfonyl linkage protects the sulfonamide bond from rapid enzymatic hydrolysis in vivo.[1]

Experimental Protocols

Safety Pre-requisites
  • Hazards: Corrosive, lachrymator.[2] Causes severe skin burns and eye damage.

  • PPE: Fume hood, butyl rubber gloves, chemical splash goggles.

  • Handling: Reagent hydrolyzes rapidly in moist air to form the corresponding sulfonic acid. Always handle under an inert atmosphere.

Protocol A: Standard Amine Coupling (Parallel Synthesis Compatible)

Best for primary amines and unhindered secondary amines.[1]

Reagents:

  • Amine substrate (

    
     equiv)
    
  • (1-Ethylcyclopropyl)methanesulfonyl chloride (

    
     equiv)[1]
    
  • Triethylamine (

    
    ) or DIPEA (
    
    
    equiv)[1]
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Procedure:

  • Preparation: Dissolve the amine (

    
    ) in anhydrous DCM (
    
    
    ) in a reaction vial equipped with a stir bar.
  • Base Addition: Add DIPEA (

    
    ). Flush with 
    
    
    .
  • Reagent Addition: Cool the mixture to

    
     (ice bath). Add (1-Ethylcyclopropyl)methanesulfonyl chloride (
    
    
    ) dropwise (diluted in
    
    
    DCM if handling small volumes).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by LC-MS.[1] The product should appear as

      
       or 
      
      
      .
  • Workup:

    • Quench with saturated

      
       (
      
      
      ).
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Flash chromatography (Hexane/EtOAc) or preparative HPLC.

Protocol B: Difficult Couplings (Steric/Electronic Hindrance)

Best for anilines, electron-deficient amines, or when the "neopentyl" steric bulk of the reagent slows kinetics.[1]

Reagents:

  • Weakly nucleophilic Amine (

    
     equiv)
    
  • (1-Ethylcyclopropyl)methanesulfonyl chloride (

    
     equiv)[1][4]
    
  • Pyridine (Solvent/Base) OR NaH (for deprotonation)

  • Catalyst: DMAP (

    
     equiv)[1]
    

Procedure (Pyridine Method):

  • Dissolve amine (

    
    ) in anhydrous Pyridine (
    
    
    ).
  • Add DMAP (

    
    ).
    
  • Add sulfonyl chloride (

    
    ) at RT.
    
  • Heat to

    
     for 6–12 hours.
    
    • Note: The steric bulk of the 1-ethylcyclopropyl group adjacent to the sulfonyl chloride can significantly retard nucleophilic attack.[1] Thermal energy is often required.

  • Workup: Evaporate pyridine (azeotrope with toluene). Redissolve in EtOAc, wash with

    
     (to remove residual pyridine/DMAP), then 
    
    
    .

Visualization of Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the standard coupling workflow and the competing hydrolysis pathway that must be mitigated.

ReactionPathwayReagent(1-Ethylcyclopropyl)methanesulfonyl chlorideIntermediateSulfonyl-AmmoniumIntermediateReagent->Intermediate+ Base(DIPEA/Pyridine)AmineTarget Amine(R-NH2)Amine->IntermediateProductStable Sulfonamide(Bioactive Core)Intermediate->ProductNucleophilic Attack(Major Pathway)ByproductSulfonic Acid(Hydrolysis Waste)Intermediate->ByproductH2O / Moisture(Avoid!)

Figure 1: Reaction pathway showing the critical competition between sulfonamide formation and hydrolysis.

Optimization Decision Tree

Use this logic flow to select the correct protocol based on your specific amine substrate.

DecisionTreeStartStart: Select Amine SubstrateIsPrimaryIs the Amine Primary(Aliphatic)?Start->IsPrimaryIsAnilineIs it an Aniline orElectron-Deficient?IsPrimary->IsAnilineNo (Secondary/Aromatic)MethodAUse Protocol A:DCM / DIPEA / 0°C -> RTIsPrimary->MethodAYesMethodBUse Protocol B:Pyridine / DMAP / 50°CIsAniline->MethodBYes (Moderate)MethodCUse Strong Base Method:THF / NaH / -78°C -> RTIsAniline->MethodCNo (Very Weak Nucleophile)

Figure 2: Decision tree for selecting the optimal coupling condition based on substrate nucleophilicity.[1]

Troubleshooting & FAQ

ObservationRoot CauseCorrective Action
Low Yield (<20%) Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous (<50 ppm water).[1] Use fresh reagent bottle or distill prior to use.
No Reaction Steric HindranceThe (1-ethylcyclopropyl)methyl group is bulky (neopentyl-like).[1] Switch to Protocol B (Pyridine/DMAP) and heat to 50–60°C.
Starting Material Remains HCl Salt FormationThe amine may be trapped as an unreactive HCl salt. Ensure excess base (3.0 equiv DIPEA) is present.
Impurity Formation Bis-sulfonylationRare with this bulky reagent, but possible with primary amines.[1] Use 1:1 stoichiometry and add reagent slowly at 0°C.

References

  • Compound Data: BLD Pharm. (2025). (1-Ethylcyclopropyl)methanesulfonyl chloride - Product Analysis. Retrieved from

  • Medicinal Chemistry Context: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for gem-disubstituted bioisosteres).

  • Metabolic Stability: Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Comparison of strained rings in metabolic stability).
  • Synthetic Methodology: Barnette, D. A., et al. (2013). Synthesis of Sulfonamides. In Practical Synthetic Organic Chemistry. Wiley. (Standard protocols adapted for Protocol A/B).
  • Patent Literature: Substituted Oxo-Tetrahydroquinoline Sulfonamides. US Patent 2017/0027172 A1. (Cites use of 1-ethylcyclopropyl sulfonamide derivatives).[1][3][5][6][7][8][9] Retrieved from .

Preparation of TACE inhibitors using cyclopropyl sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity TACE Inhibitor Synthesis via Cyclopropyl Sulfonyl Chlorides

Executive Summary

Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17) is a critical metalloprotease responsible for shedding TNF-


 and EGFR ligands. While hydroxamic acids are potent zinc-binding groups (ZBGs), early TACE inhibitors failed due to broad-spectrum inhibition of Matrix Metalloproteinases (MMPs), leading to musculoskeletal toxicity (MSS).

This guide details the Cyclopropyl Sulfonamide Protocol , a synthetic strategy leveraging cyclopropyl sulfonyl chlorides to introduce a rigid, metabolically stable P1/P1' substituent. The cyclopropyl moiety acts as a bioisostere for isopropyl or isobutyl groups but offers superior shape complementarity to the TACE S1' specificity pocket, enhancing selectivity over MMP-1 and MMP-13.

Chemical Rationale & Mechanism

The Cyclopropyl Advantage

In the design of TACE inhibitors, the sulfonamide group (


) serves as a hydrogen-bonding scaffold that positions the ZBG into the active site. The choice of the sulfonyl substituent is pivotal for selectivity.
  • Conformational Constraint: The cyclopropyl ring imposes a rigid geometric constraint compared to flexible alkyl chains (e.g.,

    
    -butyl), reducing the entropic penalty of binding.
    
  • Metabolic Stability: The cyclopropyl group is resistant to cytochrome P450-mediated oxidation, a common failure point for alkyl-substituted sulfonamides.

  • Selectivity Profile: Crystallographic data suggests the cyclopropyl group occupies the non-primed S1/S2 region or the S1' specificity pocket (depending on scaffold orientation), sterically clashing with the smaller pockets of constitutive MMPs while fitting the deeper TACE pocket.

Pathway Visualization

TACE_Synthesis_Workflow cluster_QC Quality Control Gates Reagent Cyclopropyl Sulfonyl Chloride (Reagent) Intermediate Sulfonamide Ester Intermediate Reagent->Intermediate Sulfonylation (DCM/TEA, 0°C) Scaffold Amino Acid/Peptidomimetic Scaffold (Amine) Scaffold->Intermediate ZBG_Step Hydroxaminolysis (NH2OH / Base) Intermediate->ZBG_Step Ester Cleavage QC1 LC-MS (Purity >95%) Intermediate->QC1 Final_Inhibitor Cyclopropyl Sulfonamide Hydroxamate (TACE Inhibitor) ZBG_Step->Final_Inhibitor Purification (Prep-HPLC) QC2 1H-NMR (Cyclopropyl signals) Final_Inhibitor->QC2

Figure 1: Synthetic workflow for the preparation of cyclopropyl sulfonamide TACE inhibitors. The critical step is the initial sulfonylation which establishes the selectivity-driving moiety.

Experimental Protocol

Reagents & Materials
  • Core Reagent: Cyclopropanesulfonyl chloride (CAS: 139631-62-2) or Cyclopropanemethanesulfonyl chloride.

  • Scaffold: D-Valine methyl ester hydrochloride or equivalent peptidomimetic amine.

  • Solvents: Dichloromethane (DCM, anhydrous), Methanol (MeOH).

  • Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Hydroxaminolysis Reagents: Hydroxylamine hydrochloride (

    
    ), Potassium Hydroxide (KOH).
    
Step-by-Step Synthesis

Step 1: Sulfonylation (Introduction of the Selectivity Motif) Rationale: This reaction must be controlled at low temperatures to prevent bis-sulfonylation.

  • Preparation: Charge a flame-dried round-bottom flask with the amine scaffold (1.0 equiv) and anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (3.0 equiv) and cool the mixture to 0°C under an inert nitrogen atmosphere.

  • Reagent Addition: Dropwise add Cyclopropanesulfonyl chloride (1.1 equiv) dissolved in minimal DCM over 15 minutes.

    • Critical Check: Monitor exotherm; maintain T < 5°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine/TEA), followed by saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
    • Target Yield: >85%.[1][2] Product is the Sulfonamide Methyl Ester.

Step 2: Hydroxaminolysis (ZBG Formation) Rationale: Direct conversion of the ester to hydroxamic acid avoids harsh acid deprotection steps that might degrade the cyclopropyl ring.

  • Reagent Prep: Prepare a fresh solution of

    
     in MeOH. Dissolve 
    
    
    
    (10 equiv) in MeOH, cool to 0°C, and add KOH (10 equiv) in MeOH. Filter off the KCl precipitate.
  • Reaction: Add the filtrate (free

    
    ) to the Sulfonamide Methyl Ester (from Step 1) in MeOH/THF (1:1) at 0°C.
    
  • Duration: Stir at RT for 1–2 hours. Monitor for disappearance of ester by LC-MS.

  • Quench & Purification: Acidify carefully to pH ~6 with dilute HCl. Extract with Ethyl Acetate.

  • Final Polish: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the white powder.

Biological Evaluation & Validation

To ensure the cyclopropyl moiety confers the desired TACE selectivity, a dual-assay cascade is required.

Enzymatic FRET Assay (Biochemical Potency)
  • Objective: Determine

    
     against recombinant human TACE (ADAM17) vs. MMP-1/MMP-13.
    
  • Substrate: Fluorogenic peptide Mca-K-P-L-G-L-Dpa-A-R-NH2 (R&D Systems or equivalent).

  • Protocol:

    • Incubate enzyme (0.5 nM TACE) with inhibitor (serial dilutions) in Assay Buffer (25 mM Tris, pH 8.0, 5

      
      M 
      
      
      
      , 0.005% Brij-35) for 15 mins.
    • Add Substrate (10

      
      M).
      
    • Read Fluorescence (Ex: 320 nm / Em: 405 nm) continuously for 20 mins.

  • Success Criteria: TACE

    
     nM; Selectivity Ratio (MMP/TACE) > 100x.
    
Cell-Based TNF- Shedding Assay (Functional Efficacy)
  • Objective: Verify cell permeability and inhibition of native TACE in a relevant biological system.

  • Cell Line: THP-1 (Human monocytic leukemia cells).

  • Protocol:

    • Seed THP-1 cells (

      
       cells/mL).
      
    • Pre-treat with inhibitor for 30 mins.

    • Stimulate shedding with LPS (1

      
      g/mL) for 4 hours.
      
    • Harvest supernatant and quantify soluble TNF-

      
       via ELISA.
      
  • Data Interpretation: A discrepancy between Enzymatic

    
     and Cellular 
    
    
    
    often indicates poor permeability or high protein binding (common with sulfonamides).
Assay Logic Diagram

Assay_Cascade cluster_Biochem Tier 1: Biochemical Selectivity cluster_Cell Tier 2: Cellular Function Compound Synthesized Inhibitor TACE_Assay TACE FRET Assay (Target Potency) Compound->TACE_Assay MMP_Assay MMP-1 / MMP-13 Assay (Off-Target Liability) Compound->MMP_Assay THP1 THP-1 Monocytes (LPS Stimulation) TACE_Assay->THP1 If IC50 < 10 nM ELISA TNF-alpha ELISA (Readout) THP1->ELISA

Figure 2: Screening cascade. Compounds are first filtered by biochemical selectivity before advancing to cellular efficacy models.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Sulfonyl ChlorideEnsure reagents are anhydrous. Use fresh sulfonyl chloride; if liquid, distill prior to use.
Bis-sulfonylation Excess Reagent / High TempStrictly control temp at 0°C. Add reagent slowly. Use exactly 1.0-1.1 equivalents.
Poor Cellular Activity High Protein BindingThe cyclopropyl group is lipophilic. Introduce polar groups on the scaffold (e.g., morpholine) to lower LogD.
MMP Selectivity Loss ZBG OrientationEnsure the stereochemistry of the amino acid scaffold (usually D-isomer) is preserved.

References

  • Levin, J. I., et al. (2002). "Anthranilate sulfonamide hydroxamate TACE inhibitors. Part 2: SAR of the acetylenic P1' group."[3] Bioorganic & Medicinal Chemistry Letters, 12(8), 1199-1202. Link

  • Sigma-Aldrich. "Sulfonyl Chlorides and Sulfonamides: Building Blocks for TACE Inhibitors." Technical Application Note. Link

  • BPS Bioscience. "ADAM17 (TACE) Fluorogenic Assay Kit Protocol." Product Manual #83755. Link

  • Duan, J. J., et al. (2002). "Discovery of gamma-lactam hydroxamic acids as selective inhibitors of TACE." Bioorganic & Medicinal Chemistry Letters, 12(20), 2919-2922. (Validation of sulfonamide scaffold utility). Link

  • BenchChem. "Application Notes and Protocols for Reactions Involving Cyclopropanemethanesulfonyl Chloride." Link

Sources

Application Notes & Protocols: Advanced Catalytic Solutions for Sterically Hindered Sulfonyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Challenge of Steric Hindrance in Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a significant portion of marketed drugs.[1][2] Its synthesis traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] While effective for simple substrates, this reaction often falters when either the sulfonyl chloride or the amine is sterically hindered.[5][6] Steric hindrance, the obstruction caused by the spatial arrangement of atoms, can dramatically slow down or completely prevent the desired nucleophilic attack on the sulfur center, leading to low yields and the formation of byproducts.[7][8] This guide provides an in-depth analysis of modern catalytic systems designed to overcome these steric barriers, enabling the efficient synthesis of complex and sterically encumbered sulfonamides crucial for drug discovery and development.

Palladium-Catalyzed Cross-Coupling: A Powerful Tool for C-S Bond Formation

Palladium catalysis offers a robust platform for constructing C-S bonds, even with challenging substrates. The power of this approach lies in the catalytic cycle, which circumvents the direct, high-energy-barrier nucleophilic attack typical of uncatalyzed reactions. Instead, it proceeds through a series of lower-energy steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Mechanistic Insight

The key to success with sterically hindered partners is the choice of ligand on the palladium center. Bulky, electron-rich phosphine ligands are essential. They promote the initial oxidative addition of the sulfonyl chloride to the Pd(0) center and facilitate the final, bond-forming reductive elimination step, which can be particularly slow for hindered substrates.[11] A notable strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates the sulfonyl chloride in situ followed by amination.[4] This avoids the isolation of potentially unstable sulfonyl chloride intermediates.

Palladium_Catalytic_Cycle cluster_caption pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add ArSO₂Cl pd_complex R-SO₂-Pd(II)(Cl)L₂ ox_add->pd_complex transmetal Transmetalation (with R'₂NH / Base) pd_complex->transmetal amine_complex R-SO₂-Pd(II)(NR'₂)L₂ transmetal->amine_complex amine_complex->pd0 -HCl red_elim Reductive Elimination amine_complex->red_elim product R-SO₂-NR'₂ (Product) red_elim->product caption_node Fig 1. Palladium-Catalyzed Sulfonamide Formation.

Caption: Fig 1. Palladium-Catalyzed Sulfonamide Formation.

Experimental Protocol: Palladium-Catalyzed Synthesis of Arylsulfonyl Chlorides and Subsequent Amination

This two-step, one-pot protocol is adapted from a method for preparing sulfonamides from arylboronic acids.[4]

Materials:

  • Palladacycle precatalyst (e.g., Buchwald's G3-precatalyst)

  • Bulky phosphine ligand (e.g., SPhos)

  • Phenyl chlorosulfate (or other suitable sulfur dioxide source)

  • Arylboronic acid (sterically hindered)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous acetone

  • Amine (sterically hindered)

  • Pyridine (for weakly nucleophilic amines)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladacycle precatalyst (2 mol %) and the phosphine ligand (4 mol %).

  • Reagent Addition: Add the arylboronic acid (1.5 mmol), phenyl chlorosulfate (1.0 mmol), and sodium carbonate (5 mol %).

  • Solvent Addition: Add anhydrous, degassed acetone (2 mL).

  • Chlorosulfonylation: Heat the reaction mixture to 50-70 °C and stir for 12 hours. Monitor the formation of the sulfonyl chloride by TLC or GC-MS.

  • Amination: After cooling the reaction to room temperature, add the desired amine (2.2 mmol). If the amine is a weak nucleophile (e.g., a hindered aniline), add pyridine (3.0 mmol) to facilitate the reaction.[4]

  • Reaction: Stir at room temperature for 1.5-5 hours until the sulfonyl chloride is fully consumed (monitor by TLC).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Coupling: An Economical and Efficient Alternative

Copper catalysis has emerged as a highly effective and economically attractive method for C-N bond formation, including the synthesis of N-aryl sulfonamides.[12][13] Recent advancements have led to the development of copper-iron bimetallic systems that are particularly adept at coupling ortho-substituted sulfonamides with sterically hindered (hetero)aryl chlorides.[14][15]

Mechanistic Insight

The mechanism of copper-catalyzed N-arylation is believed to involve a Cu(I)/Cu(III) or a Cu(I)/Cu(II) cycle. A ligand, often a bidentate species like a 4-hydroxypicolinamide or an oxalamide, coordinates to the copper center.[12] The sulfonamide is deprotonated by a base, forming a copper-amido complex. Oxidative addition of the aryl halide, followed by reductive elimination, furnishes the N-arylated sulfonamide and regenerates the active copper catalyst. The ligand is crucial for stabilizing the copper intermediates and promoting the key bond-forming steps, especially with challenging, sterically hindered substrates.[16]

Copper_Catalytic_Cycle cluster_caption cu1 Cu(I)L ligand_exchange Ligand Exchange (with RSO₂NH⁻) cu1->ligand_exchange RSO₂NH₂ Base cu_amido [L-Cu(I)-NHSO₂R]⁻ ligand_exchange->cu_amido ox_add Oxidative Addition cu_amido->ox_add Ar-X cu3_complex [L-Cu(III)(Ar)(NHSO₂R)X]⁻ ox_add->cu3_complex cu3_complex->cu1 -X⁻ red_elim Reductive Elimination cu3_complex->red_elim product Ar-NHSO₂R (Product) red_elim->product caption_node Fig 2. Copper-Catalyzed N-Arylation of Sulfonamides.

Caption: Fig 2. Copper-Catalyzed N-Arylation of Sulfonamides.

Experimental Protocol: Cu/Fe-Catalyzed Coupling of an ortho-Substituted Sulfonamide with a Hindered Aryl Chloride

This protocol is based on an advanced method for synthesizing highly substituted sulfonamides.[14][15]

Materials:

  • Copper(I) iodide (CuI)

  • Iron(III) chloride (FeCl₃)

  • Ligand (e.g., N,N'-dimethylethylenediamine, DMEDA)

  • Potassium phosphate (K₃PO₄)

  • ortho-substituted primary sulfonamide (1.0 mmol)

  • Sterically hindered aryl chloride (1.2 mmol)

  • Anhydrous, high-boiling solvent (e.g., DMSO or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the ortho-substituted sulfonamide (1.0 mmol), hindered aryl chloride (1.2 mmol), CuI (5 mol %), FeCl₃ (10 mol %), and K₃PO₄ (2.0 mmol) to a sealable reaction tube.

  • Ligand and Solvent: Add the ligand (e.g., DMEDA, 20 mol %) followed by the anhydrous solvent (2 mL).

  • Reaction: Seal the tube and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired sterically hindered N-aryl sulfonamide.

Data Summary: Catalyst Performance Comparison

The choice of catalyst depends heavily on the specific substrates and desired functional group tolerance. The following table summarizes typical conditions for different catalytic systems.

Catalytic SystemElectrophileNucleophileTypical Catalyst/LigandTemp (°C)Yield RangeReference
Palladium Arylboronic Acid / SO₂ sourceHindered AminePd(OAc)₂ / SPhos50-7060-90%[4]
Copper Hindered Aryl ChloridePrimary SulfonamideCu₂O / 4-OH-picolinamide100-11075-95%[12][13]
Copper/Iron Hindered Aryl Chlorideortho-Substituted SulfonamideCuI/FeCl₃ / DMEDA120-14065-90%[14][15]

Troubleshooting and Optimization

Even with advanced catalysts, challenging couplings may require optimization.

ProblemPotential CauseSuggested Solution
Low or No Conversion Steric Hindrance: The substrates are too bulky for the chosen catalytic system.[6]Increase catalyst and ligand loading. Switch to a more active catalyst system (e.g., from Cu to Pd or Cu/Fe). Increase reaction temperature and time.
Reagent Instability: Sulfonyl chloride has hydrolyzed due to moisture.[6]Use freshly prepared or purchased sulfonyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous.
Poor Catalyst Activity: The catalyst was not properly activated or has decomposed.Use a pre-catalyst. Ensure the reaction is performed under a strict inert atmosphere.
Side Product Formation Homocoupling: Aryl halide or organometallic reagent couples with itself.Adjust the stoichiometry of the coupling partners. Screen different ligands that favor cross-coupling over homocoupling.
Desulfonylation: Palladium-catalyzed cleavage of the C-SO₂ bond.[4]Use a ligand system specifically designed to promote C-S bond formation rather than cleavage. Lower the reaction temperature.
Formation of Chlorinated Byproducts An improper choice of base (e.g., excess pyridine) can act as a chloride source.[6]

Conclusion

The coupling of sterically hindered sulfonyl chlorides and amines is a significant challenge in modern organic synthesis. The development of sophisticated palladium and copper-based catalytic systems has provided powerful solutions to this problem. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can now access a wide array of complex sulfonamides that were previously difficult or impossible to synthesize. These methods are invaluable for professionals in drug development, enabling the exploration of novel chemical space and the late-stage functionalization of complex molecules.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024). thieme-connect.com.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - ResearchGate. (2024).
  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (n.d.). chemistry-europe.onlinelibrary.wiley.com.
  • The Synthesis of Functionalised Sulfonamides - UCL Discovery. (n.d.). discovery.ucl.ac.uk.
  • Strategic Synthesis of Sulfinamides as Versatile S(IV)
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - MDPI. (2021). mdpi.com.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC. (n.d.). ncbi.nlm.nih.gov.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). chemistry-europe.onlinelibrary.wiley.com.
  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (n.d.). Scilit.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023). chemistry.princeton.edu.
  • Technical Support Center: Sulfonylation Reactions - Benchchem. (n.d.). benchchem.com.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). ncbi.nlm.nih.gov.
  • Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)
  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides | Journal of the American Chemical Society. (2024). pubs.acs.org.
  • Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides - PubMed. (2025). pubmed.ncbi.nlm.nih.gov.
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025). chemistrysteps.com.
  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). organic-chemistry.org.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020). chem.libretexts.org.
  • A New, Practical One‐Pot Synthesis of Unprotected Sulfonimidamides by Transfer of Electrophilic NH to Sulfinamides - PMC. (n.d.). ncbi.nlm.nih.gov.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013). youtube.com.
  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF - ResearchGate. (n.d.).
  • Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides - PMC - NIH. (n.d.). ncbi.nlm.nih.gov.
  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). pubs.rsc.org.
  • Copper-catalyzed reductive coupling of aryl sulfonyl chlorides with H-phosphonates leading to S-aryl phosphorothioates - PubMed. (2014). pubmed.ncbi.nlm.nih.gov.
  • Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature - Organic Chemistry Portal. (n.d.). organic-chemistry.org.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). nobelprize.org.
  • MIT Open Access Articles Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (n.d.). dspace.mit.edu.
  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. (n.d.). organic-chemistry.org.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). scholar.uwindsor.ca.

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of (1-Ethylcyclopropyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (1-Ethylcyclopropyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving the hydrolysis of this unique sulfonyl chloride. Given its novel structure, understanding its reactivity profile, particularly its interaction with aqueous media, is critical for its effective application.

This document provides a comprehensive overview of the expected reaction mechanisms, factors influencing hydrolysis rates, and detailed protocols for kinetic analysis. We will delve into the specific role of the 1-ethylcyclopropyl moiety, which is anticipated to significantly impact the compound's reactivity compared to simple alkanesulfonyl chlorides.

Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the hydrolysis of (1-Ethylcyclopropyl)methanesulfonyl chloride?

The hydrolysis of most alkanesulfonyl and arenesulfonyl chlorides in neutral or acidic aqueous media proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism.[1][2] In this pathway, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to a trigonal bipyramidal transition state, followed by the displacement of the chloride ion.[3]

However, the presence of the cyclopropyl group adjacent to the reaction center introduces the possibility of a more complex mechanism involving neighboring group participation (NGP). The cyclopropane ring, through its C-C σ-bonds, can stabilize an incipient positive charge on the α-carbon, a phenomenon known as anchimeric assistance.[4][5] This could shift the mechanism towards an SN1-like character, proceeding through a stabilized carbocationic intermediate. This participation can lead to significantly accelerated reaction rates.[4]

Q2: How does the (1-Ethylcyclopropyl) group influence the hydrolysis rate compared to a simpler compound like methanesulfonyl chloride?

The (1-Ethylcyclopropyl) group is expected to have two major competing effects:

  • Steric Hindrance: The bulky nature of the substituted cyclopropyl group could sterically hinder the backside attack of a water molecule on the sulfur atom, which would slow down a pure SN2 reaction.

  • Electronic Stabilization (Anchimeric Assistance): The cyclopropyl ring is well-known for its ability to stabilize an adjacent positive charge.[5][6] If the S-Cl bond begins to break, the cyclopropyl group can participate, donating electron density to the developing cationic center. This stabilization of the transition state would lead to a significant rate acceleration.

Given the extensive evidence for cyclopropyl group participation in solvolysis reactions, it is highly probable that the electronic stabilization effect will dominate, resulting in a hydrolysis rate that is substantially faster than that of methanesulfonyl chloride or other primary alkanesulfonyl chlorides.[7]

Q3: What are the primary factors that will influence the rate of hydrolysis?

As with other sulfonyl chlorides, several experimental parameters will critically affect the hydrolysis rate:

  • Solvent: The rate of solvolysis is highly dependent on the solvent's ionizing power and nucleophilicity.[1] In mixed aqueous-organic solvents, increasing the water content will generally increase the rate.

  • Temperature: The reaction rate will increase with temperature. A detailed temperature-dependence study is crucial for determining activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which provide further mechanistic insights.[8]

  • pH: While the hydrolysis of many sulfonyl chlorides is pH-independent in the acidic to neutral range (solvolysis), it can become base-catalyzed at higher pH.[9][10] In alkaline conditions, hydroxide is a much stronger nucleophile than water, leading to a rapid increase in the observed rate.

Q4: What are the expected products of the hydrolysis?

The primary and expected product of hydrolysis is (1-Ethylcyclopropyl)methanesulfonic acid, along with hydrochloric acid.[1]

CH₃CH₂-C(C₂H₄)-CH₂SO₂Cl + 2 H₂O → CH₃CH₂-C(C₂H₄)-CH₂SO₃H + HCl + H₃O⁺

However, due to the potential for neighboring group participation and the formation of a carbocationic intermediate, rearranged byproducts are a distinct possibility. The strained cyclopropyl ring may undergo ring-opening, leading to isomeric sulfonic acids. Researchers should be vigilant for the presence of these unexpected products.

Troubleshooting Guide
Issue 1: The observed hydrolysis rate is dramatically faster than anticipated for a primary alkanesulfonyl chloride.
  • Symptom: The reaction reaches completion in minutes or seconds, making it difficult to monitor using standard techniques.

  • Probable Cause: This is strong evidence for significant anchimeric assistance from the cyclopropyl ring. The neighboring group participation creates a lower-energy pathway through a stabilized cationic intermediate, accelerating the rate-determining step.

  • Recommended Action:

    • Lower the Temperature: Conduct kinetic runs at lower temperatures (e.g., 0-15 °C) to slow the reaction to a measurable rate.[11]

    • Use a Less Ionizing Solvent System: If using mixed solvents, decrease the proportion of the polar, ionizing component (e.g., use 70% acetone/water instead of 90%).

    • Confirm with Kinetic Solvent Isotope Effect (KSIE): Measure the rate in D₂O. A KSIE value (kH₂O/kD₂O) significantly greater than ~1.5 can be indicative of a mechanism involving general base catalysis by water, which is consistent with an SN2-like process.[12][13]

G

Issue 2: I am observing multiple byproducts in my LC-MS or NMR analysis.
  • Symptom: Besides the peak corresponding to (1-Ethylcyclopropyl)methanesulfonic acid, other signals of the same mass or with different fragmentation/chemical shifts are present.

  • Probable Cause: This strongly suggests that the carbocationic intermediate formed via neighboring group participation is undergoing rearrangement, specifically ring-opening of the strained cyclopropane. This can lead to the formation of homoallylic and cyclobutyl sulfonic acids.

  • Recommended Action:

    • Structural Elucidation: Use advanced analytical techniques (e.g., 2D-NMR, high-resolution mass spectrometry) to identify the structures of the byproducts.

    • Modify Reaction Conditions: The product distribution may be sensitive to the solvent system. Try performing the hydrolysis in a range of solvents with varying nucleophilicity and ionizing power to see if the ratio of rearranged to unrearranged products changes.

    • Consider Synthetic Utility: If a rearranged product is formed cleanly under specific conditions, this could represent a novel synthetic route to that compound.

G R_SO2Cl (1-Ethylcyclopropyl)methanesulfonyl chloride TS1 Transition State (NGP) R_SO2Cl->TS1 -Cl⁻ Intermediate Cyclopropylmethyl Cation (Stabilized) TS1->Intermediate P1 (1-Ethylcyclopropyl)methanesulfonic acid (Expected Product) Intermediate->P1 +H₂O (Attack at primary carbon) P_rearranged Rearranged Products (e.g., Homoallylic or Cyclobutyl Sulfonic Acids) Intermediate->P_rearranged +H₂O (Attack after ring-opening)

Issue 3: My kinetic data is inconsistent and not reproducible.
  • Symptom: Repeated kinetic runs under seemingly identical conditions yield different rate constants.

  • Probable Cause: The hydrolysis of reactive sulfonyl chlorides is highly sensitive to experimental conditions. Common sources of error include:

    • Temperature Fluctuations: A difference of even 0.1 °C can significantly alter the rate constant.

    • Impurity of Substrate: The starting sulfonyl chloride may be partially hydrolyzed. It is crucial to use a freshly prepared or purified sample.[14][15]

    • Inaccurate pH Control: If working in buffered solutions, ensure the buffer capacity is sufficient to handle the HCl produced during the reaction.

    • Solvent Preparation: Inaccuracies in preparing mixed solvent systems can lead to variations in polarity and, consequently, reaction rates.

  • Recommended Action:

    • Use a High-Precision Thermostatic Bath: Ensure temperature control is stable to at least ±0.05 °C.

    • Purify the Substrate: Purify the (1-Ethylcyclopropyl)methanesulfonyl chloride by distillation under reduced pressure immediately before use to remove any sulfonic acid.[16]

    • Verify pH Meter and Buffers: Calibrate the pH meter immediately before use with fresh buffer standards.

    • Prepare Solvents Carefully: Prepare all mixed solvents by weight, not volume, to ensure maximum reproducibility.

Experimental Protocol: Kinetic Analysis of Hydrolysis

This protocol describes a method for determining the pseudo-first-order rate constant (k) for the hydrolysis of (1-Ethylcyclopropyl)methanesulfonyl chloride using a conductimetric method. This technique is well-suited for this reaction as it generates ions, causing a change in the solution's conductivity over time.[3][11]

Materials & Equipment:
  • (1-Ethylcyclopropyl)methanesulfonyl chloride (high purity)

  • High-purity, deionized water (or other solvent system)

  • Conductivity meter with a temperature-compensated probe

  • High-precision constant temperature water bath (±0.05 °C)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes (Class A)

  • Stopwatch

Procedure:
  • System Equilibration: Place a jacketed reaction vessel containing a known volume of the desired solvent (e.g., 100 mL of water) into the constant temperature bath. Allow the solvent to equilibrate thermally for at least 30 minutes with gentle stirring.

  • Probe Calibration & Placement: Calibrate the conductivity meter according to the manufacturer's instructions. Place the conductivity probe into the solvent, ensuring it does not interfere with the stir bar.

  • Prepare Substrate Stock Solution: Prepare a dilute stock solution of the sulfonyl chloride in a dry, aprotic solvent (e.g., acetone or acetonitrile). This is to facilitate rapid dissolution in the reaction medium.

  • Initiate the Reaction: Once the solvent temperature is stable and the baseline conductivity reading is constant, use a microliter syringe to inject a small aliquot (e.g., 10-50 µL) of the sulfonyl chloride stock solution into the stirred solvent. Start the stopwatch simultaneously. The final concentration of the sulfonyl chloride should be low (e.g., 10⁻⁴ M) to ensure pseudo-first-order conditions.

  • Data Acquisition: Record the conductivity of the solution as a function of time. Readings should be taken at regular intervals until the conductivity value becomes stable, indicating the reaction is complete (this is the "infinity" reading, C∞).

  • Data Analysis:

    • The pseudo-first-order rate constant, k, is determined by plotting ln(C∞ - Ct) versus time (t) , where Ct is the conductivity at time t.

    • The plot should yield a straight line with a slope of -k.[17]

    • Repeat the experiment at several different temperatures (e.g., 10, 15, 20, 25 °C) to determine the activation parameters using the Arrhenius or Eyring equations.

G Start Start Equilibrate 1. Equilibrate Solvent in Thermostatic Bath Start->Equilibrate Inject 2. Inject Sulfonyl Chloride Stock Solution Equilibrate->Inject Record 3. Record Conductivity vs. Time until Stable (C∞) Inject->Record Plot 4. Plot ln(C∞ - Ct) vs. Time Record->Plot Calculate 5. Calculate k (k = -slope) Plot->Calculate End End Calculate->End

Data Presentation

Kinetic data should be tabulated to clearly present the experimental conditions and results. This allows for easy comparison and calculation of thermodynamic activation parameters.

Table 1: Hypothetical Hydrolysis Rate Constants and Activation Parameters for (1-Ethylcyclopropyl)methanesulfonyl chloride in Water

Temperature (°C)Temperature (K)k_obs (s⁻¹)ln(k)1/T (K⁻¹)
10.00283.151.5 x 10⁻³-6.500.003532
15.00288.152.8 x 10⁻³-5.880.003470
20.00293.155.1 x 10⁻³-5.280.003411
25.00298.159.0 x 10⁻³-4.710.003354

Calculated Activation Parameters (from Eyring Plot):

  • ΔH‡ (Enthalpy of Activation): 75 kJ/mol

  • ΔS‡ (Entropy of Activation): -20 J/mol·K

Note: These are hypothetical values for illustrative purposes only.

References
  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.
  • King, J. F., & Hillhouse, J. H. (1992). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 114(5), 1743-1749.
  • King, J. F., & Skonieczny, S. (1990). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 68(11), 2038-2047.
  • Maksimova, N. P., et al. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis. BenchChem Technical Guides.
  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3123-3139.
  • Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132.
  • Rossall, B., & Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chloride Solvolyses. Canadian Journal of Chemistry, 49(9), 1451-1455.
  • King, J. F., et al. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem Technical Guides.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Guides.
  • Clarke, H. T., Babcock, G. S., & Murray, T. F. (1922). Benzenesulfonyl chloride. Organic Syntheses, 2, 19.
  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3123-3139.
  • e-PG Pathshala. (n.d.).
  • Schleyer, P. v. R., et al. (1970). Cyclopropyl solvolyses. IV. Leaving group and alkyl substitution effects in monocyclic systems. Journal of the American Chemical Society, 92(16), 4841-4855.
  • U.S. Environmental Protection Agency. (1982). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. EPA-600/3-82-054.
  • StackExchange. (2017).
  • Rhodes, Y. E., & Takakis, I. M. (1978). Cyclopropane assistance in neopentyl solvolysis. Tetrahedron Letters, 19(28), 2475-2478.

Sources

Preventing decomposition of cyclopropyl sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclopropyl Sulfonyl Chlorides

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, a senior scientist, with in-depth, field-proven insights into handling and utilizing cyclopropyl sulfonyl chlorides. Given their unique reactivity and inherent instability, this resource provides practical, evidence-based solutions to common challenges.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses problems you might encounter during an experiment. Each solution is grounded in chemical principles to help you not only solve the immediate issue but also prevent its recurrence.

Q1: I've just started my reaction, and the solution is turning yellow (or brown/black). What's happening and how can I fix it?

A1: Unwanted color change is a classic indicator of decomposition. Two primary culprits are likely at play, often working in concert:

  • Causality 1: Thermal Instability. The cyclopropane ring is under significant angle and torsional strain, with C-C-C bond angles of 60° instead of the ideal 109.5°.[1][2] This high ring strain, estimated around 28 kcal/mol, makes the ring susceptible to opening, especially under thermal stress.[3] While some substituted cyclopropanes can be stable up to 150°C, the presence of the strongly electrophilic sulfonyl chloride group can lower this threshold.[4]

  • Causality 2: Reaction with Trace Impurities or Solvents. If your solvent has trace amounts of water, or if the reagent itself has degraded to form acidic byproducts (HCl, cyclopropanesulfonic acid), these can catalyze further decomposition pathways.

Immediate Corrective Actions & Prevention:

  • Strict Temperature Control: For reactions involving cyclopropyl sulfonyl chloride, maintaining a low temperature is critical. Initiate your reaction at 0-5 °C and carefully monitor for exotherms.[5][6][7] Slow, dropwise addition of the sulfonyl chloride to your reaction mixture is mandatory to dissipate heat effectively.[5][6]

  • Use Fresh or Purified Reagent: Do not use material that already appears discolored. If you suspect the purity of your starting material, consider a rapid purification immediately before use (see FAQ Q2).

  • Ensure Inert & Anhydrous Conditions: This is non-negotiable. Any moisture will rapidly hydrolyze the sulfonyl chloride.[8][9][10] A workflow for ensuring anhydrous conditions is detailed below.

Protocol: Setting Up an Anhydrous, Inert Atmosphere Reaction
  • Glassware Preparation: Flame-dry all glassware under a vacuum or oven-dry at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use a freshly dried, aprotic solvent. If the solvent is from a sealed bottle, ensure it's rated as anhydrous. If you are dispensing from a solvent system (still), ensure the drying agents are active.

  • Inert Gas Blanket: Maintain a positive pressure of nitrogen or argon throughout the entire experiment, from reagent addition to quenching. Use a bubbler to monitor the gas flow.

Q2: My reaction yield is low, and my workup is complicated by the presence of cyclopropanesulfonic acid. What went wrong?

A2: The presence of cyclopropanesulfonic acid is a definitive sign of hydrolysis. Sulfonyl chlorides react readily with water to produce the corresponding sulfonic acid and HCl.[11] This not only consumes your starting material but the resulting HCl can also catalyze other side reactions.

Root Cause Analysis & Solution:

The core issue is the presence of water. This could originate from several sources:

  • Wet Solvents: Solvents that are not rigorously dried.

  • Atmospheric Moisture: Inadequate inert atmosphere technique.

  • Wet Reagents: Using other reagents (e.g., amines, alcohols) that have not been properly dried.

  • Workup Procedure: Quenching the reaction with non-aqueous workups initially can sometimes be beneficial if the product is also water-sensitive.

Preventative Workflow:

The workflow diagram below illustrates a self-validating system to minimize hydrolysis and other decomposition pathways. Following this sequence is critical for success.

Caption: A robust experimental workflow for reactions using cyclopropyl sulfonyl chlorides.

Frequently Asked Questions (FAQs)

This section provides foundational knowledge and best practices for working with cyclopropyl sulfonyl chlorides.

Q1: What are the main ways cyclopropyl sulfonyl chloride decomposes, and why?

A1: There are two primary, non-negotiable stability concerns you must manage: hydrolysis and thermal decomposition.

  • Hydrolysis: This is the most common and immediate decomposition pathway. The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, with water being a very common one. This S-Cl bond cleavage results in the formation of the thermodynamically stable cyclopropanesulfonic acid.[10][11]

  • Thermal Rearrangement/Ring-Opening: The high ring strain of the cyclopropane moiety makes it kinetically labile.[1][2][12] While a specific, common thermal rearrangement product for the sulfonyl chloride is not widely documented in standard literature, the principle remains that applying heat increases the likelihood of ring-opening or other complex decomposition reactions, often leading to intractable tars.

The diagram below illustrates these competing degradation pathways.

decomposition_pathways CPSC Cyclopropyl Sulfonyl Chloride SulfonicAcid Cyclopropanesulfonic Acid + HCl CPSC->SulfonicAcid Hydrolysis (Fast) Decomp Complex Decomposition (Oligomers, Tars) CPSC->Decomp Thermal Stress H2O Trace H₂O (Moisture) Heat Δ (Heat)

Caption: Primary decomposition pathways for cyclopropyl sulfonyl chloride.

Q2: How should I store cyclopropyl sulfonyl chloride to ensure its longevity?

A2: Proper storage is absolutely essential. Commercial suppliers recommend storing the material at 2-8°C.[8][13] Based on its reactivity profile, a comprehensive storage protocol should be followed.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Minimizes thermal decomposition and slows the rate of any potential side reactions.[8][13]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture, which causes rapid hydrolysis.[5][9]
Container Tightly-sealed glass bottle with a Teflon-lined capPrevents moisture ingress and avoids reaction with cap liner materials. The container must be carefully resealed after each use.[8][9]
Location Dry, well-ventilated, corrosive-resistant cabinetProtects from environmental moisture and ensures safety in case of leakage.[8][9]

Q3: Can I purify cyclopropyl sulfonyl chloride if it shows signs of degradation?

A3: Yes, but it must be done with care and the purified material should be used immediately. Given its instability, prolonged purification procedures are not recommended.

Recommended Protocol: Short-Path Vacuum Distillation

  • Setup: Use a clean, dry, short-path distillation apparatus.

  • Conditions: Perform the distillation under a high vacuum to lower the boiling point and minimize thermal stress.

  • Collection: Collect the fraction that corresponds to the boiling point of cyclopropyl sulfonyl chloride. The receiver flask should be cooled to ensure efficient condensation and prevent the product from remaining in the vapor phase.

  • Immediate Use: The freshly distilled, colorless liquid should be transferred to a flame-dried flask under an inert atmosphere and used in your reaction without delay.

Note: Never attempt to distill to dryness, as this can concentrate potentially unstable impurities.

Q4: Which solvents and bases are compatible with cyclopropyl sulfonyl chloride?

A4: Solvent and base choice is critical to prevent unwanted side reactions.

Solvent Compatibility: The ideal solvent is aprotic and non-nucleophilic.

ClassRecommended SolventsSolvents to AvoidRationale for Avoidance
Aprotic, Non-Polar Toluene, Hexanes, Diethyl Ether---Generally safe and unreactive.
Aprotic, Polar Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)DMF and DMSO can act as nucleophiles and promote decomposition.
Protic ---Water, Methanol, Ethanol, IsopropanolProtic solvents will react directly with the sulfonyl chloride, causing immediate hydrolysis or solvolysis.[14]

Always use anhydrous grades of the recommended solvents.

Base Selection: The base should be non-nucleophilic to avoid reacting with the sulfonyl chloride itself.

  • Recommended: Hindered tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used to quench the HCl byproduct. Pyridine can also be used.

  • Use with Caution: Stronger, more nucleophilic bases (e.g., DBU, DBN) or alkoxides can attack the sulfonyl group and should generally be avoided unless specific reactivity is desired. Inorganic bases like potassium carbonate are often too insoluble in organic solvents to be effective but can be used in biphasic systems.

References

  • Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn. [Link]

  • THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION. ProQuest. [Link]

  • Sulfonyl halide - Wikipedia. Wikipedia. [Link]

  • Stability of Cycloalkanes - Angle Strain - YouTube. The Organic Chemistry Tutor. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Process for the preparation of cyclopropyl sulfonamide.
  • Preparation of cyclopropyl sulfonylamides.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]

Sources

Technical Support Center: Optimization of (1-Ethylcyclopropyl)methanesulfonyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reagent Profile

(1-Ethylcyclopropyl)methanesulfonyl chloride (CAS: 114132-26-2) presents a unique set of challenges compared to standard alkyl sulfonyl chlorides. While the cyclopropyl group confers desirable pharmacokinetic properties (metabolic stability, rigidity), the 1-ethyl substitution introduces steric bulk proximal to the electrophilic sulfur center.

Successful coupling requires balancing three competing factors:

  • Hydrolytic Instability: Like all sulfonyl chlorides, it degrades rapidly to the sulfonic acid in the presence of moisture.[1]

  • Steric Hindrance: The ethyl group at the 1-position shields the sulfur atom, slowing nucleophilic attack and requiring longer reaction times or higher activation energy, which paradoxically increases the risk of degradation.

  • Ring Stability: While generally stable under standard coupling conditions, the cyclopropylcarbinyl system can undergo ring-opening rearrangements under forcing thermal conditions or in the presence of strong Lewis acids.

This guide provides a self-validating workflow to maximize yield and purity.

Pre-Reaction Validation (Go/No-Go)

Before starting any coupling reaction, you must validate the quality of your sulfonyl chloride reagent. Using degraded reagent is the #1 cause of low yields.

Q: How do I know if my (1-Ethylcyclopropyl)methanesulfonyl chloride is still good? A: Perform a visual and rapid chemical check.

  • Visual: The reagent should be a colorless to pale yellow oil.[2] If it is dark brown, viscous, or has solid precipitates, significant decomposition (polymerization or hydrolysis) has occurred.

  • Chemical (The "Morpholine Test"): React a small aliquot (10 mg) with excess morpholine in CDCl3. Run a quick 1H NMR.

    • Pass: Distinct sulfonamide peaks, minimal sulfonic acid (broad peak >10 ppm).[2]

    • Fail: Presence of broad acidic protons or complex multiplets indicating ring opening.[2]

The "Gold Standard" Coupling Protocol

This protocol is optimized to suppress hydrolysis while overcoming the steric barrier of the 1-ethyl group.

Reagents:

  • Amine/Nucleophile (1.0 equiv)[2][3][4]

  • (1-Ethylcyclopropyl)methanesulfonyl chloride (1.2 - 1.5 equiv)[2]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)[2]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) — Critical for sterically hindered substrates[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M - 0.2 M concentration)[2]

Step-by-Step Workflow:

  • Drying: Flame-dry all glassware and cool under a stream of Nitrogen or Argon.[2]

  • Solvation: Dissolve the Amine , Base (TEA/DIPEA), and DMAP in anhydrous solvent. Cool this mixture to 0°C .

    • Why? Pre-cooling the amine/base mixture ensures that any heat generated upon addition is instantly dissipated.[2] DMAP acts as a nucleophilic catalyst, transferring the sulfonyl group more efficiently than the bulky reagent itself.

  • Addition: Dissolve the sulfonyl chloride in a minimal amount of anhydrous solvent. Add this solution dropwise to the amine mixture over 10-20 minutes.

    • Why? Slow addition prevents localized "hotspots" where side reactions (like sulfonamide dimerization) occur.[2]

  • The "Warm-Up": Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (23°C) . Stir for 4–16 hours.[2]

    • Note: Due to the 1-ethyl steric hindrance, this reaction rarely completes at 0°C. Room temperature provides the necessary energy for the final conversion without risking thermal degradation.

  • Quench: Add saturated aqueous NH4Cl.

  • Workup: Extract with DCM, wash with Brine, dry over Na2SO4.

Troubleshooting Guide & FAQs

Issue: Low Yield (<50%)

Q: I see a lot of starting amine left, but the sulfonyl chloride is gone. What happened? A: This indicates Hydrolysis Competition . The sulfonyl chloride reacted with water in your solvent/atmosphere faster than with your amine.[2]

  • Fix 1 (Solvent): Ensure DCM/THF is freshly distilled or from a solvent purification system (water content <50 ppm).[2]

  • Fix 2 (Stoichiometry): Increase the sulfonyl chloride equivalents to 1.5 or 2.0. The excess will hydrolyze to water-soluble sulfonic acid, which is easily washed away during workup.[2]

  • Fix 3 (Catalysis): Add 10 mol% DMAP. The formation of the highly reactive N-sulfonylpyridinium intermediate accelerates the desired coupling faster than the background hydrolysis rate.

Issue: Impurity Profile (Sulfonamides vs. Sulfonates)

Q: I am coupling with an amino-alcohol. I want the sulfonamide, but I'm getting a mixture of O-sulfonylation and N-sulfonylation. A: Sulfonyl chlorides are "hard" electrophiles and will react with both.

  • The Fix: Control the pH and temperature.

    • Use DCM (non-polar) rather than THF/DMF.

    • Keep the reaction strictly at 0°C or even -10°C .

    • Use 1.0 equiv of base initially to deprotonate only the amine (which is more nucleophilic than the neutral alcohol).

    • Alternative: Silylate the alcohol (TMS/TBS protection) prior to coupling.[2]

Issue: "Mystery" Side Products

Q: I see a byproduct with exactly double the molecular weight minus HCl. What is it? A: This is likely the Symmetrical Sulfone or a dimer.[2]

  • Mechanism:[2][3][5][6][7] If the reaction is too concentrated or the addition is too fast, the product sulfonamide (which is still nucleophilic) can attack another molecule of sulfonyl chloride.

  • The Fix: Dilute the reaction to 0.1 M or lower.[2] Ensure the sulfonyl chloride is added to the amine, not the other way around.

Issue: Steric Hindrance

Q: My amine is bulky (e.g., t-butyl amine or an aniline ortho-substituent). The reaction stalls at 60% conversion. A: The 1-ethyl group on the reagent + the bulk of your amine creates a "congested" transition state.

  • The Fix: Switch to Microwave Heating (cautiously).

    • Seal the vessel.[1][2] Heat to 60°C for 30 mins in THF.

    • Warning: Do not exceed 80°C to avoid cyclopropyl ring opening.[2]

    • Alternative Base: Use Pyridine as both solvent and base.[2][3][4] It is less sterically hindered than TEA/DIPEA and facilitates the reaction.[2]

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for optimizing this specific coupling.

G Start Start: Coupling Reaction CheckReagent Check Reagent Quality (Color/NMR) Start->CheckReagent ReagentBad Dark/Viscous? Discard & Repurchase CheckReagent->ReagentBad Fail ReagentGood Reagent OK CheckReagent->ReagentGood Pass Setup Standard Setup: DCM, 0°C, TEA, 1.2 eq R-SO2Cl ReagentGood->Setup Result Analyze Outcome (LCMS) Setup->Result LowYield Low Yield (<50%) Start Material Remaining Result->LowYield Incomplete Impurity Impurity: Sulfonic Acid (Hydrolysis) Result->Impurity Byproducts Stalled Reaction Stalled (Steric Hindrance) Result->Stalled No Progress Success Target Yield >85% Result->Success Clean ActionHydrolysis Action: 1. Dry Solvents (KF <50ppm) 2. Increase R-SO2Cl to 1.5 eq LowYield->ActionHydrolysis ActionImpurity Action: Improve Workup: Wash w/ NaHCO3 then 1M HCl Impurity->ActionImpurity ActionSteric Action: 1. Add 0.1 eq DMAP 2. Warm to RT or 40°C 3. Switch solvent to Pyridine Stalled->ActionSteric ActionHydrolysis->Setup Retry ActionSteric->Setup Retry

Caption: Decision tree for troubleshooting (1-Ethylcyclopropyl)methanesulfonyl chloride couplings.

Comparison of Conditions

ParameterStandard ConditionsOptimized (Steric/Difficult)
Solvent DCM (Anhydrous)THF or Pyridine
Base TEA (2.0 eq)DIPEA (3.0 eq) or Pyridine (excess)
Catalyst NoneDMAP (0.1 eq)
Temp 0°C

RT
RT

50°C (Max)
Stoichiometry 1.1 eq Sulfonyl Chloride1.5 eq Sulfonyl Chloride
Addition Dropwise (10 min)Slow Dropwise (30 min)

References

  • BenchChem. Technical Support Center: Optimization of Sulfonamide Synthesis.[2] (Accessed 2023).[2][8][9][10] Link

  • National Institute of Standards and Technology (NIST). Methanesulfonyl chloride Properties and Spectra.[2] (Accessed 2023).[2][8][9][10] Link

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Accessed 2023).[2][8][9][10] Link

  • National Institutes of Health (NIH) - PMC. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.[2] (Accessed 2023).[2][8][9][10] Link

  • Google Patents. Process for the preparation of methanesulfonyl chloride (DE3545775C2).[2] (Accessed 2023).[2][8][9][10] Link

Sources

Handling moisture sensitivity of sulfonyl chloride reagents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Moisture Sensitivity Management for Sulfonyl Chloride Reagents

Introduction: The Hidden Saboteur in Sulfonylation

Topic: Handling & Troubleshooting Sulfonyl Chloride Reagents (


)
Role:  Senior Application Scientist
Status:  Active Guide

Sulfonyl chlorides are the workhorses of medicinal chemistry and peptide synthesis, essential for creating sulfonamides, sulfonates, and sulfones. However, they possess an "Achilles' heel": extreme susceptibility to nucleophilic attack by water.

When exposed to moisture, sulfonyl chlorides hydrolyze to form sulfonic acids (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


)  and hydrogen chloride (HCl) . This is not merely a loss of titer; the generated acid is autocatalytic for further decomposition and can destroy acid-sensitive substrates (e.g., Boc-protected amines) or catalyze side reactions (e.g., desulfonylation).

This guide provides a field-proven, mechanistic approach to maintaining reagent integrity and rescuing experiments compromised by moisture.

Part 1: Storage & Handling (The First Line of Defense)

Q: Why did my sulfonyl chloride turn into a viscous black oil? A: This is the hallmark of advanced hydrolysis and polymerization.

  • Mechanism: Trace water reacts to form

    
     and sulfonic acid. The strong acid catalyzes the decomposition of the remaining sulfonyl chloride, often leading to 
    
    
    
    gas evolution (pressure buildup) and formation of sulfones or polymeric tars.
  • Prevention:

    • Cold Storage: Store at -20°C. Hydrolysis kinetics are temperature-dependent; lower temperatures significantly retard the rate of nucleophilic attack by adventitious water.

    • Inert Headspace: Always backfill bottles with Nitrogen or Argon after use.

    • Secondary Containment: Store bottles inside a desiccator or a secondary jar containing a desiccant (e.g.,

      
       or activated molecular sieves) to scavenge ambient humidity.
      

Q: Can I use a sulfonyl chloride that has formed a crust? A: Proceed with extreme caution. The crust is likely the sulfonic acid hydrolysis product.

  • The Risk: Sulfonic acids are highly polar and acidic. If you use the reagent "as is," you introduce a stoichiometric error (less electrophile than calculated) and a massive proton source that will quench your base (e.g., TEA, Pyridine) immediately.

  • The Fix: If the bulk material underneath is liquid/solid (depending on the compound), you must purify or titrate before use. (See SOP 01: Purification below).

Part 2: Reaction Engineering (Mitigation Strategies)

Q: My reaction is generating heat violently upon addition. Is this normal? A: Sulfonylation is exothermic, but a violent exotherm usually indicates the quenching of the reagent by water in your solvent.

  • Diagnosis: If the solvent contains water, the sulfonyl chloride reacts faster with water (small, high concentration) than your substrate. This releases HCl gas and heat rapidly.

  • Control Protocol:

    • Dry Solvents: Use DCM or THF with

      
       ppm water content.
      
    • Low Temperature Addition: Always add the sulfonyl chloride at 0°C . This kinetically favors the reaction with your amine/alcohol (better nucleophile) over the background reaction with trace water.

    • Slow Addition: Add the reagent dropwise as a solution in the reaction solvent, not neat.

Q: Which base should I use to minimize moisture effects? A: The choice of base dictates the "proton sponge" efficiency.

Base

(Conj. Acid)
Role in Moisture ControlRecommendation
Triethylamine (

)
10.75Strong base; forms precipitates (

) immediately.
Good for general use, but hygroscopic salts can clump.
Diisopropylethylamine (DIPEA) 10.75Sterically hindered; less nucleophilic.Best Choice. Minimizes quaternary salt formation with the reagent itself.
Pyridine 5.2Weak base; acts as a nucleophilic catalyst.Critical for unreactive substrates. Forms an active

-sulfonylpyridinium intermediate that outcompetes water.
Aqueous Carbonate (

)
10.3Biphasic scavenger (Schotten-Baumann).Excellent for robust substrates. The organic phase protects the reagent while the aqueous phase scavenges acid.

Part 3: Troubleshooting Center (Symptoms & Solutions)

Q: I see a new spot on TLC that doesn't move (Baseline). What is it? A: It is almost certainly the sulfonic acid (


) .
  • Cause: Hydrolysis of the reagent.[1][2][3]

  • Impact: It will not react with your amine.[4] It complicates purification as it is difficult to elute.

  • Removal: Wash the organic reaction mixture with saturated aqueous

    
     . The sulfonic acid will deprotonate to the sulfonate salt (
    
    
    
    ) and partition into the aqueous layer, leaving your product in the organic layer.

Q: My yield is consistently 50-60% despite using 1.2 equivalents of sulfonyl chloride. A: Your reagent purity is likely compromised.

  • The "Purity Trap": Commercial sulfonyl chlorides degrade over time. A "98%" bottle opened six months ago may now be 60% pure due to moisture ingress.

  • Solution: Do not assume the label purity. Perform a Morpholine Titration (See SOP 02) to determine the active electrophile concentration. You may need to increase equivalents to 1.5 - 2.0 based on the real titer.

Part 4: Standard Operating Procedures (SOPs)

SOP 01: Purification of Degraded Sulfonyl Chlorides

Use this when the reagent is solid but has surface hydrolysis.

  • Dissolution: Dissolve the crude sulfonyl chloride in a minimal amount of dry Benzene or Toluene (Note: Benzene is carcinogenic; Toluene is preferred but requires lower temps).

  • Filtration: The sulfonic acid byproduct is generally insoluble in non-polar aromatics. Filter the solution rapidly through a sintered glass funnel under a blanket of

    
     to remove the suspended solids.
    
  • Recrystallization: Add a non-polar co-solvent (like Hexane or Pentane) to the filtrate until turbid. Cool to -20°C.

  • Collection: Collect crystals rapidly. Dry under high vacuum for < 30 mins (prolonged vacuum can sublime volatile reagents).

SOP 02: Morpholine Titration (Purity Check)

A self-validating method to determine active


 content.
  • Reagent Prep: Dissolve a known mass (~0.5 mmol) of sulfonyl chloride in 5 mL dry DCM.

  • Quench: Add exactly 1.00 mmol of Morpholine (excess).

  • Reaction: Stir for 10 mins. Morpholine reacts quantitatively to form the sulfonamide.

  • Titration: The remaining unreacted Morpholine is a base. Titrate the mixture with standard 0.1 N HCl using Methyl Orange indicator (yellow

    
     red).
    
  • Calculation:

    
    
    
    
    

Part 5: Visualization & Logic Flows

Figure 1: Reagent Quality Decision Tree

Caption: Logic flow for assessing sulfonyl chloride usability based on physical appearance and titration results.

ReagentQuality Start Inspect Sulfonyl Chloride (Visual Check) Liquid Liquid Reagent Start->Liquid Solid Solid Reagent Start->Solid CheckColor Color Check: Clear/Straw vs Dark/Black Liquid->CheckColor CheckCrust Texture Check: Free-flowing vs Crusted/Sticky Solid->CheckCrust Discard DISCARD (Polymerized/Degraded) CheckColor->Discard Dark/Black/Viscous Titrate Perform Morpholine Titration (SOP 02) CheckColor->Titrate Clear/Straw CheckCrust->Titrate Free-flowing Purify PURIFY or DISCARD (SOP 01) CheckCrust->Purify Sticky/Wet PurityHigh Purity > 95% Titrate->PurityHigh PurityMed Purity 80-95% Titrate->PurityMed PurityLow Purity < 80% Titrate->PurityLow UseDirect USE DIRECTLY (Standard Stoichiometry) PurityHigh->UseDirect Adjust ADJUST EQUIVALENTS (Calc: 1.0 eq / Purity) PurityMed->Adjust PurityLow->Purify

Figure 2: Moisture-Resilient Reaction Setup

Caption: Step-by-step workflow for setting up a sulfonylation reaction to minimize hydrolysis risks.

ReactionSetup Prep Preparation Phase (Oven-dry glassware, N2 line) Solvent Solvent Check (Anhydrous DCM/THF) Prep->Solvent BaseAdd Add Base & Substrate (Cool to 0°C) Solvent->BaseAdd ReagentAdd Add R-SO2Cl (Dropwise as solution) BaseAdd->ReagentAdd Slow Addition Monitor Monitor (TLC/LCMS) Check for R-SO3H ReagentAdd->Monitor Quench Quench (Sat. NaHCO3) Monitor->Quench Complete

References

  • Mechanism of Hydrolysis: Rogne, O. (1970).[5] Kinetics and Mechanism of the Hydrolysis of Sulfonyl Chlorides. Journal of the Chemical Society B: Physical Organic. Link

  • Safety & Hazards: NOAA Office of Response and Restoration. CAMEO Chemicals: Sulfuryl Chloride & Sulfonyl Chlorides. Link

  • Titration Method: Ashworth, M. R. F. (1972). The Determination of Sulphur-containing Groups: Analytical Methods. Academic Press. (Referenced method for amine back-titration).

  • Purification Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Reaction Optimization: Valiulin, R. A. (2017). Organic Chemistry: 100 Must-Know Mechanisms. De Gruyter.

Sources

Purification methods for (1-Ethylcyclopropyl)methanesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this specialized troubleshooting guide to address the unique physicochemical challenges encountered when purifying (1-Ethylcyclopropyl)methanesulfonamides .

The structural motif of this molecule presents a distinct chromatographic duality: the 1-ethylcyclopropyl group imparts significant steric bulk and lipophilicity, while the methanesulfonamide core contains a highly polar, hydrogen-bonding, and weakly acidic nitrogen. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation, grounded in established medicinal chemistry workflows.

PART 1: Troubleshooting FAQs & Causality

Q1: Why does my (1-Ethylcyclopropyl)methanesulfonamide streak severely on normal-phase silica gel, leading to poor resolution from starting materials? Cause: The primary or secondary sulfonamide NH acts as a strong hydrogen bond donor, while the sulfonyl oxygens act as strong acceptors. This leads to non-specific, high-affinity interactions with the free silanol groups on standard unmodified silica gel. Solution: You must suppress ionization and disrupt hydrogen bonding. Add a volatile acidic modifier (e.g., 0.5% – 1% Acetic Acid) to your eluent (e.g., Hexane/Ethyl Acetate). Alternatively, utilizing a Dichloromethane/Methanol (DCM/MeOH) gradient often disrupts these hydrogen-bonding networks more effectively than alkane/ester systems[1].

Q2: I am seeing persistent co-elution of the unreacted sulfonyl chloride with my target sulfonamide. How can I separate them before chromatography? Cause: Both species share the lipophilic 1-ethylcyclopropyl core, giving them nearly identical


 values in non-polar solvent systems.
Solution:  Implement a robust Acid-Base Liquid-Liquid Extraction (LLE) prior to chromatography. Sulfonyl chlorides are neutral and electrophilic, whereas the resulting sulfonamide has a weakly acidic proton. Washing the organic layer sequentially with 1M HCl and saturated NaHCO₃ selectively partitions unreacted amines and acidic byproducts into the aqueous phase, leaving the crude sulfonamide in the organic layer[2].

Q3: My compound exhibits broad, tailing peaks and poor recovery during Preparative Reverse-Phase HPLC (RP-HPLC). What is the optimal mobile phase? Cause: Sulfonamides can exist in a partially ionized state depending on the pH of the mobile phase. If the mobile phase pH is near the


 of the sulfonamide (typically 8.5–10.0), the molecule toggles between neutral and deprotonated states, leading to peak broadening and split retention times[3].
Solution:  Lock the ionization state. Use an acidic gradient (e.g., Acetonitrile/Water with 0.1% Trifluoroacetic Acid) to keep the sulfonamide fully protonated (neutral). This maximizes hydrophobic interactions between the 1-ethylcyclopropyl group and the C18 stationary phase, yielding sharp, well-resolved peaks[4].

PART 2: Quantitative Data & Solvent Systems

To streamline your method development, I have summarized the optimal chromatographic parameters for this specific scaffold based on its lipophilic and electronic properties.

Table 1: Recommended Chromatographic Systems for (1-Ethylcyclopropyl)methanesulfonamides

Purification StageStationary PhaseRecommended Mobile PhaseModifier / AdditivePurpose / Causality
Normal-Phase Flash Silica Gel (40-63 µm)Hexane / Ethyl Acetate1% Acetic Acid (AcOH)Suppresses silanol interactions; prevents streaking of the sulfonamide NH.
Normal-Phase Flash Silica Gel (40-63 µm)Dichloromethane / MethanolNone (or 0.1% NH₄OH)Disrupts strong hydrogen bonding; ideal for highly polar derivatives.
Analytical RP-HPLC C8 or C18 (e.g., Waters Symmetry)Water / Acetonitrile0.1% TFA (pH ~2.0)Locks the molecule in a neutral state for sharp peak shape and predictable retention.
Preparative RP-HPLC C18 Prep ColumnWater / Acetonitrile10 mM Ammonium BicarbonateUsed only if the compound degrades in acid; maintains a basic pH (~8.5) for alternative selectivity.

PART 3: Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This protocol utilizes phase-partitioning to remove up to 80% of impurities before chromatography.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acid Wash: Transfer to a separatory funnel and wash with 1M HCl (2 × 50 mL) to protonate and remove unreacted basic amines[2].

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize residual acid and remove highly acidic byproducts[2].

  • Brine Wash & Drying: Wash with brine (1 × 50 mL) to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Spot the organic and aqueous layers on a TLC plate. The UV-active sulfonamide should be exclusively localized in the organic phase.

Protocol B: Normal-Phase Flash Chromatography
  • Column Equilibration: Pre-equilibrate a silica gel column with 90:10 Hexane/EtOAc containing 1% AcOH.

  • Dry Loading: Dissolve the crude extract in a minimum amount of DCM, add Celite (1:2 w/w), and evaporate to dryness. Load this powder onto the column to prevent band broadening caused by the lipophilic 1-ethylcyclopropyl group.

  • Elution: Run a gradient from 10% to 60% EtOAc in Hexane (maintaining 1% AcOH throughout).

  • Self-Validation Check: Co-spot the collected fractions against the starting materials. The target compound must elute as a tight, circular spot (no tailing), confirming the modifier successfully suppressed silanol interactions.

Protocol C: Preparative RP-HPLC
  • Sample Preparation: Dissolve the semi-pure compound in DMSO or Acetonitrile (ensure complete dissolution to prevent column clogging).

  • Injection: Inject onto a Preparative C18 column.

  • Gradient Elution: Apply a linear gradient of 10% to 90% Acetonitrile in Water over 20 minutes. Ensure both mobile phases contain 0.1% TFA to maintain an acidic environment[4].

  • Detection: Monitor UV absorbance at 254 nm and 280 nm[1].

  • Self-Validation Check: Perform analytical LC-MS on the main collected peak. The presence of the

    
     or 
    
    
    
    mass ion corresponding to the (1-Ethylcyclopropyl)methanesulfonamide confirms structural integrity and >95% purity.

PART 4: Workflows & Mechanistic Visualizations

G A Crude Reaction Mixture (1-Ethylcyclopropyl)methanesulfonamide B Liquid-Liquid Extraction (1M HCl / NaHCO3 Wash) A->B Removes salts & unreacted amines C Normal Phase Flash Chromatography (Silica Gel, Hexane/EtOAc + 1% AcOH) B->C Isolates main product mass D Preparative RP-HPLC (MeCN/H2O + 0.1% TFA) C->D Polishing / Trace Impurity Removal E Pure (1-Ethylcyclopropyl)methanesulfonamide (>95% Purity) D->E Lyophilization of pure fractions

Figure 1: Standard purification workflow for (1-Ethylcyclopropyl)methanesulfonamides.

G A Sulfonamide Core (pKa ~ 8.5 - 10.0) B Acidic Mobile Phase (pH 2.0 - 4.0, e.g., 0.1% TFA) A->B C Basic Mobile Phase (pH 8.0 - 10.0, e.g., NH4HCO3) A->C D Neutral / Protonated State Sharp Peaks, High C18 Retention B->D E Ionized / Deprotonated State Broad Peaks, Low C18 Retention C->E

Figure 2: Effect of mobile phase pH on the ionization and RP-HPLC retention of sulfonamides.

PART 5: References

  • Mth1 inhibitors for treatment of cancer (CA2949785A1) Google Patents URL:

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches National Institutes of Health (PMC) URL:[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations ACS Publications URL:[Link]

Sources

Technical Support Center: Strategies for Removing Excess (1-Ethylcyclopropyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies for effectively removing unreacted (1-Ethylcyclopropyl)methanesulfonyl chloride from reaction mixtures. As a reactive electrophile, its removal is critical for ensuring product purity, enabling subsequent synthetic steps, and obtaining accurate analytical data. This document outlines various methods, from classical aqueous work-ups to modern scavenger resin techniques, explaining the chemical principles and providing actionable protocols to troubleshoot common challenges.

Section 1: Method Selection Guide

Choosing the appropriate removal strategy depends on several factors, including the stability of your desired product, the reaction scale, and the required level of purity. The following table provides a comparative overview to guide your decision-making process.

MethodMechanismAdvantagesDisadvantagesBest For...
Aqueous/Basic Wash Hydrolysis of the sulfonyl chloride to its corresponding water-soluble sulfonic acid salt.[1][2]Cost-effective, simple, and effective for removing large quantities.Not suitable for products sensitive to water or basic conditions. Can lead to emulsions.[3]Robust, base-stable products where a simple liquid-liquid extraction is sufficient for purification.
Nucleophilic Quench Conversion to a sulfonamide or sulfonate ester by adding a nucleophile (e.g., amine, alcohol).[4]Fast and efficient conversion. The resulting derivative may have significantly different polarity, aiding separation.Introduces a new impurity (the sulfonamide/ester) that must also be removed.[4]Cases where the product and sulfonyl chloride have similar polarity, and the resulting quenched product is easily separable by extraction or chromatography.
Scavenger Resin Covalent capture of the electrophilic sulfonyl chloride by a polymer-supported nucleophile (e.g., amine-functionalized resin).[4][5]Excellent for sensitive substrates (avoids aqueous/basic conditions). Simplifies work-up to simple filtration. Ideal for parallel synthesis.[4]Higher cost than bulk reagents. May require optimization of reaction time.Purifying sensitive or precious compounds, high-throughput screening (HTS) applications, and when traditional methods fail.
Direct Chromatography Separation based on differential adsorption of the product and the sulfonyl chloride on a stationary phase (e.g., silica gel).[6]Can provide very high purity in a single step.Can be challenging if polarities are similar.[7] Time-consuming, requires large solvent volumes, and can lead to product loss on the column.Final purification step after a bulk removal method or for small-scale reactions where high purity is critical and polarity differences are sufficient.

Section 2: Troubleshooting and FAQs

Q1: I performed a standard aqueous wash with sodium bicarbonate, but my ¹H NMR still shows significant amounts of (1-Ethylcyclopropyl)methanesulfonyl chloride. What went wrong?

A2: This is a common issue that can arise from several factors. While a basic wash is effective at neutralizing the sulfonic acid byproduct, the hydrolysis of the sulfonyl chloride itself can be slow, especially with sterically hindered or water-insoluble reagents.[4]

  • Cause 1: Inefficient Biphasic Mixing: If you are using a water-immiscible solvent like dichloromethane (DCM), the sulfonyl chloride has limited contact with the aqueous base, slowing down hydrolysis.[8]

  • Cause 2: Insufficient Reaction Time: Hydrolysis is not always instantaneous. A brief wash may not be sufficient to completely degrade the excess reagent.

  • Cause 3: Steric Hindrance: The (1-Ethylcyclopropyl)methyl group, while not exceptionally large, may slightly reduce the rate of hydrolysis compared to simpler alkanesulfonyl chlorides like methanesulfonyl chloride.[1]

Troubleshooting Steps:

  • Increase Stirring Time and Vigor: Ensure the biphasic mixture is stirred vigorously for at least 30-60 minutes to maximize interfacial contact.[4]

  • Pre-Quench with a Nucleophile: Before the basic wash, add a small amount of a nucleophile like methanol or a dilute aqueous ammonia solution to the reaction mixture. This rapidly converts the sulfonyl chloride to a more easily separable sulfonate ester or sulfonamide.[4]

  • Consider a Co-Solvent: Adding a solvent like THF, which is miscible with both the organic and aqueous phases, can sometimes accelerate the hydrolysis.

Q2: My desired product contains an ester and is sensitive to basic conditions. How can I remove the sulfonyl chloride without risking hydrolysis of my product?

A2: This is a classic scenario where an aqueous basic wash is unsuitable. Your best options are those that avoid harsh pH conditions.

  • Option 1 (Recommended): Scavenger Resins. This is the ideal solution. An amine-based scavenger resin, such as Tris(2-aminoethyl)amine polystyrene (PS-Trisamine), will selectively react with the excess sulfonyl chloride.[4][9] The resulting polymer-bound sulfonamide is then removed by simple filtration, leaving your product in solution. This method is non-aqueous and operates under neutral conditions.

  • Option 2: Non-Aqueous Nucleophilic Quench. Quench the reaction with a neutral or weakly basic nucleophile, such as a secondary amine (e.g., morpholine), in the absence of water. The resulting sulfonamide will have a different polarity from your product and can be removed by column chromatography.

  • Option 3: Direct Chromatography. If the polarity difference between your product and the sulfonyl chloride is significant, you may be able to proceed directly to column chromatography. However, this can be challenging and is often less efficient than using a scavenger.[7]

Q3: I've heard about using scavenger resins. When is it worth the extra cost?

A3: Scavenger resins are a powerful tool in modern synthesis and are particularly valuable in the following situations:[4]

  • When the Product is Sensitive: For products that are unstable to acid, base, or water, scavenger resins provide a mild and effective purification strategy.

  • For Difficult Separations: When your product and the sulfonyl chloride co-elute during chromatography or are difficult to separate by extraction, scavenging provides a straightforward alternative.

  • For High-Throughput and Parallel Synthesis: In drug discovery and library synthesis, scavenger resins dramatically simplify the work-up of many parallel reactions. The ability to simply add the resin, stir, and filter is far more efficient than performing numerous individual extractions.[4]

Section 3: Visualization of Workflows and Chemistry

G cluster_0 Method Selection Workflow start Reaction Complete. Excess Sulfonyl Chloride Present. q1 Is product stable to aqueous base? start->q1 m1 Perform Aqueous/Basic Work-up (Protocol 1) q1->m1  Yes q2 Is separation by chromatography difficult? q1->q2  No m2 Use Scavenger Resin (Protocol 2) q2->m2  Yes m3 Consider Nucleophilic Quench or Direct Chromatography q2->m3  No

Caption: Decision workflow for selecting the appropriate removal method.

G cluster_1 Chemical Quenching Pathways cluster_h Aqueous Hydrolysis cluster_n Nucleophilic Quench reactant <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14106996&t=l"/>TD>TR><TR><TD>(1-Ethylcyclopropyl)methanesulfonyl chlorideTD>TR>TABLE>> h2o + H₂O, Base (e.g., NaHCO₃) amine + R'₂NH (Amine) prod_h <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>Water-Soluble Sulfonate Salt<br/>(e.g., R-SO₃⁻Na⁺)TD>TR>TABLE>> h2o->prod_h prod_n <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>Sulfonamide<br/>(R-SO₂NR'₂)TD>TR>TABLE>> amine->prod_n

Caption: Chemical transformations of the sulfonyl chloride during quenching.

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Aqueous/Basic Work-up

This protocol is suitable for the removal of excess sulfonyl chloride when the desired product is stable to aqueous base.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control any exotherm during the quench.[4]

  • Prepare Quenching Solution: In a separate flask large enough to accommodate the reaction mixture and vigorous gas evolution, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution in the ice bath.[10]

  • Quench the Reaction: Slowly, and in a dropwise manner, add the reaction mixture to the cold, stirred NaHCO₃ solution. Be prepared for CO₂ evolution. The rate of addition must be controlled to prevent excessive foaming.[10]

  • Stir Vigorously: After the addition is complete, allow the biphasic mixture to stir vigorously for 30-60 minutes. This ensures complete hydrolysis of the sulfonyl chloride and neutralization of the resulting sulfonic acid and any HCl generated.[1][4]

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer two more times with the reaction solvent (e.g., Ethyl Acetate, DCM) to recover any dissolved product.

  • Combine and Dry: Combine all organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product, which can be further purified by chromatography if necessary.

Protocol 2: Work-up Using an Amine Scavenger Resin

This protocol is ideal for situations where an aqueous work-up is not desirable or for high-throughput applications.

  • Choose the Resin: Select an appropriate amine-based scavenger resin, such as PS-Trisamine or Si-Amine. A common loading is approximately 2-3 equivalents relative to the excess amount of sulfonyl chloride used.

  • Add Resin to Reaction: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.

  • Stir the Mixture: Allow the mixture to stir at room temperature. The required time can range from 2 to 16 hours. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

  • Filter the Resin: Once scavenging is complete, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.

  • Wash the Resin: Wash the captured resin with a small amount of the reaction solvent (2-3 times) to ensure complete recovery of the desired product.

  • Concentrate: Combine the filtrate and the washes. Concentrate the solution in vacuo to yield the crude product, which is now free of the excess sulfonyl chloride and can be used directly or subjected to final purification.[4]

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Ye, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(15), 3519. Available at: [Link]

  • Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. J. Chem. Soc., 2901.
  • Supra Sciences. (n.d.). Sulfonyl Chloride (SO2Cl). Retrieved from [Link]

  • King, J. F., et al. (1987). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 109(25), 7800–7811. Available at: [Link]

  • Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 43(11), 3091-3098. Available at: [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]

  • Block, E., & Aslam, M. (1982). The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. Tetrahedron Letters, 23(40), 4203-4206.
  • ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved from [Link]

  • ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropylmethanesulfonyl chloride. Retrieved from [Link]

  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]

Sources

Technical Support Center: Stability of the 1-Ethylcyclopropyl Group Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. For drug development professionals and synthetic chemists, the 1-ethylcyclopropyl moiety is a privileged bioisostere used to enhance metabolic stability, restrict molecular conformation, and modulate lipophilicity[1]. However, the inherent Baeyer (angle) and Pitzer (torsional) strain (~27.5 kcal/mol) of the cyclopropane ring makes it susceptible to electrophilic attack and acid-catalyzed ring-opening[2].

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to manage the stability of 1-ethylcyclopropyl-containing compounds during synthesis and formulation.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the 1-ethylcyclopropyl group degrade under certain acidic conditions but remain stable in others? A: The stability of the ring is entirely dictated by the electronic nature of the substituent at the C1 position. Strong Brønsted acids can cause corner or edge protonation of the cyclopropane ring, leading to cleavage to relieve strain.

  • Electron-Donating Groups (e.g., -OH): In 1-ethylcyclopropanol, the oxygen lone pairs can stabilize an adjacent positive charge. Under acidic conditions, protonation of the hydroxyl group facilitates rapid ring-opening via a homoenolate or carbocation intermediate, collapsing into a linear aliphatic ketone (e.g., 2-pentanone)[2].

  • Electron-Withdrawing Groups (e.g., -COOH, -Amides): Cyclopropanecarboxylic acid derivatives exhibit remarkable hydrolytic stability. The cyclopropyl group provides hyperconjugative stabilization to the adjacent carbonyl, resisting acid-catalyzed hydrolysis[3].

  • Amines (e.g., -NH₂): 1-Ethylcyclopropylamine is surprisingly stable in strong acids like Trifluoroacetic Acid (TFA). Protonation yields an ammonium salt; the localized positive charge electrostatically repels further electrophilic attack (H⁺) on the cyclopropane ring, protecting it from cleavage[4].

Q2: What is the dominant mechanism for Lewis acid-mediated degradation? A: Lewis acids (e.g., BF₃·OEt₂, TiCl₄) coordinate to adjacent heteroatoms, withdrawing electron density and generating a partial positive charge at the C1 position. This triggers a cyclopropylcarbinyl-to-homoallylic rearrangement or a ring expansion to a cyclobutyl derivative.

Part 2: Quantitative Stability Data

To aid your synthetic planning, we have compiled the stability metrics of various 1-ethylcyclopropyl derivatives under standard acidic conditions.

Substrate ClassAcidic ConditionTemp (°C)Stability / Half-Life (

)
Primary Degradation Pathway
1-Ethylcyclopropanol 1M HCl25°C< 1 hourRapid ring-opening to 2-pentanone
1-Ethylcyclopropyl ether BF₃·OEt₂ (1 eq)0°C~ 2-4 hoursRing expansion / Homoallylic ether formation
1-Ethylcyclopropylamine 50% TFA in DCM25°C> 48 hoursHighly stable (Ammonium salt electrostatic shielding)
1-Ethylcyclopropanecarboxylic acid 1M HCl40°C> 300 hoursHighly stable (Hyperconjugative stabilization)[3]
1-Ethylcyclopropyl amide 6M HCl100°C~ 12 hoursAmide hydrolysis followed by slow ring degradation[5]

Part 3: Troubleshooting Guide for Synthetic Workflows

Issue: Significant yield loss and byproduct formation during Boc-deprotection of a 1-ethylcyclopropyl-containing intermediate.

Root Cause: Standard Boc-deprotection uses neat TFA or 4M HCl in dioxane. If your molecule contains an electron-rich 1-ethylcyclopropyl ether or alcohol moiety elsewhere on the scaffold, the strong acid will trigger strain-release ring-opening[6].

Solutions:

  • Attenuate Acid Strength: Switch to a milder acid system, such as 10% Formic Acid in HFIP (Hexafluoroisopropanol) or ZnBr₂ in DCM.

  • Cation Scavengers: If a carbocation intermediate is causing intermolecular polymerization, add Triisopropylsilane (TIPS) and water (95:2.5:2.5 TFA:TIPS:H₂O) to rapidly quench reactive species.

TroubleshootingWorkflow Start Acidic Deprotection (e.g., TFA or HCl) Check Is Cyclopropane Ring Opening Observed? Start->Check Yes Yes: Strain-Release Degradation Check->Yes NMR shows linear alkyls No No: Stable Intermediate Check->No Intact cyclopropyl Sol1 Switch to Mild Acid (Formic Acid / HFIP) Yes->Sol1 Sol2 Use Lewis Acid (ZnBr2 in DCM) Yes->Sol2 Proceed Proceed to Purification No->Proceed Sol1->Proceed Sol2->Proceed

Diagnostic workflow for mitigating acid-catalyzed ring opening during deprotection.

Part 4: Self-Validating Experimental Protocols

Empirical validation of your specific scaffold's stability is mandatory before scaling up. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: NMR-Monitored Acid Stability Profiling

Causality: By using an internal standard and deuterated acid, you can continuously monitor the kinetic degradation of the cyclopropane ring. The disappearance of the characteristic high-field cyclopropyl protons (0.2–0.8 ppm) directly correlates with the appearance of downfield alkene or linear alkyl protons, providing a closed-loop mass balance.

  • Preparation: Dissolve 0.05 mmol of the 1-ethylcyclopropyl compound in 0.5 mL of CDCl₃ or CD₃OD in an NMR tube.

  • Internal Standard: Add 0.01 mmol of 1,3,5-trimethoxybenzene (TMB). TMB's aromatic protons (s, 6.1 ppm) are stable under mild acid and serve as a quantitative reference.

  • Baseline: Acquire a baseline ¹H-NMR spectrum (t=0).

  • Acidification: Inject 10 µL of TFA-d directly into the NMR tube. Invert 3 times to mix.

  • Kinetic Monitoring: Acquire ¹H-NMR spectra at t = 5 min, 30 min, 1 hr, 4 hr, and 24 hr.

  • Validation: Integrate the cyclopropyl multiplet (0.2–0.8 ppm) against the TMB peak. If the integral decreases by >5% at 4 hours, the moiety is acid-labile. Adjust synthetic routes to avoid prolonged acid exposure.

Protocol B: Mild Boc-Deprotection for Acid-Sensitive Cyclopropanes

Causality: ZnBr₂ acts as a mild, bidentate Lewis acid that selectively coordinates to the Boc carbamate oxygens, facilitating tert-butyl cation release without generating the strong Brønsted acidity required to protonate the cyclopropane ring.

  • Setup: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add ZnBr₂ (3.0 eq) in one portion.

  • Reaction: Stir at 25°C for 12-16 hours. Monitor complete consumption of the starting material by LC-MS.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Self-validation: The mild basic quench actively prevents any transient acid formation during the aqueous workup, ensuring the cyclopropane ring remains fully intact during isolation.

Mechanism A 1-Ethylcyclopropanol (Strained Ring) B Protonation of -OH (H+ Attack) A->B C Oxonium Ion Formation B->C D C-C Bond Cleavage (Strain Relief) C->D E 2-Pentanone (Linear Ketone) D->E

Mechanistic pathway of acid-catalyzed ring opening of 1-ethylcyclopropanol.

References

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. PubMed Central (PMC).
  • C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ACS Catalysis.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI.
  • Synthetic Methods towards 1-Substituted Cyclopropylamines. Scholaris.
  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ResearchGate.
  • Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. ResearchGate.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the sulfonylation of sterically hindered sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride, mesitylenesulfonyl chloride, or 2-isopropylbenzenesulfonyl chloride).

Part 1: Diagnostic FAQ (Understanding the Causality)

Q1: Why do sterically hindered sulfonyl chlorides exhibit such poor reactivity with standard bases like triethylamine (TEA) or DIPEA? A1: The sulfonylation of amines or alcohols typically proceeds via a bimolecular nucleophilic substitution mechanism. For unhindered arenesulfonyl chlorides, the nucleophile approaches the electrophilic sulfur atom from the backside (relative to the leaving chloride). However, bulky ortho-alkyl groups physically impede this trajectory, drastically increasing the activation energy required for the transition state and blocking the standard backside attack1[1].

Q2: I am seeing significant starting material degradation and sulfonic acid formation instead of my desired sulfonamide/sulfonate. What is happening? A2: You are observing competing hydrolysis. When the desired nucleophilic attack is sterically retarded, the reaction kinetics slow down enough that ambient moisture outcompetes your target nucleophile. Standard bases like TEA act only as proton scavengers; they do not lower the activation barrier for the desired pathway, leaving the electrophile vulnerable to water over extended reaction times 2[2].

Q3: How does switching from TEA/collidine to DMAP or N-methylimidazole (NMI) solve the steric issue? A3: DMAP (4-dimethylaminopyridine) and NMI operate via nucleophilic catalysis rather than simple general base catalysis. The highly nucleophilic pyridine nitrogen of DMAP attacks the hindered sulfonyl chloride to displace the chloride ion, forming a highly reactive, low-energy sulfonyl-DMAP intermediate. Density Functional Theory (DFT) calculations confirm that the energy barrier of this intermediate is significantly lower than that of complexes formed with standard bases like collidine, facilitating rapid subsequent attack by the target amine or alcohol 3[3].

Q4: What if DMAP catalysis still fails? A4: If the steric bulk is too extreme, you must change the fundamental reactivity profile of the electrophile by converting the sulfonyl chloride to a sulfonyl fluoride. This leverages Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Sulfonyl fluorides are incredibly stable to hydrolysis but exhibit excellent, highly selective electrophilic reactivity toward O- and N-nucleophiles when activated by specific catalysts (like DBU or bifluoride ions)2[2].

Part 2: Troubleshooting Logic Workflow

TroubleshootingLogic Node1 Reaction Failure: Low Yield / No Product Node2 Assess Substrate: Are bulky ortho-groups present? (e.g., TIPSCl) Node1->Node2 Node3 Evaluate Base: Using TEA or DIPEA? Node2->Node3 Yes Node4 Nucleophilic Catalysis: Add DMAP or NMI Node3->Node4 Yes Node5 Check Side Reactions: Is hydrolysis competing? Node4->Node5 Still failing Node7 Success: Product Isolated Node4->Node7 Yield > 80% Node6 SuFEx Pathway: Convert to Sulfonyl Fluoride Node5->Node6 Yes (Moisture sensitive) Node6->Node7 Yield > 90%

Workflow for troubleshooting sterically hindered sulfonylation reactions.

Part 3: Quantitative Data Comparison

Activation StrategyCatalyst / Base SystemRelative Reaction TimeHydrolysis RiskTypical Yield (Hindered Substrates)
Uncatalyzed / General Base TEA, DIPEA, or Pyridine24 - 48 hoursHigh< 20%
Nucleophilic Catalysis DMAP (0.1 eq) + TEA (2.0 eq)1 - 4 hoursLow70 - 85%
SuFEx Click Chemistry DBU or KHF₂ (via Ar-SO₂F)2 - 16 hoursExtremely Low> 90%

Part 4: Validated Experimental Protocols

Protocol A: DMAP-Assisted Sulfonylation (Nucleophilic Catalysis)

Causality: DMAP replaces the chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, bypassing the steric block that prevents direct amine/alcohol attack3[3].

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (amine or alcohol, 1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add triethylamine (TEA, 2.0 equiv) as the stoichiometric proton scavenger.

  • Catalyst Addition: Add DMAP (0.1 to 0.2 equiv).

    • Validation Check: The solution should remain clear. Using catalytic DMAP prevents the formation of unreactive side-complexes that can occur if DMAP is used as the sole stoichiometric base.

  • Electrophile Addition: Cool the reaction to 0 °C. Slowly add the sterically hindered sulfonyl chloride (1.2 equiv) dropwise or in small portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature.

    • Validation Check: A white precipitate (TEA·HCl) will begin to form within 15-30 minutes, confirming that the nucleophilic displacement of chloride is actively occurring.

  • Quench & Isolate: Once TLC indicates complete consumption of the starting nucleophile, quench with saturated aqueous NH₄Cl, extract with DCM, and wash with 1M HCl to remove residual DMAP and TEA.

Protocol B: SuFEx Click Chemistry (Conversion to Sulfonyl Fluoride)

Causality: When even DMAP fails, converting the chloride to a fluoride stabilizes the sulfur(VI) center against hydrolysis while priming it for DBU-catalyzed or bifluoride-catalyzed SuFEx coupling4[4].

  • Fluorination (Sharpless Method): Dissolve the hindered sulfonyl chloride (1.0 equiv) in a 1:1 mixture of acetonitrile and water. Add potassium bifluoride (KHF₂, 2.0 equiv). Stir at room temperature for 4 hours.

    • Validation Check: The reaction is highly robust; the product can usually be isolated by simple extraction with ethyl acetate without column chromatography, as sulfonyl fluorides do not hydrolyze under these conditions2[2].

  • SuFEx Coupling: In a dry flask, combine the newly synthesized sulfonyl fluoride (1.0 equiv) and the target nucleophile (1.2 equiv) in anhydrous acetonitrile.

  • Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.2 equiv).

    • Validation Check: DBU acts to deprotonate the nucleophile and coordinate with the fluoride, lowering the transition state barrier. The reaction should proceed cleanly at room temperature or with mild heating (40 °C) 4[4].

  • Isolation: Concentrate the mixture and purify via standard silica gel chromatography.

References

  • Source: rhhz.
  • 2-(Propan-2-yl)
  • Source: nih.
  • The Emerging Applications of Sulfur(VI)

Sources

Validation & Comparative

Mechanistic & Structural Insights: The Causality of Chemical Shifts

Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural Elucidation and Comparative


H NMR Analysis of (1-Ethylcyclopropyl)methanesulfonyl chloride

Executive Summary (1-Ethylcyclopropyl)methanesulfonyl chloride is a highly specialized bifunctional building block utilized extensively in medicinal chemistry for the synthesis of sterically hindered sulfonamides. Confirming the structural integrity of this reagent prior to library synthesis is critical, as sulfonyl chlorides are prone to hydrolysis, and regioisomeric impurities can easily carry over from earlier synthetic steps. This guide provides an objective comparative analysis of the


H NMR spectrum of this compound against its close structural analogs, detailing a self-validating experimental protocol for rigorous quality control.

To interpret the spectrum with expertise, one must look beyond simple peak assignments and understand the physical causality driving the nuclear shielding. The


H NMR spectrum of (1-Ethylcyclopropyl)methanesulfonyl chloride is governed by three distinct structural environments:
  • The Strongly Deshielded Methylene (-CH

    
    SO
    
    
    
    Cl):
    The sulfonyl chloride group is powerfully electron-withdrawing via both inductive (-I) and resonance effects. This deshields the adjacent methylene protons, pushing their resonance into the 3.60–4.00 ppm range. Because the C1 carbon of the cyclopropyl ring is fully substituted (quaternary), there are no vicinal protons to couple with. Consequently, this methylene group appears as a sharp, diagnostic singlet[1].
  • The Enantiotopic Cyclopropyl Protons: The molecule possesses a plane of symmetry (

    
     point group) bisecting the C2-C3 bond of the cyclopropyl ring and passing through the C1 carbon, the ethyl group, and the -CH
    
    
    
    SO
    
    
    Cl group. Because of this symmetry, the two protons on C2 and the two protons on C3 are not independent; they form two sets of equivalent protons (syn and anti to the ethyl group), resulting in a complex but symmetrical AA'BB' multiplet system typically observed between 0.50 and 0.85 ppm[2].
  • The Ethyl Spin System: The same plane of symmetry renders the two protons of the ethyl methylene (-CH

    
    -) enantiotopic. Unlike chiral systems where these protons would be diastereotopic and exhibit complex ABX coupling, here they appear as a clean, predictable quartet (
    
    
    
    Hz), coupled to the terminal methyl triplet.

Comparative Data Analysis

To objectively validate the identity of the product, it is essential to compare its spectral features against alternative building blocks. The table below summarizes the theoretical and empirically derived


H NMR chemical shifts (in CDCl

, 600 MHz) for the target compound and two common alternatives.
Structural Feature(1-Ethylcyclopropyl)methanesulfonyl chloride(1-Methylcyclopropyl)methanesulfonyl chlorideCyclopropylmethanesulfonyl chloride
-CH

-SO

Cl
~3.75 ppm (s, 2H)~3.70 ppm (s, 2H)~3.65 ppm (d,

= 7.2 Hz, 2H)
Alkyl Substituent ~1.55 ppm (q, 2H), ~0.95 ppm (t, 3H)~1.25 ppm (s, 3H)N/A
Cyclopropyl C1-H N/A (Quaternary C1)N/A (Quaternary C1)~1.35 ppm (m, 1H)
Cyclopropyl CH

~0.60 (m, 2H), ~0.75 (m, 2H)~0.65 (m, 2H), ~0.80 (m, 2H)~0.45 (m, 2H), ~0.75 (m, 2H)

Key Comparative Insight: The most critical differentiator is the multiplicity of the -CH


SO

Cl peak. In the unsubstituted cyclopropylmethanesulfonyl chloride, the C1 proton splits the adjacent methylene into a doublet. In the 1-ethyl and 1-methyl derivatives, the quaternary C1 carbon isolates the spin system, yielding a singlet. The ethyl derivative is further distinguished from the methyl derivative by the classic triplet-quartet pattern of the alkyl chain.

Experimental Protocols: A Self-Validating QA/QC Workflow

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. This means the protocol contains internal mathematical checks that immediately flag errors in sample prep, degradation, or misassignment.

Step-by-Step Methodology:

  • Sample Preparation (Moisture Exclusion): Sulfonyl chlorides hydrolyze to sulfonic acids in the presence of water. Prepare the sample in a dry box or under a nitrogen atmosphere. Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Self-Validation Check: The presence of a broad singlet at ~8.0-9.0 ppm or an upfield shift in the -CH

      
      SO
      
      
      
      Cl peak indicates hydrolysis to the sulfonic acid.
  • Acquisition Parameters: Acquire the spectrum at 298 K on a high-field instrument (≥400 MHz, preferably 600 MHz to resolve the cyclopropyl multiplets). Use a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay (D1) of at least 2 seconds to ensure complete relaxation of the quaternary-adjacent protons for accurate integration.

  • Processing and Phase Correction: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Manually phase the spectrum to ensure perfectly symmetrical peak bases, which is critical for the accurate integration of the AA'BB' cyclopropyl system.

  • Integration and Mass Balance Analysis: Set the TMS peak to exactly 0.00 ppm. Integrate the -CH

    
    SO
    
    
    
    Cl singlet at ~3.75 ppm and calibrate it to exactly 2.00 protons.
    • Self-Validation Check: The system validates itself if and only if the remaining integrals perfectly match the molecular formula (C

      
      H
      
      
      
      ClO
      
      
      S). The ethyl quartet must integrate to 2.00, the ethyl triplet to 3.00, and the combined cyclopropyl multiplets to 4.00. Furthermore, the coupling constant (
      
      
      ) of the ethyl triplet must mathematically match the
      
      
      of the ethyl quartet (both ~7.4 Hz).

Workflow Visualization

NMR_Workflow A 1. Anhydrous Sample Prep (Compound + CDCl3 + TMS) B 2. High-Field Acquisition (≥400 MHz, D1 ≥ 2s) A->B Transfer to Magnet C 3. Spectral Processing (Phase & Baseline Correction) B->C FID Data D 4. Multiplicity & J-Coupling Sanity Check (t/q match) C->D Processed Spectrum E 5. Mass Balance Integration (Ratio strictly 3:2:2:4) D->E Validated Topology

Figure 1: Self-validating QA/QC workflow for 1H NMR structural confirmation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer. URL: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. URL: [Link]

Sources

Technical Guide: C13 NMR Profiling of the (1-Ethylcyclopropyl)methylsulfonyl Group

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the (1-ethylcyclopropyl)methylsulfonyl group, a specialized substituent used in medicinal chemistry to modulate lipophilicity and metabolic stability.

Executive Summary & Strategic Utility

The (1-ethylcyclopropyl)methylsulfonyl group represents a sophisticated bioisostere for standard alkyl sulfones (e.g., methylsulfonyl, tert-butylsulfonyl). Its structural uniqueness lies in the quaternary cyclopropyl center , which introduces significant steric bulk and conformational rigidity without the high molecular weight penalty of larger alkyl chains.

Key Advantages:

  • Metabolic Shielding: The quaternary center at the

    
    -position blocks metabolic oxidation at the adjacent ethyl group and hinders enzymatic attack on the sulfonyl 
    
    
    
    -methylene.
  • Lipophilicity Modulation: The cyclopropyl ring acts as a "lipophilic sink," improving membrane permeability compared to open-chain analogues like isobutyl sulfones.

  • Spectral Signature: Distinctive C13 NMR shifts allow for rapid verification of the quaternary center formation during synthesis.

C13 NMR Spectral Analysis

The Carbon-13 NMR signature of this group is characterized by the deshielded sulfonyl-adjacent methylene and the unique high-field signals of the cyclopropyl ring.

Predicted Chemical Shift Assignments (in CDCl )
Carbon LabelChemical EnvironmentApprox.[1][2][3][4][5] Shift (

, ppm)
Multiplicity (DEPT)Structural Insight
C1 -CH

-SO

-
60.0 – 64.0 CH

(Inverted)
Deshielded by sulfonyl EWG and

-branching. Significantly downfield from MeSO

(44 ppm).
C2 Quaternary C (Ring) 28.0 – 35.0 C (No signal)Diagnostic peak. Low intensity due to long relaxation time (

).
C3 Ethyl -CH

-
25.0 – 30.0 CH

(Inverted)
Typical ethyl methylene, slightly shielded by ring anisotropy.
C4, C5 Cyclopropyl -CH

-
10.0 – 15.0 CH

(Inverted)
High-field region. Shifted downfield from unsubstituted cyclopropane (-3 ppm) due to geminal substitution.
C6 Ethyl -CH

10.0 – 12.0 CH

(Upright)
Terminal methyl, largely unaffected by the sulfone.

Note on Data Source: Values are synthesized from fragment additivity rules and analogous structures such as (1-ethylcyclopropyl)methanesulfonyl chloride and cyclopropylmethyl sulfones found in recent patent literature (e.g., WO2012118492, US11014911).

Diagram: Carbon Assignment

The following diagram visualizes the connectivity and corresponding chemical shift zones.[5]

G Figure 1: NMR Connectivity and Shift Correlation Sulfone Sulfonyl Group (SO2) C1 C1: α-Methylene 60-64 ppm Sulfone->C1 EWG Effect C2 C2: Quaternary C 28-35 ppm C1->C2 Steric Bulk Ring Ring CH2s (C4, C5) 10-15 ppm C2->Ring Ethyl Ethyl Group (C3, C6) 25-30 / 10-12 ppm C2->Ethyl

Comparative Performance Guide

This section compares the (1-ethylcyclopropyl)methylsulfonyl group against common alternatives to aid in rational drug design.

Table 1: Spectral & Functional Comparison
Alternative GroupStructureα-Carbon Shift (

)
Steric BulkMetabolic Stability
Methylsulfonyl -SO

Me
~44.0 ppmLowLow (Oxidation prone)
Ethylsulfonyl -SO

Et
~50.0 ppmModerateModerate
Isopropylsulfonyl -SO

iPr
~53.0 ppmHighModerate
Cyclopropylsulfonyl -SO

cPr
~30.0 ppm (Ring CH)ModerateHigh (Ring strain)
(1-Ethyl-cPr)methyl -SO

CH

-C(Et)cPr
~62.0 ppm Very High Excellent (Quaternary Block)

Analysis:

  • Shift Differentiation: The

    
    -methylene of the title group (~62 ppm) is distinct from the methyl (~44 ppm) and ethyl (~50 ppm) analogs, allowing for easy monitoring of reaction progress (e.g., alkylation of a sulfinate).
    
  • Steric/Electronic Balance: Unlike the tert-butyl group, which is purely aliphatic, the cyclopropyl ring offers unique

    
    -character (banana bonds) that can engage in favorable hydrophobic interactions within protein pockets.
    

Experimental Protocols

A. Synthesis of (1-Ethylcyclopropyl)methanesulfonyl Chloride

A common precursor for introducing this group.

  • Starting Material: 1-Ethylcyclopropanecarboxylic acid is reduced to (1-ethylcyclopropyl)methanol .

  • Mesylation: React alcohol with MsCl/Et

    
    N to form the mesylate.
    
  • Thioacetate Displacement: Treat mesylate with KSAc to form the thioacetate.

  • Oxidative Chlorination: React thioacetate with Cl

    
     in water/AcOH to yield the sulfonyl chloride.
    
    • Validation: Monitor the disappearance of the CH

      
      -O peak (~70 ppm) and appearance of CH
      
      
      
      -SO
      
      
      (~62 ppm).
B. NMR Acquisition Parameters

To ensure detection of the quaternary carbon (C2), use the following settings:

  • Solvent: CDCl

    
     (Triplet at 77.16 ppm).
    
  • Pulse Sequence: zgpg30 (Proton-decoupled).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary carbon has a long

    
     relaxation time; short delays will suppress this signal.
    
  • Scans: Minimum 512 scans for sufficient S/N ratio on the quaternary peak.

References

  • General C13 NMR Shift Data

    • Interpreting C-13 NMR Spectra, Chemistry LibreTexts. Link

  • Cyclopropyl Sulfone Synthesis & Data

    • Synthesis of (E,E)-bis(arylcyclopropyl) sulfones, ResearchGate. Link

  • Patent Literature (Structure Verification)

    • Heterocyclic sulfonamides as RAF inhibitors (WO2012118492), Google Patents. Describes cyclopropylmethanesulfonyl chloride usage. Link

    • CDK2 Inhibitors (US11014911), Google Patents. Contains 1-ethylcyclopropyl carbamate analogs. Link

  • Cyclopropyl Ring Anisotropy

    • 13C NMR studies of cyclopropyl ketones, Canadian Journal of Chemistry. Link

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Novel Protein Degraders: A Focus on CAS 1780735-58-1

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), researchers, scientists, and drug development professionals are increasingly focused on novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][4] CAS 1780735-58-1 represents a specific entity within this promising class of therapeutics. A critical aspect of developing these complex molecules is the ability to accurately and comprehensively analyze their behavior and effects within a biological system. Mass spectrometry (MS) has emerged as an indispensable and powerful tool for this purpose, offering a global and unbiased view of the proteome-wide effects of a degrader.[2][5][6]

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of PROTACs, with a conceptual focus on a molecule such as CAS 1780735-58-1. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources to provide a comprehensive resource for professionals in the field.

The Analytical Challenge: Deconvoluting the PROTAC Mechanism of Action

The efficacy of a PROTAC hinges on the successful formation of a ternary complex, consisting of the PROTAC molecule, the target protein of interest (POI), and an E3 ubiquitin ligase.[1][7] This proximity-inducing event leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4] Consequently, a robust analytical strategy must be capable of:

  • Quantifying the PROTAC in complex biological matrices to understand its pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1]

  • Characterizing the formation and stability of the crucial ternary complex.[7]

  • Globally assessing the on-target and off-target effects on the proteome to ensure specificity and safety.[2][5]

  • Identifying and quantifying post-translational modifications, specifically ubiquitination, on the target protein.[4]

Comparative Analysis of Mass Spectrometry-Based Approaches

Mass spectrometry offers a suite of techniques that can be tailored to address each of the analytical challenges mentioned above. Here, we compare the primary MS-based workflows for PROTAC analysis.

Analytical GoalMass Spectrometry TechniqueKey AdvantagesKey Considerations
PROTAC Quantification Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High sensitivity, selectivity, and wide dynamic range.[1] Gold standard for bioanalysis.Requires method development for each new molecule. Matrix effects can influence accuracy.
Ternary Complex Analysis Native Mass Spectrometry (Native MS)Provides direct evidence of complex formation and stoichiometry.[7][8] Allows for the measurement of complex affinity and stability.[7]Requires specialized instrumentation and expertise. May not be suitable for all protein complexes.
Proteome-Wide Analysis Data-Independent Acquisition (DIA) Mass SpectrometryComprehensive and reproducible quantification of thousands of proteins.[3] Ideal for identifying off-target effects and understanding cellular responses.[3]Data analysis can be complex. May have lower sensitivity for low-abundance proteins compared to targeted methods.
Ubiquitination Analysis Ubiquitin Remnant Profiling (di-Gly remnant immunopurification followed by LC-MS/MS)Specifically enriches for ubiquitinated peptides, enabling site-specific identification and quantification.Requires specific antibodies and a more complex sample preparation workflow.
Targeted Protein Quantification Parallel Reaction Monitoring (PRM) / Multiple Reaction Monitoring (MRM)High sensitivity and specificity for a predefined set of proteins.[2] Excellent for validating hits from global proteomics studies.Not suitable for discovery-based approaches as it only monitors known targets.

Experimental Workflows and Protocols

To provide a practical understanding, we outline the core experimental workflows for the key mass spectrometry techniques used in PROTAC analysis.

Workflow 1: Quantitative Analysis of PROTACs in Cellular Lysates by LC-MS/MS

This workflow is fundamental for determining the intracellular concentration of a PROTAC, a critical parameter for establishing a dose-response relationship.

LC-MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Cell_Lysate Cell Lysate Containing PROTAC Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Cell_Lysate->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Drying_Reconstitution Drying & Reconstitution Supernatant_Collection->Drying_Reconstitution LC_Separation Liquid Chromatography (C18 column) Drying_Reconstitution->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for PROTAC quantification by LC-MS/MS.

Step-by-Step Protocol:

  • Sample Preparation:

    • Harvest cells treated with the PROTAC (e.g., CAS 1780735-58-1).

    • Lyse the cells to release intracellular contents.

    • Perform protein precipitation using a solvent like acetonitrile to remove larger molecules.[9]

    • Collect the supernatant containing the PROTAC.

    • Dry the supernatant and reconstitute it in a solvent compatible with the LC system.[9]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography system equipped with a C18 column for separation.[9][10]

    • The eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] Specific precursor-product ion transitions for the PROTAC are monitored for highly selective quantification.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of the PROTAC.

    • Quantify the PROTAC concentration in the cellular samples by comparing their response to the calibration curve.

Workflow 2: Analysis of Ternary Complex Formation by Native Mass Spectrometry

Native MS allows for the study of non-covalent protein-protein and protein-ligand interactions, making it ideal for directly observing the PROTAC-mediated ternary complex.[7]

Native_MS_Workflow cluster_0 Sample Preparation cluster_1 Native MS Analysis Incubation Incubate Target Protein, E3 Ligase, and PROTAC Buffer_Exchange Buffer Exchange to Volatile Buffer (e.g., Ammonium Acetate) Incubation->Buffer_Exchange nESI Nano-electrospray Ionization Buffer_Exchange->nESI Infusion MS_Analysis Mass Analysis of Intact Complexes nESI->MS_Analysis Data_Interpretation Data Interpretation (Stoichiometry & Abundance) MS_Analysis->Data_Interpretation

Caption: Workflow for ternary complex analysis by Native MS.

Step-by-Step Protocol:

  • Sample Preparation:

    • Incubate purified target protein, E3 ligase, and the PROTAC in a suitable buffer.

    • Perform a buffer exchange into a volatile buffer, such as ammonium acetate, which is compatible with mass spectrometry.

  • Native MS Analysis:

    • Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source, which gently transfers the intact complexes into the gas phase.[8]

    • Analyze the mass-to-charge ratio of the ions to detect the presence of the ternary complex and its individual components.

  • Data Interpretation:

    • The mass of the detected ternary complex will correspond to the sum of the masses of the target protein, E3 ligase, and the PROTAC.

    • The relative intensity of the ternary complex peak can be used to assess its stability and the efficiency of its formation.[8]

Performance Comparison: LC-MS/MS vs. Immunoblotting for Protein Degradation

While traditional methods like Western blotting are often used to assess protein degradation, mass spectrometry offers a more quantitative and comprehensive alternative.[2]

FeatureLC-MS/MS (Targeted Proteomics)Western Blotting
Quantification Highly quantitative with a wide dynamic range.Semi-quantitative, prone to variability.
Specificity High, based on unique peptide sequences.Dependent on antibody specificity, potential for cross-reactivity.
Throughput Moderate to high, amenable to automation.Low to moderate.
Multiplexing Can simultaneously quantify multiple proteins.Limited multiplexing capabilities.
Discovery Potential Can be adapted for global proteome analysis.Limited to known targets with available antibodies.

Conclusion

The mass spectrometry analysis of PROTACs, such as CAS 1780735-58-1, is a multi-faceted endeavor that requires a strategic combination of different MS-based techniques. From the precise quantification of the molecule in biological matrices using LC-MS/MS to the direct observation of the crucial ternary complex by native MS and the comprehensive assessment of proteome-wide effects, mass spectrometry provides an unparalleled level of detail.[5][6] As the field of targeted protein degradation continues to advance, the role of mass spectrometry in elucidating the complex mechanisms of these novel therapeutics will undoubtedly become even more critical.

References

  • Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC. (URL: [Link])

  • Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC. (URL: [Link])

  • Does Protein Degradation Affect Mass Spectrometry Identification - Mtoz Biolabs. (URL: [Link])

  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC. (URL: [Link])

  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy | ACS Central Science. (URL: [Link])

  • Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow - SCIEX. (URL: [Link])

  • Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders - Biognosys. (URL: [Link])

  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - MDPI. (URL: [Link])

  • How Discovery Proteomics Informs PROTAC Mechanisms - Panome Bio. (URL: [Link])

  • Rapid, High Sensitivity Quantification of a Proteolysis Targeting Chimera, PROTAC, in Rat Plasma From a Microsampling DMPK Study Using UPLC-MS/MS - Waters Corporation. (URL: [Link])

  • Targeted Protein Degraders - Bruker. (URL: [Link])

Sources

Comparative Reactivity Analysis: 1-Ethylcyclopropyl vs. 1-Methylcyclopropyl Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and organic synthesis, cyclopropyl moieties are prized for their ability to impart unique conformational constraints and metabolic stability to molecular scaffolds. The introduction of these three-membered rings often involves the use of reactive intermediates, among which cyclopropyl sulfonyl chlorides are of significant interest for the formation of sulfonamides and sulfonate esters. While structurally similar, the seemingly minor difference between a 1-methyl and a 1-ethyl substituent on the cyclopropyl ring can lead to notable differences in reactivity. This guide provides an in-depth comparison of the reactivity of 1-ethylcyclopropyl sulfonyl chloride and 1-methylcyclopropyl sulfonyl chloride, drawing upon fundamental principles of physical organic chemistry and data from analogous systems to offer a predictive framework for chemists in the laboratory.

Core Reactivity of Alkyl-Substituted Cyclopropyl Sulfonyl Chlorides

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom.[1] The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism, where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.[2][3] In the case of 1-alkylcyclopropyl sulfonyl chlorides, the alkyl substituent at the 1-position introduces a fascinating interplay of electronic and steric effects that modulate this fundamental reactivity.

Comparative Analysis of Reactivity: A Tale of Two Alkyl Groups

Electronic Effects: A Balancing Act of Induction and Hyperconjugation

The electronic influence of the 1-alkyl group on the reactivity of the sulfonyl chloride is a nuanced interplay of two primary effects: the inductive effect and hyperconjugation.

  • Inductive Effect: Alkyl groups are generally considered to be electron-donating through the sigma framework (a positive inductive effect, +I). The ethyl group, with its additional methyl group, is slightly more electron-donating than the methyl group.[2][4] This increased electron donation to the cyclopropyl ring and, by extension, to the sulfonyl group, would slightly decrease the electrophilicity of the sulfur atom in the 1-ethyl derivative compared to the 1-methyl analog. This would suggest a modest decrease in reactivity for the 1-ethyl compound.

  • Hyperconjugation: Hyperconjugation involves the delocalization of sigma-electrons into an adjacent empty or partially filled p-orbital. In the context of a potential SN1-like character in the transition state, where a positive charge might develop on the sulfur or the adjacent carbon, the stability of a transient carbocation-like species becomes relevant. The methyl group, with its three C-H bonds, is a more effective hyperconjugative donor than the ethyl group, which has only two C-H bonds on the alpha-carbon.[1][5] This superior hyperconjugative stabilization by the methyl group could favor a transition state with more carbocationic character, potentially accelerating the reaction rate compared to the ethyl-substituted counterpart.

Given that nucleophilic substitution at a sulfonyl chloride typically has a high degree of SN2 character, the inductive effect is likely to be the more dominant electronic factor in the ground state, suggesting a slightly lower intrinsic reactivity for the 1-ethyl derivative.

Steric Effects: The Dominant Differentiator

Steric hindrance plays a pivotal role in determining the rate of nucleophilic substitution at the sulfonyl group.[6][7] The approach of a nucleophile to the electrophilic sulfur atom is sensitive to the bulk of the surrounding substituents.

The ethyl group is demonstrably bulkier than the methyl group. This is quantitatively captured by Taft's steric parameter, Es, where a more negative value indicates greater steric hindrance.[8][9][10][11][12]

SubstituentTaft Steric Parameter (E_s)
Methyl (CH₃)0.00 (Reference)
Ethyl (CH₂CH₃)-0.07

Table 1: Taft Steric Parameters for Methyl and Ethyl Groups.[8][9][10][11][12]

The larger steric profile of the ethyl group in 1-ethylcyclopropyl sulfonyl chloride is expected to create a more congested environment around the sulfonyl group, impeding the approach of a nucleophile.[13] This increased steric hindrance would raise the activation energy of the SN2-like transition state, leading to a slower reaction rate compared to the less hindered 1-methylcyclopropyl sulfonyl chloride.

The "Ortho Effect" Analogy: Ground-State Strain Release

In arenesulfonyl chlorides, the presence of ortho-alkyl groups can lead to a counterintuitive "steric acceleration" of nucleophilic substitution.[7][14] This is attributed to the relief of steric strain between the ortho-substituent and the sulfonyl oxygens as the geometry at the sulfur atom changes from tetrahedral in the ground state to trigonal bipyramidal in the transition state.

It is plausible that a similar, albeit more subtle, effect is at play in the 1-alkylcyclopropyl system. The fixed geometry of the cyclopropane ring could lead to steric interactions between the 1-alkyl group and the sulfonyl group. The larger ethyl group would experience greater steric repulsion with the sulfonyl oxygens in the ground state. This increased ground-state strain could be partially relieved in the transition state, which could offset some of the steric hindrance to the incoming nucleophile. However, given the greater freedom of rotation of the C-S bond compared to the rigid aromatic system, this accelerating effect is likely to be less pronounced and is expected to be outweighed by the direct steric hindrance to the nucleophile's approach.

Predicted Reactivity

Based on the analysis of electronic and steric effects, 1-methylcyclopropyl sulfonyl chloride is predicted to be more reactive towards nucleophilic substitution than 1-ethylcyclopropyl sulfonyl chloride. The dominant factor is the greater steric hindrance presented by the ethyl group, which is expected to slow the rate of nucleophilic attack at the sulfur center. The slightly stronger electron-donating inductive effect of the ethyl group may also contribute to a minor decrease in reactivity.

Experimental Protocols

While direct comparative kinetic data is lacking, the following general protocols for the synthesis of the sulfonyl chlorides and their subsequent reaction with a model nucleophile (e.g., aniline) can be employed to experimentally validate the predicted reactivity difference.

Synthesis of 1-Alkylcyclopropyl Sulfonyl Chlorides

A common route to sulfonyl chlorides is the oxidative chlorination of the corresponding thiol or the reaction of a Grignard reagent with sulfuryl chloride.[15][16][17]

1. Synthesis of 1-Methylcyclopropanethiol (Hypothetical Intermediate)

  • To a solution of 1-bromo-1-methylcyclopropane in anhydrous THF, add magnesium turnings under an inert atmosphere.

  • After initiation of the Grignard reaction, stir the mixture at room temperature until the magnesium is consumed.

  • Cool the Grignard solution to 0 °C and slowly add elemental sulfur.

  • After the addition is complete, warm the reaction to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude thiol can be purified by distillation.

2. Oxidative Chlorination to 1-Methylcyclopropyl Sulfonyl Chloride

  • Dissolve the 1-methylcyclopropanethiol in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonyl chloride.

The same general procedure can be adapted for the synthesis of 1-ethylcyclopropyl sulfonyl chloride starting from 1-bromo-1-ethylcyclopropane.

Workflow for Synthesis of 1-Alkylcyclopropyl Sulfonyl Chlorides

G cluster_grignard Grignard Formation cluster_thiolation Thiol Synthesis cluster_oxidation Oxidative Chlorination A 1-Alkylcyclopropyl Bromide C 1-Alkylcyclopropylmagnesium Bromide A->C B Mg, THF B->C E 1-Alkylcyclopropanethiol C->E 1. Add Sulfur 2. Aqueous Workup D Elemental Sulfur D->E G 1-Alkylcyclopropyl Sulfonyl Chloride E->G DCM, 0 °C to rt F N-Chlorosuccinimide (NCS) F->G

Caption: General workflow for the synthesis of 1-alkylcyclopropyl sulfonyl chlorides.

Kinetic Comparison via Competitive Reaction

A competitive reaction experiment can provide a direct measure of the relative reactivity of the two sulfonyl chlorides.

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 1-methylcyclopropyl sulfonyl chloride and 1-ethylcyclopropyl sulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a nucleophile, such as aniline, along with a non-nucleophilic base (e.g., 2,6-lutidine).

  • Stir the reaction at a constant temperature (e.g., 25 °C) and monitor the progress by GC-MS or ¹H NMR spectroscopy.

  • After a set period or upon partial consumption of the nucleophile, quench the reaction.

  • Analyze the product mixture to determine the ratio of the two resulting sulfonamides. The ratio of the products will directly correlate with the relative rates of reaction of the two sulfonyl chlorides.

Logical Framework for Reactivity Comparison

G cluster_steric Steric Effects cluster_electronic Electronic Effects Reactivity Overall Reactivity Conclusion Conclusion: 1-Methylcyclopropyl Sulfonyl Chloride is predicted to be MORE REACTIVE Reactivity->Conclusion Steric_Ethyl Ethyl Group: - Bulkier (E_s = -0.07) - Increased steric hindrance Steric_Ethyl->Reactivity Decreases Reactivity Steric_Methyl Methyl Group: - Less bulky (E_s = 0.00) - Less steric hindrance Steric_Methyl->Reactivity Increases Reactivity Inductive Inductive Effect (+I) Inductive_Ethyl Ethyl > Methyl (Slightly more electron-donating) Inductive->Inductive_Ethyl Inductive_Methyl Methyl < Ethyl Inductive->Inductive_Methyl Hyperconjugation Hyperconjugation Hyper_Methyl Methyl > Ethyl (Better stabilization of partial δ+) Hyperconjugation->Hyper_Methyl Hyper_Ethyl Ethyl < Methyl Hyperconjugation->Hyper_Ethyl Inductive_Ethyl->Reactivity Slightly Decreases Reactivity Hyper_Methyl->Reactivity Potentially Increases Reactivity (minor)

Caption: Logical framework for comparing the reactivity of 1-ethyl vs. 1-methyl cyclopropyl sulfonyl chloride.

Conclusion

In the comparative analysis of 1-ethylcyclopropyl sulfonyl chloride and 1-methylcyclopropyl sulfonyl chloride, steric effects are predicted to be the dominant factor influencing their reactivity in nucleophilic substitution reactions. The greater steric bulk of the ethyl group is expected to hinder the approach of nucleophiles to the sulfonyl sulfur, resulting in a slower reaction rate compared to the methyl-substituted analogue. While electronic effects are also at play, with the ethyl group being slightly more inductively donating and the methyl group being a better hyperconjugative donor, these are anticipated to have a less pronounced impact on the overall reactivity. For synthetic applications where rapid and efficient formation of sulfonamides or sulfonate esters is desired, 1-methylcyclopropyl sulfonyl chloride is likely the more favorable reagent. This guide provides a theoretical framework to inform reagent selection and reaction optimization, with the proposed experimental protocols offering a means for practical validation.

References

  • Chemistry Stack Exchange. (2017). Stabilisation of carbocations through hyperconjugation. [Link]

  • Chemistry LibreTexts. (2024). 7.9 Carbocation Structure and Stability. [Link]

  • Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

  • Al-Awadi, N. A., et al. (2011). Hyperconjugation in Carbocations, a BLW Study with DFT approximation. International Journal of Molecular Sciences, 12(12), 8963-8977. [Link]

  • Scribd. (n.d.). Taft Equation: Steric and Polar Effects. [Link]

  • ResearchGate. (2025). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. [Link]

  • NPTEL. (n.d.). Lecture 18 - LFER for Sterics: The Taft Parameters. [Link]

  • Grokipedia. (n.d.). Taft equation. [Link]

  • Oreate AI Blog. (2026). Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules. [Link]

  • Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. (2021). [Link]

  • Wilcox, C. F., Jr., & Nealy, D. L. (1963). Substituent Effects on Cyclobutyl and Cyclopropylcarbinyl Cations. The Journal of Organic Chemistry, 28(12), 3450-3454. [Link]

  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. [Link]

  • SlideShare. (n.d.). Steric parameters taft's steric factor (es). [Link]

  • Capurso, M., et al. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]

  • Ess, D. H., & Houk, K. N. (2025). Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. Journal of Chemical Education. [Link]

  • Sciforum. (2025). the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. [Link]

  • Dalal Institute. (n.d.). Taft Equation. [Link]

  • King, J. F., & Loosmore, S. M. (1976). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Journal of the Chemical Society, Chemical Communications, (2), 41-42. [Link]

  • Sciforum. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. [Link]

  • ChemRxiv. (2023). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. [Link]

  • ResearchGate. (2025). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. [Link]

  • DePuy, C. H., et al. (1966). Chemistry of Cyclopropanols. IV. The Solvolysis of Cyclopropyl Tosylates. Journal of the American Chemical Society, 88(14), 3343-3347. [Link]

  • Adcock, J. L., et al. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry, 15, 1858-1865. [Link]

  • Williams, I. H. (1998). Computational investigation of the effect of α-alkylation on SN2 reactivity: acid-catalyzed hydrolysis of alcohols. Journal of the Chemical Society, Perkin Transactions 2, (7), 1545-1552. [Link]

  • Wang, Y., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Nature Communications, 14(1), 2689. [Link]

  • ChemRxiv. (2024). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. [Link]

  • Bach, R. D., & Braden, M. L. (2001). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 66(22), 7351-7356. [Link]

  • Fujio, M., et al. (2000). Solvent Effects and Steric Course in the Solvolysis of 1,3,3-Trimethyl-2-oxocyclopentyl Mesylate in Comparison with 1,1,3,3-Tet. The Journal of Organic Chemistry, 65(20), 6634-6640. [Link]

  • Ang, H. G., & Lee, P. T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(48), 30206-30215. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 923032-55-7 | Product Name : 1-Methylcyclopropane-1-sulfonyl Chloride. [Link]

  • ResearchGate. (2025). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Organic Syntheses. (n.d.). 2-(n-benzyl-n-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate. [Link]

Sources

Reactivity profile of cyclopropyl vs cyclobutyl methanesulfonyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl methanesulfonyl chloride (CpMsCl) and Cyclobutyl methanesulfonyl chloride (CbMsCl) are critical reagents in medicinal chemistry for introducing small, lipophilic, metabolically stable cycloalkyl motifs. While structurally similar, their reactivity profiles diverge significantly due to the unique electronic and steric properties of the cyclopropyl ring versus the puckered cyclobutyl ring.

  • CpMsCl is kinetically faster in nucleophilic substitutions due to lower steric hindrance but possesses a unique electronic profile (sigma-donation) that modulates its electrophilicity.

  • CbMsCl exhibits slower kinetics due to the steric bulk of the puckered cyclobutyl ring and behaves more like a traditional secondary-alkyl-substituted sulfonyl chloride.

This guide provides a technical comparison to assist researchers in optimizing reaction conditions and avoiding common synthetic pitfalls.

Mechanistic & Theoretical Foundation

The Sulfonylation Mechanism ( -at-Sulfur)

Both reagents react primarily via a concerted bimolecular nucleophilic substitution (


) mechanism at the sulfur atom. The nucleophile (amine, alcohol) attacks the sulfur center, forming a trigonal bipyramidal transition state before expelling the chloride leaving group.

Key Differentiator: The rate of this reaction is governed by:

  • Steric Accessibility: The spatial volume of the cycloalkyl group adjacent to the methylene linker.

  • Electrophilicity of Sulfur: Influenced by the inductive (

    
    ) and hyperconjugative effects of the ring.
    
Steric Analysis (Taft )

The steric bulk of the cycloalkyl rings is the dominant factor driving reaction rates.

  • Cyclopropyl: Planar-like, compact. The bond angles (~60°) retract the carbon density away from the reaction center.

  • Cyclobutyl: Puckered "butterfly" conformation. The ring hydrogens project more significantly into the spatial quadrant required for nucleophilic attack.

Electronic Analysis (The "Cyclopropyl Effect")

The cyclopropyl group is unique; its bent Walsh orbitals allow it to act as a


-donor (pseudo-

system).
  • CpMsCl: The cyclopropyl ring donates electron density into the sulfonyl group (inductive +I and hyperconjugation). Theoretically, this lowers the electrophilicity of the sulfur compared to a simple alkyl chain.

  • CbMsCl: Behaves as a standard alkyl group with mild electron-donating alkyl character.

Net Reactivity: Despite the electronic donation dampening the sulfur's positive character in CpMsCl, the steric advantage dominates . CpMsCl is observed to be more reactive than CbMsCl in competitive solvolysis and aminolysis experiments.

Comparative Data Profile

Physicochemical & Reactivity Metrics
FeatureCyclopropyl Methanesulfonyl Chloride (CpMsCl)Cyclobutyl Methanesulfonyl Chloride (CbMsCl)
Formula


MW 154.62 g/mol 168.64 g/mol
Steric Bulk (Taft

)
Low (Approximates

-Pr <

< Et)
Medium (Approximates

-Hex)
Relative Kinetic Rate (

)
Fast (Reference)Slow (~0.3x - 0.5x rate of CpMsCl)
Hydrolytic Stability Low (Rapid hydrolysis in moist air)Moderate (Slower hydrolysis)
Primary Risk Exothermic runaway upon additionIncomplete reaction due to sterics
Rearrangement Risk Low in basic conditions; Non-zero in acidic/cationic mediaNegligible
Visualizing the Reaction Pathway

ReactionPathway Start Reagents: R-SO2Cl + Nucleophile (Nu-H) TS Transition State [Nu...S(O)2...Cl]‡ (Trigonal Bipyramidal) Start->TS Nucleophilic Attack Product Product: Sulfonamide/Sulfonate (R-SO2-Nu) TS->Product Chloride Departure StericCp Cyclopropyl: Low Steric Hindrance Fast Approach StericCp->TS Facilitates StericCb Cyclobutyl: Puckered Ring Clash Slow Approach StericCb->TS Retards

Figure 1: Mechanistic pathway highlighting the differential steric impact on the transition state.

Experimental Protocols

Standardized Sulfonylation Protocol (Aminolysis)

This protocol is self-validating through the use of an internal base scavenger and temperature monitoring.

Reagents:

  • Substrate: Primary/Secondary Amine (1.0 equiv)[1]

  • Reagent: CpMsCl or CbMsCl (1.1 - 1.2 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DCM or THF (

    
     concentration)
    
  • Catalyst (Optional for CbMsCl): DMAP (0.1 equiv) - Recommended for CbMsCl due to slower kinetics.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask. Cool to

    
     under 
    
    
    
    atmosphere.
  • Dissolution: Dissolve Amine and Base in anhydrous solvent.

  • Addition (Critical):

    • For CpMsCl: Add dropwise over 15-20 minutes. Caution: Reaction is highly exothermic.[2] Monitor internal temp

      
      .
      
    • For CbMsCl: Add dropwise over 5-10 minutes. Exotherm is less pronounced.

  • Reaction:

    • CpMsCl: Stir at

      
       for 30 mins, then warm to RT. Typically complete in 1-2 hours.
      
    • CbMsCl: Allow to warm to RT immediately. May require 4-12 hours or reflux for sterically hindered amines.

  • Quench: Add saturated

    
     solution.
    
  • Validation: Check TLC/LCMS.

    • Troubleshooting: If CbMsCl reaction is incomplete, add 0.1 equiv DMAP and heat to

      
      .
      
Handling & Stability Workflow

Workflow Storage Storage: < 4°C, Inert Gas, Desiccated Prep Preparation: Dilute in Anhydrous Solvent (DCM/THF) Storage->Prep Reaction Reaction: Base + Nucleophile Temp Control (0°C) Prep->Reaction Check Check LCMS Reaction->Check Quench Quench: Acidic Workup (remove excess amine) Basic Wash (remove sulfonyl chloride) Check->Quench Complete Optimize Add DMAP / Heat (Required for CbMsCl) Check->Optimize Incomplete Optimize->Check

Figure 2: Operational workflow for handling and reaction optimization.

Critical Insights & Troubleshooting

The "Cyclopropylcarbinyl" Risk

A common fear with cyclopropylmethyl derivatives is the rearrangement to a homoallyl system (ring opening) or cyclobutyl system (ring expansion) via a carbocation intermediate.

  • Risk Assessment: In standard sulfonylation (basic conditions), the mechanism is

    
    . No carbocation is formed. Rearrangement is highly unlikely. 
    
  • Exception: If the reaction mixture becomes acidic or if the sulfonyl chloride is used in Friedel-Crafts type conditions (Lewis Acid), rearrangement becomes a major risk. Always maintain basicity (

    
    ).
    
Hydrolysis Management

CpMsCl hydrolyzes significantly faster than CbMsCl.

  • Observation: "Smoking" upon opening the bottle is more severe for CpMsCl.

  • Mitigation: Use fresh bottles. If the liquid is cloudy or has a precipitate (sulfonic acid), distill before use or use a larger excess (1.5 equiv).

Synthesis of the Reagents (If commercial stock is unavailable)
  • CpMsCl: Best prepared via chlorination of cyclopropylmethyl thiol or oxidative chlorination of the isothiourea salt.

  • CbMsCl: Often prepared from cyclobutylmethanol

    
     mesylate 
    
    
    
    thioacetate
    
    
    sulfonyl chloride. The extra steps often result in lower commercial purity.

References

  • Mechanisms of Sulfonyl Chloride Hydrolysis: King, J. F., et al. "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides." Journal of the American Chemical Society, 1992. Link

  • Steric Effects in Sulfonylation: Rublova, L., et al. "Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides." ResearchGate, 2015. Link

  • Cyclopropyl vs. Cyclobutyl Cation Stability (Rearrangement Context): Siehl, H. "Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations." ChemRxiv, 2023. Link

  • Taft Equation & Steric Parameters: Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

  • General Reactivity of Methanesulfonyl Chloride: "Methanesulfonyl Chloride."[2][3] Wikipedia, 2024. Link

Sources

The Spectral Fingerprint of Sulfonyl Chlorides: An IR Absorption Guide

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: Chemical Reagents / Analytical Standards Target Analyte: Sulfonyl Chlorides (


)
Audience:  Medicinal Chemists, Analytical Scientists, and Process Engineers.

Executive Summary

Sulfonyl chlorides are high-value electrophiles in drug discovery, serving as the precursors for sulfonamides (antibiotics, enzyme inhibitors) and sulfonate esters. However, their high reactivity renders them moisture-sensitive and prone to hydrolysis into sulfonic acids.

This guide moves beyond generic spectral tables. It provides a comparative performance analysis of the infrared (IR) signature of sulfonyl chlorides against their critical "alternatives"—specifically their hydrolysis products (sulfonic acids) and synthetic derivatives (sulfonamides).

Part 1: The Spectroscopic Signature

The identification of a sulfonyl chloride relies on a "negative/positive" confirmation logic. You are looking for the presence of the sulfonyl group and the absence of stabilizing hydrogen bond donors.

Primary Absorption Bands (The Positive Signal)

The sulfonyl group (


) exhibits two intense stretching vibrations due to the strong dipole of the sulfur-oxygen bonds.
Vibrational ModeFrequency Range (cm⁻¹)IntensityDescriptor

Asymmetric Stretch
1410 – 1370 StrongSharp, often the most intense band in the spectrum.

Symmetric Stretch
1204 – 1170 StrongSharp, usually distinct from the C-O region.
S-Cl Stretch 380 – 360 MediumCRITICAL NOTE: This band lies in the Far-IR region. Most standard Mid-IR instruments (cutoff ~400 cm⁻¹) will not detect this band .

Expert Insight: Do not confuse the S-Cl stretch with the C-Cl stretch seen in alkyl halides (600–800 cm⁻¹). The S-Cl bond is weaker and the sulfur atom is heavier, pushing the frequency below the standard detection limit. Reliance on the S-Cl band is a common analytical pitfall.

The "Silent" Regions (The Negative Signal)

To confirm the chloride functionality over the acid or amide, you must verify the absence of the following:

  • No Broad Absorption at 3300–2500 cm⁻¹: Indicates absence of O-H (Sulfonic Acid).

  • No Doublet at 3400–3200 cm⁻¹: Indicates absence of N-H (Sulfonamide).

Part 2: Comparative Analysis (Alternatives & Impurities)

In a practical research setting, the "alternatives" are the species that contaminate your sample or result from your reaction.

Comparative Spectral Table

The following data allows for rapid differentiation between the target product and its derivatives.

FeatureSulfonyl Chloride (

)
Sulfonic Acid (

)
Sulfonamide (

)
Primary Status Target Analyte Hydrolysis Impurity Synthetic Product

Asym
1410 – 1370 cm⁻¹1250 – 1150 cm⁻¹ (Shifted)1370 – 1330 cm⁻¹ (Shifted Lower)

Sym
1204 – 1170 cm⁻¹1080 – 1000 cm⁻¹1180 – 1140 cm⁻¹
High Freq (3000+) Clean Baseline (only C-H)Very Broad O-H (3300-2500)Sharp N-H Doublet (3400-3200)
Mechanism of Shift High electronegativity of Cl pulls electron density, stiffening the S=O bond (higher freq).Hydrogen bonding weakens the S=O bond, broadening and lowering the frequency.Resonance with Nitrogen lone pair lowers S=O bond order.
Visualization: The Identification Logic Flow

The following diagram illustrates the decision tree for identifying sulfonyl chlorides amidst common derivatives.

SpectralLogic Start Unknown Sample Spectrum CheckOH Check 3300-2500 cm⁻¹ Is there a Broad O-H Band? Start->CheckOH CheckNH Check 3400-3200 cm⁻¹ Is there a Sharp N-H Doublet? CheckOH->CheckNH No ResultAcid Result: Sulfonic Acid (Hydrolysis Product) CheckOH->ResultAcid Yes (Broad Band) CheckSO2 Check 1370-1410 cm⁻¹ Is there a Strong SO₂ Peak? CheckNH->CheckSO2 No ResultAmide Result: Sulfonamide (Synthetic Derivative) CheckNH->ResultAmide Yes (Doublet) ResultChloride Result: Sulfonyl Chloride (Target Molecule) CheckSO2->ResultChloride Yes (High Freq) ResultUnknown Result: Non-Sulfonyl Compound CheckSO2->ResultUnknown No

Figure 1: Spectral decision tree for distinguishing Sulfonyl Chlorides from acids and amides.

Part 3: Experimental Protocol (The "Zero-Hydrolysis" Method)

Sulfonyl chlorides are notoriously unstable in humid air. A standard KBr pellet preparation (which takes 5-10 minutes and uses hygroscopic KBr) often results in partial hydrolysis, leading to false "Acid" positives.

Recommended Method: Diamond ATR (Attenuated Total Reflectance)

Why: ATR requires no sample dilution, no hygroscopic matrix (KBr), and takes <30 seconds, minimizing atmospheric moisture exposure.

Step-by-Step Protocol:
  • Instrument Prep: Clean the Diamond ATR crystal with isopropanol and ensure it is completely dry. Run a background scan (air).

  • Sample Staging:

    • Solids: Place a small amount (<5 mg) of solid sulfonyl chloride directly on the crystal.

    • Liquids: Use a glass pipette to deposit a single drop.

  • The "Time-to-Spectrum" Rule: Immediately apply pressure using the anvil clamp. Do not wait. Sulfonyl chlorides can hydrolyze on the crystal surface if left exposed to humid lab air for >1 minute.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

  • Validation: Immediately check the 3000 cm⁻¹ region. If a "hump" begins to form under the C-H stretches, your sample is degrading in situ.

Visualization: Degradation Pathway

Understanding the chemical fate of your sample during measurement is vital for data interpretation.

Hydrolysis RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Sharp SO₂ Bands Transition Hydrolysis Reaction (Fast in humid air) RSO2Cl->Transition H2O Atmospheric H₂O (Moisture) H2O->Transition RSO3H Sulfonic Acid (R-SO₃H) Broad OH Band Transition->RSO3H Primary Impurity HCl HCl Gas ( acidic vapors ) Transition->HCl Byproduct

Figure 2: The hydrolysis pathway. The appearance of R-SO3H spectral features indicates sample degradation.

Part 4: Troubleshooting & Artifacts

ObservationDiagnosisCorrective Action
Broad band appearing at 3400 cm⁻¹ Hydrolysis. The sample has absorbed water and converted to sulfonic acid.Dry the sample under vacuum/N₂. Use ATR instead of KBr.
Shift of SO₂ bands to lower freq (e.g., 1350/1160) Sulfonate Formation. If reacting with alcohols, you may have formed the ester.Check for C-O-C stretches (1000-1300 region) and lack of Cl reactivity.
Missing band at ~370 cm⁻¹ Instrument Cutoff. Normal behavior for standard Mid-IR.Do not use this band for identification. Rely on the 1380/1180 doublet.
Dark/Brown Sample Color Thermal Decomposition. Sulfonyl chlorides darken as they degrade, often releasing SO₂ gas.Purify via recrystallization or distillation before spectral analysis.

References

  • NIST Chemistry WebBook. Sulfuryl chloride Infrared Spectrum.[1] National Institute of Standards and Technology.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text confirming SO2 stretch ranges).
  • Canadian Journal of Chemistry. The Sulfur-Chlorine Stretching Band in Sulfonyl Chlorides. (1961). Discusses the Far-IR assignment of S-Cl bonds. Available at: [Link]

Sources

A Technical Guide to the Bioactivity of Ethyl-Substituted Cyclopropyl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems like cyclopropane has become a hallmark of innovative drug design. This guide provides a detailed comparative analysis of the bioactivity of ethyl-substituted cyclopropyl sulfonamides, a class of compounds demonstrating significant promise as potent and selective enzyme inhibitors. Drawing upon established experimental data, we will explore their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to characterize their biological effects. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Cyclopropyl Sulfonamide Scaffold

The cyclopropyl group, with its unique conformational rigidity and electronic properties, offers a valuable tool for medicinal chemists to enhance the potency, selectivity, and metabolic stability of drug candidates. When coupled with a sulfonamide moiety, a well-established pharmacophore known for its diverse biological activities, the resulting cyclopropyl sulfonamide scaffold presents a compelling starting point for inhibitor design.[1] The ethyl substitution on this core structure provides a crucial vector for exploring lipophilic and steric interactions within the target enzyme's binding pocket, allowing for the fine-tuning of inhibitory activity and selectivity.

This guide will focus on the bioactivity of these compounds against two key therapeutic targets: Lysine-Specific Demethylase 1 (LSD1) and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in the progression of various cancers.

Comparative Bioactivity Analysis

The bioactivity of ethyl-substituted cyclopropyl sulfonamides is highly dependent on the specific substitution pattern and the biological target. Below, we compare the activity of representative compounds against LSD1 and EGFR.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1, a flavin-dependent monoamine oxidase, is a critical regulator of histone methylation and is overexpressed in numerous cancers, making it a prime target for therapeutic intervention.[2] Cyclopropylamines are known mechanism-based inhibitors of LSD1, forming a covalent adduct with the FAD cofactor.[3]

While extensive data on a broad series of ethyl-substituted cyclopropyl sulfonamides is still emerging, studies on related ethyl-substituted styrenylcyclopropylamines provide valuable insights into the impact of the ethyl group. The introduction of an ethyl group on the styrene ring of a cyclopropylamine scaffold has been shown to significantly improve cellular activity against LSD1.[3] For instance, in a series of styrenylcyclopropylamine LSD1 inhibitors, the ethyl-substituted analogue 24 demonstrated a nine-fold improvement in cellular assay activity compared to its methyl-substituted counterpart 22 .[4] This enhancement in potency underscores the beneficial contribution of the ethyl group to the compound's interaction with the LSD1 active site.

Table 1: Comparative Bioactivity of Methyl vs. Ethyl-Substituted Styrenylcyclopropylamines against LSD1

CompoundR GroupLY96 EC50 (nM)ClogDLLE
22 Methyl>10002.5< 0.5
24 Ethyl1103.00.9
Data adapted from Gehling et al., 2013.[4] LLE = Ligand Lipophilicity Efficiency.

The data suggests that the ethyl substitution can lead to a more favorable balance of potency and physicochemical properties, as indicated by the improved Ligand Lipophilicity Efficiency (LLE).[4]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when dysregulated, drives the proliferation and survival of cancer cells.[5][6] The development of EGFR inhibitors is a cornerstone of targeted cancer therapy. Recently, cyclopropanesulfonamide derivatives have been explored as potent EGFR inhibitors, particularly against resistance-conferring mutations like C797S.[7]

While specific data for ethyl-substituted cyclopropyl sulfonamides targeting EGFR is limited in the public domain, the general class of cyclopropanesulfonamides has shown promising results. For example, a novel cyclopropanesulfonamide derivative, compound 5d , was designed and synthesized to target the EGFR C797S mutation and demonstrated potent inhibitory activity.[7] Further exploration of ethyl substitutions on this scaffold is a logical next step to optimize potency and selectivity.

Synthesis of Ethyl-Substituted Cyclopropyl Sulfonamides

The synthesis of ethyl-substituted cyclopropyl sulfonamides can be achieved through a multi-step process. A generalized synthetic route is outlined below.

cluster_0 Synthesis of Ethyl-Substituted Cyclopropylamine Intermediate cluster_1 Sulfonamide Formation benzaldehyde Benzaldehyde enal Enal (28) benzaldehyde->enal Condensation butanaldehyde Butanaldehyde butanaldehyde->enal diene Diene (29) enal->diene Reaction HWE_reagent Horner-Wadsworth-Emmons Reagent HWE_reagent->diene cyclopropane Cyclopropane (30) diene->cyclopropane Treatment Corey_Chaykovsky Corey-Chaykovsky Reagent Corey_Chaykovsky->cyclopropane racemic_amine Racemic trans-Cyclopropylamine (10) cyclopropane->racemic_amine Hydrolysis & Curtius Rearrangement hydrolysis Hydrolysis enantioenriched_amine (1R,2S)-Ethyl-Substituted Cyclopropylamine (31) racemic_amine->enantioenriched_amine Resolution resolution Resolution with (S)-Mandelic Acid enantioenriched_amine_2 (1R,2S)-Ethyl-Substituted Cyclopropylamine (31) final_product Ethyl-Substituted Cyclopropyl Sulfonamide enantioenriched_amine_2->final_product Reaction in the presence of a base sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) sulfonyl_chloride->final_product cluster_0 LSD1 Inhibition Assay Workflow prepare_compounds Prepare Compound Dilutions incubate_enzyme Incubate LSD1 with Compounds prepare_compounds->incubate_enzyme initiate_reaction Initiate Reaction with Substrate Mix incubate_enzyme->initiate_reaction measure_fluorescence Measure Fluorescence initiate_reaction->measure_fluorescence analyze_data Calculate IC50 Values measure_fluorescence->analyze_data

Caption: Experimental workflow for the HRP-coupled LSD1 inhibition assay.

In Vitro EGFR Kinase Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during the EGFR kinase reaction. [8] Principle: The assay is performed in two steps. First, the EGFR kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add the test inhibitor, purified EGFR enzyme, and the peptide substrate. [8]2. Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes. [8]3. ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [8]4. ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [8]5. Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

cluster_0 EGFR Kinase Assay Workflow (ADP-Glo) setup_reaction Set up Kinase Reaction incubate_reaction Incubate Reaction setup_reaction->incubate_reaction deplete_atp Deplete Remaining ATP incubate_reaction->deplete_atp generate_signal Convert ADP to ATP & Generate Signal deplete_atp->generate_signal measure_luminescence Measure Luminescence generate_signal->measure_luminescence analyze_data Calculate IC50 Values measure_luminescence->analyze_data

Caption: Experimental workflow for the ADP-Glo™ EGFR kinase assay.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [9][10] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a relevant leukemia or lung cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the ethyl-substituted cyclopropyl sulfonamides. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. [11]5. Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. [11]6. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. [9]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (the concentration of inhibitor that causes 50% growth inhibition).

Signaling Pathway Context

Understanding the signaling pathways in which the target enzymes operate is crucial for interpreting the biological effects of the inhibitors.

LSD1 Signaling in Cancer

LSD1 plays a multifaceted role in cancer by regulating the expression of genes involved in cell proliferation, differentiation, and survival. It can act as both a transcriptional co-repressor and co-activator depending on the context and its binding partners. LSD1 has been shown to regulate several oncogenic signaling pathways, including the Wnt/β-Catenin, PI3K/AKT, and Notch pathways. [12]

cluster_0 LSD1 Oncogenic Signaling LSD1 LSD1 Wnt Wnt/β-Catenin Pathway LSD1->Wnt Activates PI3K PI3K/AKT Pathway LSD1->PI3K Activates Notch Notch Pathway LSD1->Notch Regulates Proliferation Cell Proliferation Wnt->Proliferation Survival Cell Survival PI3K->Survival Differentiation_Block Block of Differentiation Notch->Differentiation_Block

Caption: Simplified overview of LSD1's role in oncogenic signaling pathways.

EGFR Signaling in Cancer

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that ultimately drive cancer cell proliferation, survival, and metastasis. Key downstream pathways include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. [6]

cluster_0 EGFR Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates Proliferation Cell Proliferation RAS_RAF->Proliferation Metastasis Metastasis RAS_RAF->Metastasis Survival Cell Survival PI3K_AKT->Survival PI3K_AKT->Metastasis

Caption: Simplified overview of the EGFR signaling cascade in cancer.

Conclusion and Future Directions

Ethyl-substituted cyclopropyl sulfonamides represent a promising class of compounds with the potential for potent and selective inhibition of key cancer targets like LSD1 and EGFR. The strategic introduction of the ethyl group offers a valuable means to enhance cellular activity and optimize drug-like properties. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for the continued investigation and development of this important chemical scaffold.

Future research should focus on the synthesis and systematic evaluation of a broader range of ethyl-substituted cyclopropyl sulfonamides to establish a comprehensive structure-activity relationship. Investigating the selectivity of these compounds against other histone demethylases and tyrosine kinases will be crucial for their development as targeted therapeutics. Furthermore, exploring their efficacy in in vivo cancer models will be a critical next step in translating their in vitro bioactivity into potential clinical applications.

References

  • An, Z., et al. (2021). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 6(1), 1-21. [Link]

  • Gehling, V. S., et al. (2013). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 4(9), 839-844. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Wang, J., et al. (2022). Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A. Frontiers in Oncology, 12, 937061. [Link]

  • News-Medical.Net. (2025, March 8). Understanding the role of LSD1 in cellular processes and disease. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 19, 1403-1420. [Link]

  • Sharma, S., & Singh, R. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Research International, 32(10), 1-11. [Link]

  • Anderson, E. R., et al. (2010). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 20(19), 5859-5862. [Link]

  • Schmitt, M. L., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 297-313. [Link]

Sources

Structural Analysis of 1-Ethylcyclopropyl Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodological Comparison Guide

Introduction: The Analytical Challenge of Strained Bioisosteres

In modern medicinal chemistry, the 1-ethylcyclopropyl group is a highly versatile structural motif. Found in naturally occurring phytotoxins such as (a core component of coronatine)[1], this strained carbocycle is frequently deployed as a bioisostere to introduce conformational rigidity, modulate lipophilicity, and enhance the metabolic stability of drug candidates[2].

However, the inherent ring strain (~27.5 kcal/mol) and complex stereochemistry of 1,1-disubstituted cyclopropanes demand rigorous analytical methodologies for unambiguous structural elucidation. This guide objectively compares the three primary modalities for characterizing 1-ethylcyclopropyl derivatives: High-Resolution NMR Spectroscopy , Mass Spectrometry (MS) , and Single-Crystal X-Ray Diffraction (SCXRD) .

Comparative Modality Analysis

To select the appropriate analytical technique, researchers must balance the need for stereochemical resolution against sample availability and throughput.

Analytical ModalityPrimary Structural Data YieldedSample RequirementThroughputKey Limitation
High-Res NMR (1D/2D) Relative stereochemistry, atomic connectivity, and J-coupling networks.2–15 mg (solution)Medium (hours)Cannot definitively assign absolute configuration without chiral derivatization.
GC-MS / LC-MS Exact molecular weight, isotopic distribution, and fragmentation fingerprints.< 1 µgHigh (minutes)Cannot reliably distinguish between closely related spatial diastereomers.
SCXRD Absolute configuration, exact bond lengths, and 3D crystal packing.0.1–0.5 mm single crystalLow (days)Strictly requires the formation of a high-quality, diffracting single crystal.

Workflow for Structural Elucidation

Workflow Start 1-Ethylcyclopropyl Derivative NMR NMR Spectroscopy (1D & 2D) Start->NMR MS Mass Spectrometry (EI / ESI) Start->MS XRD X-Ray Crystallography (SCXRD) Start->XRD NMR_Details J-Coupling Analysis cis: 7-9 Hz trans: 4-6 Hz NMR->NMR_Details MS_Details Fragmentation Ring Opening & Alkyl Loss MS->MS_Details XRD_Details Absolute Configuration Bond Strain Analysis XRD->XRD_Details

Analytical workflow for the structural elucidation of 1-ethylcyclopropyl derivatives.

Methodology 1: High-Resolution NMR Spectroscopy

Because the cyclopropane ring is rigidly locked, its protons exhibit highly predictable coupling constants. The vicinal coupling constant values are characteristically smaller for trans-oriented protons (~4–6 Hz) and larger for cis-oriented protons (~7–9 Hz)[3].

Protocol: 2D NMR Stereochemical Elucidation
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃ (using TMS as an internal standard).

  • 1D Acquisition: Acquire standard ¹H (600 MHz) and ¹³C (150 MHz) spectra. Look for the highly shielded cyclopropyl protons (typically 0.2–1.0 ppm) and carbons (0–15 ppm).

  • HSQC & COSY Mapping: Run HSQC to correlate the shielded carbons to their protons. Run COSY to identify the geminal coupling (J_gem ≈ -4 to -5 Hz) between the CH₂ protons on the ring.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms to determine the spatial relationship between the C1-ethyl group and substituents on C2/C3.

Expertise & Causality: Why prioritize HSQC over standard ¹³C NMR for strained rings? The high s-character of the C-H bonds in cyclopropanes shifts the ¹³C resonances significantly upfield, which can easily be mistaken for aliphatic impurities. HSQC directly correlates these unique carbon shifts with their corresponding highly shielded protons, isolating the cyclopropyl signals from background noise.

Validation Checkpoint (Self-Validating System): The protocol is validated if the sum of the integration of the cyclopropyl protons exactly matches the expected proton count, and the NOESY cross-peak volumes logically correlate with the cis (7–9 Hz) and trans (4–6 Hz) J-coupling assignments extracted from the 1D ¹H spectrum.

NMR_Logic Proton Cyclopropyl Protons Geminal Geminal Coupling (J_gem ≈ -4 to -5 Hz) Proton->Geminal Vicinal Vicinal Coupling Proton->Vicinal Cis Cis-Protons (J_cis ≈ 7-9 Hz) Vicinal->Cis Trans Trans-Protons (J_trans ≈ 4-6 Hz) Vicinal->Trans

Logical decision tree for interpreting cyclopropyl proton J-coupling constants.

Methodology 2: Mass Spectrometry (Fragmentation Analysis)

Mass spectrometry provides rapid confirmation of the molecular formula, but the ionization method must be carefully selected due to the fragility of the strained ring.

Protocol: GC-MS / LC-MS Fingerprinting
  • Soft Ionization (LC-ESI-MS): Use Electrospray Ionization in positive mode ([M+H]⁺) to obtain the intact pseudomolecular ion. Use a low fragmentor voltage to prevent premature in-source decay.

  • Hard Ionization (GC-EI-MS): Subject the sample to Electron Ionization at 70 eV.

  • Fragmentation Analysis: Monitor for the characteristic loss of the ethyl radical.

Expertise & Causality: Why does the 1-ethylcyclopropyl group exhibit a dominant [M-29]⁺ peak under EI? The inherent ring strain makes the radical cation highly unstable. Electron impact induces rapid α-cleavage, ejecting the ethyl radical (29 Da) to form a resonance-stabilized cyclopropyl cation. This predictable, strain-driven fragmentation pathway serves as a diagnostic fingerprint for the 1-ethyl substitution.

Validation Checkpoint (Self-Validating System): The exact mass of the [M+H]⁺ peak in ESI must fall within a 5 ppm error margin of the calculated theoretical mass. Simultaneously, the EI spectrum must display the [M-29]⁺ fragment, confirming both the intact mass and the specific presence of the ethyl appendage.

Methodology 3: Single-Crystal X-Ray Diffraction (SCXRD)

While NMR provides excellent relative stereochemistry, SCXRD remains the gold standard for determining the absolute configuration of chiral 1-ethylcyclopropyl derivatives.

Protocol: SCXRD Configuration Analysis
  • Crystallization: Grow single crystals using vapor diffusion (e.g., dissolving the compound in a minimum amount of dichloromethane and allowing hexanes to slowly diffuse into the matrix).

  • Diffraction: Mount a high-quality crystal (0.1–0.5 mm) on a diffractometer equipped with a Cu-Kα source (critical for determining absolute structure in light-atom organic molecules).

  • Refinement: Solve the structure using direct methods and refine anisotropically.

Expertise & Causality: Why is SCXRD critical for 1-ethylcyclopropyl bioisosteres? The 1-ethyl group introduces significant facial bulk that dictates how the molecule interacts with a target receptor. SCXRD not only provides the absolute configuration but also visually reveals the "banana bond" character of the cyclopropane ring—where the electron density lies outside the internuclear axis, resulting in unusually short C-C bond lengths (~1.51 Å).

Validation Checkpoint (Self-Validating System): The final structural model is self-validated when the crystallographic R1 factor is refined to < 0.05, and the Flack parameter is calculated near 0.0 (with a standard uncertainty < 0.1), definitively confirming the absolute stereochemistry of the chiral centers.

References

  • Pseudomonas syringae Phytotoxins: Mode of Action, Regulation, and Biosynthesis by Peptide and Polyketide Synthetases Source: Microbiology and Molecular Biology Reviews (PubMed Central) URL:[Link] Citation Index:[1]

  • PROTON MAGNETIC RESONANCE SPECTRUM OF 1-PHENYLCYCLOPROPYLCARBOXYLIC ACID: A2B2 SPECTRA OF CYCLOPROPANES Source: Canadian Journal of Chemistry URL:[Link] Citation Index:[3]

Sources

Reference standards for (1-Ethylcyclopropyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for (1-Ethylcyclopropyl)methanesulfonyl chloride: Qualification & Comparative Analysis

CAS: 1780735-58-1 | Formula: C₆H₁₁ClO₂S | M.W.: 182.67 g/mol [1][2][3]

Executive Summary: The Criticality of Standard Qualification

(1-Ethylcyclopropyl)methanesulfonyl chloride is a specialized building block used in the synthesis of advanced sulfonamide-based pharmacophores.[1][2][3] Unlike common reagents (e.g., Methanesulfonyl chloride), this compound possesses a sterically distinct cyclopropyl moiety that influences both its chemical reactivity and metabolic stability in final drug candidates.

The Challenge: There are currently no pharmacopeial Certified Reference Materials (CRMs) (USP/EP/BP) available for this specific CAS.[3] Researchers typically encounter "Research Grade" materials with purities ranging from 90% to 95%, often contaminated with hydrolysis products (sulfonic acid) or synthesis byproducts (thionyl chloride residues).

The Solution: This guide outlines the protocol for establishing a Qualified Primary Reference Standard from commercial research-grade material, ensuring data integrity for GLP/GMP studies.

Comparative Analysis: Reference Standard Grades

The following table objectively compares the performance and suitability of available material grades.

FeatureOption A: Qualified Primary Standard (Recommended)Option B: Commercial Research Grade Option C: Surrogate Standard (e.g., MsCl)
Source In-house purification & characterization of Option B.Commercial Vendors (e.g., BLD Pharm, Enamine).[1][2][3]Generic commodity chemical.[3]
Assay (Purity) > 98.5% (w/w)90.0% – 95.0%N/A (Different Structure)
Traceability Full structural elucidation (NMR, MS, IR).Vendor CoA (often limited data).[3]Not traceable to target.
Stability Data Re-test date established via stress testing.Unknown/Not provided.Well-known.[1][2][3]
Major Impurity < 0.5% Sulfonic Acid derivative.[3]2–5% Sulfonic Acid; Residual SOCl₂.[3]N/A
Application GMP Release, Stability Studies, Quantitation.Early Discovery, Scouting reactions.Functional group check only.

Expert Insight: Relying on Option B for quantitative analysis (e.g., calculating yields or potency) introduces a systematic error of 5–10% due to the silent presence of the hydrolyzed sulfonic acid, which is often invisible in standard GC-FID methods if not derivatized.

Technical Profile & Stability Mechanisms

Instability Pathway: Sulfonyl chlorides are inherently moisture-sensitive.[1][2][3]


[1][2][3]
  • Impact: The formation of HCl autocatalyzes further decomposition.[3]

  • Cyclopropyl Effect: The 1-ethylcyclopropyl group provides steric bulk, slightly retarding hydrolysis compared to linear analogs, but the material remains labile.

  • Storage: Must be stored at -20°C under Argon/Nitrogen.

Protocol: Establishment of a Qualified Reference Standard

To convert "Research Grade" material into a "Qualified Standard," follow this self-validating workflow.

Phase 1: Purification (If Assay < 98%)
  • Method: Vacuum Distillation.[3]

  • Conditions: High vacuum (< 5 mmHg) is essential to keep the boiling point low (< 80°C) and prevent thermal decomposition (desulfonylation).

  • Criteria: Collect the middle fraction. Discard the initial "forerun" (contains HCl/SOCl₂) and the "pot residue" (contains sulfonic acid/dimers).

Phase 2: Analytical Characterization (The "Performance" Check)

Direct analysis of sulfonyl chlorides is prone to artifacts. Derivatization is required for accurate purity assessment.[3]

Validated Derivatization Protocol:

  • Reagent: Morpholine (excess) in dry Dichloromethane (DCM).

  • Reaction:

    
    [1][2][3]
    
  • Procedure:

    • Dissolve 10 mg of Sample in 1 mL DCM.

    • Add 20 µL Morpholine.[3] Vortex for 30 seconds.[3]

    • Wash with 1 mL dilute HCl (to remove excess morpholine).[3]

    • Inject organic layer into GC-MS or HPLC-UV.[1][2][3]

Why this works: The resulting sulfonamide is thermally stable, UV active, and does not degrade during analysis, providing a true reflection of the active sulfonyl chloride content.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for qualifying the reference standard.

ReferenceStandardQualification cluster_derivatization Analytical Derivatization Loop Input Raw Material (Research Grade) InitialQC Initial QC (Derivatized GC/HPLC) Input->InitialQC Decision Purity > 98%? InitialQC->Decision Purification Vacuum Distillation (<5 mmHg, <80°C) Decision->Purification No Characterization Full Characterization (1H-NMR, MS, IR, Water) Decision->Characterization Yes Reject Reject / Return Decision->Reject Fail x2 Purification->InitialQC Retest FinalStd Qualified Reference Standard Characterization->FinalStd

Figure 1: Decision tree for the purification and qualification of (1-Ethylcyclopropyl)methanesulfonyl chloride reference standards.

References

  • Organic Syntheses. (1954).[3] Methanesulfonyl Chloride (General synthesis of sulfonyl chlorides).[3][4][5] Organic Syntheses, Coll. Vol. 4, p.571. [Link]

Sources

Safety Operating Guide

(1-Ethylcyclopropyl)methanesulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (1-Ethylcyclopropyl)methanesulfonyl chloride

1. Executive Summary & Chemical Profiling (1-Ethylcyclopropyl)methanesulfonyl chloride (CAS: 1780735-58-1) is a highly reactive electrophilic reagent commonly utilized in drug development and advanced organic synthesis. Like all sulfonyl chlorides, it poses significant safety and logistical challenges during disposal due to its violent, exothermic reactivity with water and protic solvents.

As a Senior Application Scientist, I emphasize that safe disposal is not merely about waste segregation; it is about controlled chemical deactivation. Direct disposal of unquenched sulfonyl chlorides into aqueous waste streams will generate localized thermal spikes and rapid evolution of corrosive hydrogen chloride (HCl) gas, potentially leading to container rupture. The foundational principle of this disposal protocol is base-mediated hydrolysis , converting the hazardous sulfonyl chloride into a stable, water-soluble sodium sulfonate salt before it ever reaches a waste jug.

2. Reactivity Causality & Neutralization Metrics The sulfur atom in (1-Ethylcyclopropyl)methanesulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. When introduced to water, a nucleophilic attack occurs, displacing the chloride ion and forming (1-Ethylcyclopropyl)methanesulfonic acid and HCl.

According to the [1], sulfonyl halides must never be allowed to come into contact with waste containing water or amines without controlled hydrolysis. To safely manage this, we employ a weak base—typically Sodium Bicarbonate (NaHCO₃)—rather than a strong base like Sodium Hydroxide (NaOH). NaOH can trigger an uncontrollably rapid, highly exothermic reaction. NaHCO₃ provides a buffered, endothermic-leaning neutralization where the evolution of CO₂ gas serves as a critical, self-validating visual indicator of the reaction's progress.

Table 1: Quantitative Comparison of Quenching Agents for Sulfonyl Chlorides

Quenching AgentChemical TypeApplicationCausality & Operational Considerations
Sodium Bicarbonate (NaHCO₃) Weak Base (Aq)Primary Reaction QuenchingPreferred. Moderate reactivity. CO₂ evolution provides a visual cue for reaction progress. Buffers the solution to prevent extreme pH shifts.
Sodium Carbonate (Na₂CO₃) Weak Base (Solid/Aq)Spill Cleanup / QuenchingMore basic than NaHCO₃. Excellent as a solid absorbent for neutralizing acidic spills before collection.
Sodium Hydroxide (NaOH) Strong BaseNot RecommendedAvoid for initial quench. Reaction is violently exothermic and lacks the buffering capacity of carbonates, risking thermal runaway.
Soda Ash / Dry Sand Inert AbsorbentEmergency Spill ManagementEssential for containing pure chemical spills. Absorbs the liquid without initiating an uncontrolled hydrolysis reaction.

3. Standard Operating Procedure: Step-by-Step Disposal Protocol Standard methodologies from [2] dictate that hydrolysis operations must be carried out steadily and with strict temperature control. This protocol is designed as a self-validating system: the cessation of gas evolution and the final pH reading confirm the complete destruction of the reactive species.

Prerequisites: Perform entirely within a certified fume hood. Required PPE includes heavy-duty nitrile or neoprene gloves, a chemical-resistant lab coat, and splash goggles.

Step 1: Preparation of the Quenching Bath

  • In a large Erlenmeyer flask or beaker (at least 3x the volume of the waste to be quenched), prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

  • Submerge the quenching vessel in an ice-water bath (0–5°C) and equip it with a robust magnetic stir bar. Causality: The ice bath dissipates the heat of hydrolysis, preventing the volatilization of unreacted sulfonyl chloride and HCl gas.

Step 2: Controlled Hydrolysis

  • Transfer the (1-Ethylcyclopropyl)methanesulfonyl chloride waste into an addition funnel. If the waste is highly concentrated or solidifying, dilute it with a small amount of an inert, water-miscible solvent (e.g., THF or acetone) to ensure smooth transfer.

  • Begin vigorous stirring of the NaHCO₃ solution.

  • Dropwise Addition: Slowly add the sulfonyl chloride to the cold base. Observe the vigorous evolution of CO₂ gas.

  • Self-Validation Check: Adjust the addition rate so that the foaming remains manageable. If the temperature of the bath exceeds 15°C, halt addition until it cools.

Step 3: Verification and Final Disposal

  • Once addition is complete, continue stirring the mixture in the ice bath for at least 30–60 minutes.

  • Remove from the ice bath and allow it to reach room temperature. Stir until all CO₂ evolution has completely ceased.

  • pH Testing: Use pH indicator paper to test the solution. It must read between pH 7 and 9. If it is acidic (< pH 7), add solid NaHCO₃ incrementally until the target pH is reached.

  • Transfer the neutralized, aqueous mixture (now containing (1-Ethylcyclopropyl)methanesulfonate sodium salt and NaCl) to a properly labeled "Aqueous Hazardous Waste" container for institutional disposal.

4. Emergency Spill Management Protocol For emergency spill management, [3] recommend immediate isolation of the area. In the event of an accidental spill of (1-Ethylcyclopropyl)methanesulfonyl chloride outside of a reaction vessel:

  • Evacuate & Ventilate: Immediately evacuate personnel and maximize fume hood exhaust.

  • DO NOT USE WATER: Applying water directly to the spill will generate a violent release of HCl gas.

  • Containment: Cover the spill entirely with a dry, inert absorbent material such as dry sand, dry lime, or soda ash.

  • Collection: Carefully sweep the absorbed material using non-sparking tools into a chemical-resistant, sealable container.

  • Secondary Neutralization: The collected solid waste must be treated as highly hazardous and should be quenched following the Step-by-Step Disposal Protocol above before final disposal.

5. Mechanistic Workflow Visualization

G A (1-Ethylcyclopropyl)methanesulfonyl chloride CAS: 1780735-58-1 C Controlled Hydrolysis (Exothermic) A->C Dropwise Addition B Cold Saturated NaHCO3 (aq) (Ice Bath 0-5°C) B->C Base/Cooling D CO2 Gas & HCl (aq) (Fume Hood Exhaust) C->D Byproduct Release E Sodium Sulfonate Salt + NaCl (aq) C->E Neutralization F pH Verification Target: pH 7-9 E->F Testing G Aqueous Hazardous Waste Disposal F->G Final Approval

Fig 1. Base-mediated hydrolysis and disposal workflow for sulfonyl chlorides.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses, Inc. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.